molecular formula C12H9NO B099244 2-Methoxy-1-naphthonitrile CAS No. 16000-39-8

2-Methoxy-1-naphthonitrile

Cat. No.: B099244
CAS No.: 16000-39-8
M. Wt: 183.21 g/mol
InChI Key: KPIZWRFKCSLGQK-UHFFFAOYSA-N
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Description

2-Methoxy-1-naphthonitrile is a valuable naphthalene-based building block in advanced organic synthesis. Its core structure, featuring an electron-donating methoxy group adjacent to an electron-withdrawing nitrile group, makes it a versatile precursor for constructing complex heterocyclic systems. This compound serves as a key intermediate in the synthesis of azocine derivatives through photocycloaddition reactions . Furthermore, it plays a critical role in the development of naphtho[1,2-d]isoxazole 2-oxides and related structures, which are of significant interest due to their potential as novel UV absorbers and photooxidation inhibitors for polymers like polystyrene . The nitrile functionality can be transformed into other groups, such as amidoximes, or the entire molecule can undergo ring-opening and (de)protection protocols to access strategically important (E)-2-hydroxy-8-methoxy-1-naphthaldehyde, a stepping stone to various 1,2,8-trisubstituted naphthalenes . These pathways underscore its broad utility in medicinal chemistry for creating bioactive molecules and in materials science for developing functional organic materials.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methoxynaphthalene-1-carbonitrile
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InChI

InChI=1S/C12H9NO/c1-14-12-7-6-9-4-2-3-5-10(9)11(12)8-13/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

KPIZWRFKCSLGQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID70166783
Record name 2-Methoxy-1-naphthonitrile
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Molecular Weight

183.21 g/mol
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CAS No.

16000-39-8
Record name 2-Methoxy-1-naphthalenecarbonitrile
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Record name 2-Methoxy-1-naphthonitrile
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Methoxy-1-naphthonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of 2-Methoxy-1-naphthonitrile, a key intermediate in organic synthesis. The information is curated for researchers, scientists, and professionals in drug development, with a focus on delivering precise data and actionable protocols.

Core Chemical and Physical Properties

This compound, also known as 1-cyano-2-methoxynaphthalene, is a solid organic compound. Its fundamental properties are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₁₂H₉NO[1]
Molecular Weight 183.21 g/mol [1]
CAS Number 16000-39-8[1]
Appearance White to brown crystalline powder
Melting Point 95-96 °C[2]
Boiling Point 362.8 °C at 760 mmHg
Density 1.16 g/cm³

Spectroscopic Data

Detailed spectroscopic information is crucial for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Spectral Features: The proton NMR spectrum is expected to show signals in the aromatic region (approximately 7.0-8.5 ppm) corresponding to the protons on the naphthalene ring. The methoxy group protons would appear as a sharp singlet further upfield, typically in the range of 3.8-4.0 ppm. The integration of these signals would correspond to the number of protons in each environment.

Expected ¹³C NMR Spectral Features: The carbon NMR spectrum will exhibit signals for the twelve carbons in the molecule. The nitrile carbon is expected to appear in the 115-125 ppm region. The carbon of the methoxy group will be found around 55-60 ppm. The aromatic carbons will resonate in the range of 110-160 ppm, with the carbon attached to the methoxy group appearing at the lower field (higher ppm) end of this range due to the deshielding effect of the oxygen atom.

Infrared (IR) Spectroscopy

The infrared spectrum of this compound provides key information about its functional groups.

Wavenumber (cm⁻¹)AssignmentIntensity
~2220-2260C≡N stretch (nitrile)Sharp, Medium
~3050-3100Ar-H stretchMedium
~2850-2960C-H stretch (methoxy)Medium
~1600-1650C=C stretch (aromatic)Medium
~1250-1300Asymmetric C-O-C stretch (aryl ether)Strong
~1020-1075Symmetric C-O-C stretch (aryl ether)Medium

Synthesis and Purification

Synthesis Protocol

A common route for the synthesis of this compound involves the cyanation of a suitable 2-methoxynaphthalene derivative. While a specific, detailed protocol for this exact compound is not widely published, a general procedure can be adapted from the synthesis of similar naphthonitrile compounds. One potential synthetic pathway starts from 2-methoxynaphthalene.[5]

Conceptual Synthesis Workflow:

G A 2-Methoxynaphthalene B Electrophilic Substitution (e.g., Formylation or Halogenation) A->B C Intermediate (e.g., Aldehyde or Halide) B->C D Conversion to Nitrile (e.g., via Oxime or Nucleophilic Substitution) C->D E This compound D->E

Conceptual Synthesis Workflow Diagram

General Experimental Steps (Illustrative):

  • Formylation of 2-Methoxynaphthalene: 2-Methoxynaphthalene can be formylated at the 1-position using a Vilsmeier-Haack reaction (POCl₃, DMF) to yield 2-methoxy-1-naphthaldehyde.

  • Conversion to Oxime: The resulting aldehyde is then reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate) to form the corresponding aldoxime.

  • Dehydration to Nitrile: The aldoxime is subsequently dehydrated to the nitrile using a dehydrating agent such as acetic anhydride, thionyl chloride, or a milder reagent like copper(II) sulfate.

Purification Protocol

Purification of the crude this compound is typically achieved by recrystallization.

Recrystallization Workflow:

G A Crude this compound B Dissolve in Minimum Hot Solvent (e.g., Ethanol) A->B C Hot Filtration (if impurities are present) B->C Optional D Slow Cooling to Room Temperature C->D E Induce Crystallization (e.g., Ice Bath) D->E F Vacuum Filtration E->F G Wash with Cold Solvent F->G H Dry Crystals G->H I Pure this compound H->I

Recrystallization Workflow Diagram

Detailed Recrystallization Procedure:

  • Solvent Selection: Ethanol is often a suitable solvent for the recrystallization of moderately polar aromatic compounds.

  • Dissolution: The crude solid is dissolved in a minimal amount of hot ethanol.

  • Decolorization (Optional): If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, which is then filtered hot.

  • Crystallization: The hot, clear solution is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Isolation: The crystals are collected by vacuum filtration and washed with a small amount of cold ethanol to remove soluble impurities.

  • Drying: The purified crystals are then dried under vacuum.

Chemical Reactivity and Stability

Reactivity

The chemical reactivity of this compound is governed by the interplay of the electron-donating methoxy group and the electron-withdrawing nitrile group on the naphthalene ring.

  • Electrophilic Aromatic Substitution: The methoxy group is an activating, ortho-, para-director. However, the 1-position is already substituted. The nitrile group is a deactivating, meta-director. Therefore, electrophilic attack is likely to occur on the other ring of the naphthalene system, with the precise position depending on the reaction conditions and the nature of the electrophile.[6]

  • Nucleophilic Attack on the Nitrile Carbon: The carbon atom of the nitrile group is electrophilic and can be attacked by nucleophiles.

    • Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to first form 2-methoxy-1-naphthamide and then 2-methoxy-1-naphthoic acid.

    • Reduction: The nitrile group can be reduced to a primary amine (2-methoxy-1-naphthalenemethanamine) using reducing agents like lithium aluminum hydride (LiAlH₄).

    • Grignard and Organolithium Reagents: Reaction with Grignard or organolithium reagents, followed by acidic workup, will yield a ketone.

Stability and Storage

This compound is a stable compound under normal laboratory conditions. For long-term storage, it should be kept in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.

Biological Activity and Signaling Pathways

Currently, there is no significant information available in the public domain regarding specific biological activities or involvement in signaling pathways for this compound itself. While some naphthonitrile derivatives have been investigated for their biological properties, including antimicrobial and anticancer activities, these studies do not specifically report on the this compound isomer.[7] The primary role of this compound appears to be as a synthetic intermediate in the preparation of more complex molecules.

Conclusion

This compound is a well-defined chemical entity with established physical and spectroscopic properties. Its synthesis and purification can be achieved through standard organic chemistry techniques. The reactivity of the molecule is dictated by its functional groups, offering various possibilities for further chemical transformations. While its direct biological applications are not currently documented, its role as a precursor in the synthesis of potentially bioactive molecules remains an area of interest for drug discovery and development.

References

Structural Analysis and Characterization of 2-Methoxy-1-naphthonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural analysis and characterization of 2-Methoxy-1-naphthonitrile (C₁₂H₉NO), a naphthalene derivative of interest in synthetic and medicinal chemistry. This document outlines the key physicochemical properties, spectroscopic data, and analytical methodologies pertinent to the identification and characterization of this compound. While a definitive single-crystal X-ray structure for this compound is not publicly available, this guide presents data from closely related structures to infer its molecular geometry. Detailed spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are summarized, providing a foundational dataset for researchers. Furthermore, a plausible experimental protocol for its synthesis is detailed, and a hypothetical biological signaling pathway is proposed based on the activity of structurally related compounds, offering a starting point for future pharmacological investigations.

Physicochemical Properties

This compound is a white to brown crystalline powder.[1] Key physicochemical data are summarized in Table 1.

PropertyValueReference
Molecular Formula C₁₂H₉NO[2][3]
Molecular Weight 183.21 g/mol [2][3]
CAS Number 16000-39-8[3][4]
Melting Point 95-96 °C[4]
Appearance White to brown crystalline powder[1]

Structural Analysis

Crystallographic Data

As of the date of this document, a Crystallographic Information File (CIF) for this compound is not available in open-access crystallographic databases.[5][6][7] However, the crystal structure of the closely related compound, 2-(7-Methoxy-1-naphthyl)acetonitrile, provides valuable insights into the likely molecular geometry and packing of this compound.[8]

The molecule of 2-(7-Methoxy-1-naphthyl)acetonitrile is nearly planar, with the naphthalene rings being co-planar.[8] In the crystal structure, weak aromatic π–π stacking interactions may contribute to the stabilization of the crystal lattice, with centroid-centroid distances of approximately 3.758 Å.[8] It is plausible that this compound adopts a similar planar conformation and exhibits comparable intermolecular interactions in its crystalline state. A summary of the crystallographic data for 2-(7-Methoxy-1-naphthyl)acetonitrile is presented in Table 2.

ParameterValue (for 2-(7-Methoxy-1-naphthyl)acetonitrile)
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 7.5110 (15)
b (Å) 9.6170 (19)
c (Å) 14.731 (3)
β (°) 101.03 (3)
Volume (ų) 1044.4 (4)
Z 4

Data obtained from the crystallographic study of 2-(7-Methoxy-1-naphthyl)acetonitrile and presented here for comparative purposes.[8]

Spectroscopic Characterization

Spectroscopic analysis is crucial for the unambiguous identification of this compound. This section details the expected spectral features based on general principles and data from related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the molecular structure. While a fully assigned experimental spectrum for this compound was not found, the expected chemical shifts can be predicted based on the analysis of similar structures.[9][10][11]

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the naphthalene ring system and a singlet for the methoxy group protons. The aromatic region (typically δ 7.0-8.5 ppm) will exhibit a complex splitting pattern due to spin-spin coupling between adjacent protons. The methoxy protons should appear as a sharp singlet at approximately δ 3.9-4.1 ppm.

¹³C NMR: The carbon NMR spectrum will display twelve distinct resonances. The carbon of the nitrile group (C≡N) is expected in the δ 115-120 ppm region. The carbon attached to the methoxy group will be significantly deshielded. The methoxy carbon itself will appear around δ 55-60 ppm. The remaining aromatic carbons will resonate in the δ 110-140 ppm range. Predicted ¹³C NMR chemical shifts for the related 2-methoxybenzaldehyde are available and can serve as a reference.[12][13]

A summary of expected NMR data is provided in Table 3.

NucleusExpected Chemical Shift (ppm)MultiplicityNotes
¹H 7.0 - 8.5MultipletAromatic Protons
3.9 - 4.1SingletMethoxy Protons (-OCH₃)
¹³C 115 - 120SingletNitrile Carbon (C≡N)
150 - 160SingletAromatic Carbon attached to -OCH₃
110 - 140Multiple SingletsOther Aromatic Carbons
55 - 60SingletMethoxy Carbon (-OCH₃)
Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Key characteristic absorption bands are expected for the nitrile, methoxy, and aromatic moieties.[14][15] A summary of these expected absorptions is presented in Table 4.[16]

Wavenumber (cm⁻¹)IntensityAssignment
~ 2220-2260MediumC≡N stretch (nitrile)
~ 3050-3100MediumAromatic C-H stretch
~ 2850-2960MediumAliphatic C-H stretch (methoxy)
~ 1600, 1500Medium-StrongAromatic C=C ring stretch
~ 1250-1300StrongAsymmetric C-O-C stretch (aryl ether)
~ 1020-1075MediumSymmetric C-O-C stretch (aryl ether)
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound, the molecular ion peak (M⁺) is expected at m/z 183.[2][3] The fragmentation pattern will be influenced by the stability of the naphthalene ring and the presence of the methoxy and nitrile groups.[17][18][19]

Expected Fragmentation Pattern:

  • Loss of a methyl radical (-•CH₃): A significant fragment at m/z 168 is expected due to the loss of the methyl group from the methoxy moiety.

  • Loss of formaldehyde (-CH₂O): A fragment at m/z 153 may be observed corresponding to the loss of formaldehyde from the molecular ion.

  • Loss of a hydrogen cyanide (-HCN): A fragment at m/z 156 resulting from the elimination of HCN is possible.

  • Naphthalene cation: A fragment at m/z 127 corresponding to the stable naphthalene cation could also be present.

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound involves the cyanation of a suitable 2-methoxy-1-naphthalene derivative.[20][21] One common method is the Sandmeyer reaction, starting from 2-methoxy-1-naphthylamine. An alternative is the nucleophilic substitution of a halogenated precursor. A generalized protocol based on the cyanation of an aryl halide is described below.[22]

Materials:

  • 1-Bromo-2-methoxynaphthalene

  • Copper(I) cyanide (CuCN)

  • N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent

  • Sodium cyanide (NaCN) (optional, as an additive)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

  • Drying agent (e.g., anhydrous magnesium sulfate, sodium sulfate)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-bromo-2-methoxynaphthalene in DMF.

  • Add copper(I) cyanide to the solution. A slight excess of the cyanide reagent is typically used.

  • Heat the reaction mixture to reflux (typically 120-150 °C) and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into an aqueous solution of ferric chloride and hydrochloric acid to decompose the copper complexes.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over a suitable drying agent, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

G General Synthesis Workflow A 1-Bromo-2-methoxynaphthalene B Dissolution in DMF A->B Step 1 C Addition of CuCN B->C Step 2 D Reflux C->D Step 3 E Work-up (Quenching, Extraction) D->E Step 4 F Purification (Chromatography/Recrystallization) E->F Step 5 G This compound F->G Step 6

Caption: General workflow for the synthesis of this compound.

Potential Biological Activity and Signaling Pathway

Direct studies on the biological activity of this compound are scarce in the published literature. However, the structurally related compound, 2-methoxy-1,4-naphthoquinone, has demonstrated significant in vitro activity against multiple antibiotic-resistant Helicobacter pylori.[23] This suggests that naphthoquinone derivatives and related methoxylated naphthalene compounds may have potential as antimicrobial agents.

Based on the known mechanisms of action for some quinone-based antimicrobials, a hypothetical signaling pathway for the potential antibacterial effect of this compound can be proposed. This often involves the generation of reactive oxygen species (ROS) and interference with cellular redox balance.

G Hypothetical Antibacterial Signaling Pathway cluster_cell Bacterial Cell A This compound B Cellular Uptake A->B C Redox Cycling B->C D Reactive Oxygen Species (ROS) Generation C->D E Oxidative Stress D->E F DNA Damage E->F G Protein Dysfunction E->G H Lipid Peroxidation E->H I Cell Death F->I G->I H->I

Caption: Hypothetical signaling pathway for the antibacterial action.

Thermal Analysis

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for determining the thermal stability and decomposition profile of a compound.[24][25][26] While specific TGA/DSC data for this compound were not found, a general experimental protocol is provided below.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition temperature of this compound.

Experimental Protocol:

  • Calibrate the TGA instrument for temperature and mass.

  • Place a small, accurately weighed sample (5-10 mg) of this compound into a suitable pan (e.g., alumina or platinum).

  • Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

  • Record the mass loss as a function of temperature.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, enthalpy of fusion, and any other phase transitions of this compound.

Experimental Protocol:

  • Calibrate the DSC instrument for temperature and enthalpy using appropriate standards (e.g., indium).

  • Place a small, accurately weighed sample (2-5 mg) of this compound into a hermetically sealed aluminum pan.

  • Use an empty, sealed aluminum pan as a reference.

  • Heat the sample from a sub-ambient temperature to a temperature above its melting point at a constant heating rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • Record the heat flow as a function of temperature.

G Thermal Analysis Workflow cluster_tga TGA cluster_dsc DSC A Sample Preparation B Heating Program A->B C Mass Loss Measurement B->C D Decomposition Profile C->D E Sample Preparation F Heating Program E->F G Heat Flow Measurement F->G H Phase Transitions (Melting) G->H

Caption: General workflow for TGA and DSC analysis.

Conclusion

This technical guide has consolidated the available structural and characterization data for this compound. While a complete experimental dataset is not yet publicly available for all analytical techniques, the information presented here, including data from closely related analogs, provides a robust foundation for researchers. The summarized spectroscopic data, a plausible synthetic protocol, and a hypothetical biological pathway offer valuable starting points for future research and development involving this compound. Further experimental work is warranted to obtain a definitive single-crystal X-ray structure and to fully elucidate its spectroscopic and thermal properties, as well as to validate its potential biological activities.

References

CAS number and molecular weight of 2-Methoxy-1-naphthonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Methoxy-1-naphthonitrile, including its chemical properties, synthesis, and spectral characterization. While direct biological activity data for this specific compound is limited in publicly available literature, this guide also explores the bioactivities of structurally related compounds to provide context and potential avenues for future research.

Chemical and Physical Properties

This compound is a nitrile-substituted methoxynaphthalene. Its key identifiers and physicochemical properties are summarized below.

PropertyValueReference
CAS Number 16000-39-8[1]
Molecular Formula C₁₂H₉NO[1]
Molecular Weight 183.21 g/mol [1]
Appearance White to brown crystals or crystalline powder
Melting Point 95-96 °C
Density 1.16 g/cm³

Synthesis of this compound

A general workflow for such a synthesis is outlined below.

Synthesis_Workflow General Synthetic Workflow for this compound Start Starting Material (e.g., 2-Methoxynaphthalene) Reaction1 Introduction of a leaving group at the 1-position (e.g., Bromination) Start->Reaction1 Intermediate1 1-Bromo-2-methoxynaphthalene Reaction1->Intermediate1 Reaction2 Cyanation Reaction (e.g., with CuCN or other cyanide source) Intermediate1->Reaction2 Product This compound Reaction2->Product Purification Purification (e.g., Recrystallization, Chromatography) Product->Purification FinalProduct Pure this compound Purification->FinalProduct

Caption: A potential synthetic pathway for this compound.

Note: The synthesis of the related compound, 7-Methoxy-1-naphthylacetonitrile, often serves as a key intermediate in the production of the antidepressant Agomelatine.[2][3] This highlights the pharmaceutical relevance of this class of molecules.

Spectral Data

Spectroscopic data is essential for the structural confirmation of this compound. While full spectra are not provided here, typical spectral characteristics are described based on data for closely related compounds.[4][5][6][7][8]

Spectroscopy Expected Features
¹H NMR Signals corresponding to the aromatic protons on the naphthalene ring and a singlet for the methoxy group protons.
¹³C NMR Resonances for the aromatic carbons, the nitrile carbon, and the methoxy carbon.
FTIR (cm⁻¹) Characteristic absorption bands for the C≡N (nitrile) stretch, C-O (ether) stretch, and aromatic C-H and C=C stretches.
Mass Spec. A molecular ion peak corresponding to the molecular weight of 183.21, along with characteristic fragmentation patterns.

A database entry indicates the availability of NMR, FTIR, Raman, and MS spectra for this compound.[9]

Biological Activity and Potential Applications

Direct experimental studies on the biological activity of this compound are not extensively reported in the available literature. However, the naphthalene core is a recognized scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[10]

Context from a Structurally Related Compound: 2-Methoxy-1,4-naphthoquinone

Significant research has been conducted on the closely related compound, 2-methoxy-1,4-naphthoquinone (MNQ), which has been isolated from plants such as Impatiens balsamina.[11][12] MNQ has demonstrated notable biological activities:

  • Anticancer Activity: MNQ has been shown to be cytotoxic towards various cancer cell lines.[12]

  • Antibacterial Activity: Studies have revealed that MNQ exhibits potent activity against multiple antibiotic-resistant Helicobacter pylori.[11][12]

The biological activities of MNQ suggest that the methoxynaphthalene scaffold could be a promising starting point for the development of new therapeutic agents.

Potential Signaling Pathway Involvement

While no specific signaling pathways have been elucidated for this compound, research on related naphthoquinones provides some insights. For instance, some naphthoquinones are known to induce cellular effects through the modulation of various signaling pathways, including those involved in apoptosis and cell cycle regulation.

The following diagram illustrates a generalized logical relationship for investigating the potential biological effects of a novel naphthalene derivative, drawing parallels from related compounds.

Biological_Investigation_Workflow Investigative Workflow for Naphthalene Derivatives Compound This compound InVitro In Vitro Assays (e.g., Cytotoxicity, Antimicrobial) Compound->InVitro Hit Identification of Biological 'Hit' InVitro->Hit Mechanism Mechanism of Action Studies (e.g., Target Identification, Pathway Analysis) Hit->Mechanism InVivo In Vivo Models (e.g., Animal studies) Mechanism->InVivo Lead Lead Compound Development InVivo->Lead

Caption: A logical workflow for the biological evaluation of this compound.

Conclusion

This compound is a well-characterized compound in terms of its fundamental chemical and physical properties. While its synthesis can be inferred from established methods for related compounds, detailed experimental protocols are not widely published. The primary gap in the current knowledge base is the lack of direct studies on its biological activity and mechanism of action. The significant bioactivities of the structurally similar 2-methoxy-1,4-naphthoquinone suggest that this compound may also possess interesting pharmacological properties, warranting further investigation by researchers in drug discovery and development.

References

An In-depth Technical Guide to the Synthesis of 2-Methoxy-1-naphthonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key synthetic routes for the preparation of 2-Methoxy-1-naphthonitrile, a crucial intermediate in medicinal chemistry and organic synthesis. This document details various synthetic strategies starting from readily available precursors, complete with experimental protocols, quantitative data, and visual representations of the chemical workflows.

Synthesis from 2-Naphthol

A common and cost-effective approach to this compound begins with the methylation of 2-naphthol to form the key intermediate, 2-methoxynaphthalene. This intermediate is then subjected to a two-step formylation and subsequent conversion to the nitrile.

Methylation of 2-Naphthol to 2-Methoxynaphthalene

Experimental Protocol:

In a beaker, 0.5 g of 2-naphthol and 0.2 g of sodium hydroxide are dissolved in 5 ml of distilled water. The mixture is gently heated on a wire gauze to obtain a clear solution. After cooling the solution to 10-15°C, 0.35 ml of dimethyl sulfate is added dropwise with stirring. The reaction mixture is then warmed to 70-80°C for one hour. Upon cooling, the solid product is filtered, washed with a 10% sodium hydroxide solution, and then with water. The crude 2-methoxynaphthalene can be purified by recrystallization from ethanol.

Starting MaterialReagentsConditionsProductYield
2-Naphthol1. NaOH, H₂O2. Dimethyl sulfate1. Heating2. 10-15°C, then 70-80°C, 1h2-MethoxynaphthaleneNot specified
Synthesis of this compound from 2-Methoxynaphthalene

Experimental Protocol:

This two-stage synthesis begins with the formylation of 2-methoxynaphthalene. In the first stage, 2-methoxynaphthalene is reacted with dichloromethyl methyl ether in the presence of zinc dibromide in dichloromethane at 20°C for 8 hours. In the second stage, the reaction mixture is treated with ammonium hydroxide and iodine in dichloromethane at 20°C for 6 hours to yield this compound[1].

Starting MaterialReagentsConditionsProductYield
2-Methoxynaphthalene1. Dichloromethyl methyl ether, ZnBr₂2. NH₄OH, I₂1. Dichloromethane, 20°C, 8h2. Dichloromethane, 20°C, 6hThis compound92%[1]

Synthetic Workflow from 2-Naphthol:

A 2-Naphthol B 2-Methoxynaphthalene A->B NaOH, Dimethyl sulfate C This compound B->C 1. Dichloromethyl methyl ether, ZnBr₂ 2. NH₄OH, I₂

Caption: Synthesis of this compound from 2-Naphthol.

Synthesis from 2-methoxy-1-naphthylamine via Sandmeyer Reaction

The Sandmeyer reaction provides a classical and effective method for the introduction of a nitrile group onto an aromatic ring via a diazonium salt intermediate. This pathway involves the diazotization of 2-methoxy-1-naphthylamine followed by reaction with a cyanide salt, typically in the presence of a copper(I) catalyst.

Preparation of 2-methoxy-1-naphthylamine

A common route to 2-methoxy-1-naphthylamine involves the nitration of 2-methoxynaphthalene to form 1-nitro-2-methoxynaphthalene, followed by the reduction of the nitro group.

Experimental Protocol (General):

Nitration: 2-methoxynaphthalene is dissolved in a suitable solvent and treated with a nitrating agent, such as a mixture of nitric acid and sulfuric acid, at a controlled low temperature to favor the formation of the 1-nitro isomer.

Reduction: The resulting 1-nitro-2-methoxynaphthalene is then reduced to 2-methoxy-1-naphthylamine using a standard reducing agent, such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation.

Note: A detailed experimental protocol with specific quantitative data for the nitration of 2-methoxynaphthalene and subsequent reduction to 2-methoxy-1-naphthylamine was not available in the searched literature.

Sandmeyer Reaction of 2-methoxy-1-naphthylamine

Experimental Protocol (General):

2-methoxy-1-naphthylamine is dissolved in an acidic solution (e.g., aqueous HCl) and cooled to 0-5°C. A solution of sodium nitrite is added dropwise to form the diazonium salt. This cold diazonium salt solution is then added to a solution of copper(I) cyanide to yield this compound[2][3]. The reaction is an example of a radical-nucleophilic aromatic substitution[2].

Starting MaterialReagentsConditionsProductYield
2-methoxy-1-naphthylamine1. NaNO₂, HCl2. CuCN1. 0-5°C2. VariesThis compoundNot specified

Synthetic Workflow via Sandmeyer Reaction:

A 2-Methoxynaphthalene B 1-Nitro-2-methoxynaphthalene A->B Nitration (e.g., HNO₃, H₂SO₄) C 2-methoxy-1-naphthylamine B->C Reduction (e.g., SnCl₂, HCl) D 2-Methoxy-1-naphthalenediazonium salt C->D Diazotization (NaNO₂, HCl) E This compound D->E Sandmeyer Reaction (CuCN)

Caption: Synthesis via Sandmeyer reaction of 2-methoxy-1-naphthylamine.

Synthesis from 2-Methoxy-1-naphthaldehyde

This synthetic route involves the conversion of the aldehyde functional group to a nitrile. A common method to achieve this is through the formation of an aldoxime, followed by a dehydration step.

Formation of 2-Methoxy-1-naphthaldehyde Oxime

Experimental Protocol (General):

2-Methoxy-1-naphthaldehyde is reacted with hydroxylamine hydrochloride in the presence of a base, such as sodium carbonate or pyridine, in a suitable solvent like ethanol or methanol. The reaction is typically stirred at room temperature until completion.

Starting MaterialReagentsConditionsProductYield
2-Methoxy-1-naphthaldehydeHydroxylamine hydrochloride, Base (e.g., Na₂CO₃)Room temperature2-Methoxy-1-naphthaldehyde oximeNot specified
Dehydration of 2-Methoxy-1-naphthaldehyde Oxime

Experimental Protocol (General):

The 2-Methoxy-1-naphthaldehyde oxime is treated with a dehydrating agent. A mixture of acetic anhydride and acetic acid has been reported as an efficient system for the dehydration of aldoximes to nitriles, often providing superior yields and faster reaction rates compared to conventional methods[4].

Starting MaterialReagentsConditionsProductYield
2-Methoxy-1-naphthaldehyde oximeAcetic anhydride, Acetic acidVariesThis compoundNot specified

Synthetic Workflow from 2-Methoxy-1-naphthaldehyde:

A 2-Methoxy-1-naphthaldehyde B 2-Methoxy-1-naphthaldehyde oxime A->B Hydroxylamine hydrochloride, Base C This compound B->C Dehydration (e.g., Ac₂O, AcOH)

Caption: Synthesis from 2-Methoxy-1-naphthaldehyde.

Conclusion

This technical guide has outlined three primary synthetic pathways to this compound, each with distinct advantages and considerations. The synthesis from 2-methoxynaphthalene offers a high-yield and well-documented protocol. The Sandmeyer reaction provides a classic approach, though it requires the preparation of the corresponding amine precursor. The route from 2-Methoxy-1-naphthaldehyde is a viable alternative, leveraging the common aldehyde-to-nitrile conversion. The selection of the most appropriate synthetic route will depend on factors such as the availability of starting materials, desired scale, and laboratory capabilities. The provided experimental protocols and workflows serve as a valuable resource for researchers engaged in the synthesis of this important chemical intermediate.

References

The Pharmacological Potential of Naphthonitrile Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The naphthonitrile scaffold, characterized by a naphthalene ring system fused with a nitrile group, has emerged as a privileged structure in medicinal chemistry. This bicyclic aromatic framework offers a unique combination of lipophilicity and electronic properties, making it a versatile template for the design of novel therapeutic agents. This technical guide provides an in-depth exploration of the diverse biological activities of naphthonitrile derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory potential. It is designed to serve as a comprehensive resource, presenting quantitative data, detailed experimental methodologies, and mechanistic insights to facilitate further research and drug development in this promising area.

Anticancer Activity of Naphthonitrile Derivatives

Naphthonitrile derivatives have demonstrated significant cytotoxic effects against a range of cancer cell lines. Their mechanisms of action are multifaceted and appear to involve the modulation of key signaling pathways, induction of apoptosis, and cell cycle arrest.

Quantitative Data: Anticancer Activity

The in vitro cytotoxic activity of various naphthonitrile derivatives is summarized in the table below. The half-maximal inhibitory concentration (IC50) values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Compound ClassSpecific CompoundCancer Cell LineIC50 (µM)Reference
Naphthonitrile-Stilbene HybridAnalog 5cCOLO 205 (Colon)≤ 0.025[1]
Analog 5cSF-539 (CNS)≤ 0.025[1]
Analog 5cSK-MEL-5 (Melanoma)≤ 0.025[1]
Analog 5cMDA-MB-435 (Melanoma)≤ 0.025[1]
Naphthyl-Acryloyl AmideCompound 12bMCF-7 (Breast)Not specified as more potent[2]
Compound 9MCF-7 (Breast)Not specified as more potent[2]
AminobenzylnaphtholMMZ-45AABxPC-3 (Pancreatic)13.26[3]
MMZ-140CHT-29 (Colorectal)11.55[3]
Mechanism of Action: Anticancer Activity

While direct studies on the signaling pathways modulated by many naphthonitrile compounds are still emerging, research on structurally related naphthalene derivatives provides valuable insights. Key pathways implicated in their anticancer effects include the MAPK/JNK and STAT3 signaling cascades.

MAPK/JNK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathways are crucial in regulating cell proliferation, differentiation, and apoptosis. The c-Jun N-terminal kinase (JNK) branch is particularly associated with stress-induced apoptosis. Some naphthalene derivatives have been shown to induce apoptosis in cancer cells through the generation of Reactive Oxygen Species (ROS), which in turn activates the JNK pathway. This leads to the phosphorylation of downstream targets that promote programmed cell death.[4][5]

MAPK_JNK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Naphthonitrile_Compound Naphthonitrile Compound ROS ROS Generation Naphthonitrile_Compound->ROS Induces ASK1 ASK1 ROS->ASK1 Activates MKK4_7 MKK4/7 ASK1->MKK4_7 Phosphorylates JNK JNK MKK4_7->JNK Phosphorylates cJun c-Jun JNK->cJun Phosphorylates Apoptotic_Genes Apoptotic Gene Transcription cJun->Apoptotic_Genes Activates STAT3_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylates STAT3_active p-STAT3 (active dimer) STAT3_inactive->STAT3_active Dimerizes Target_Genes Target Gene Transcription (Proliferation, Survival) STAT3_active->Target_Genes Translocates & Activates Naphthonitrile_Compound Naphthonitrile Compound Naphthonitrile_Compound->STAT3_inactive Inhibits Phosphorylation MTT_Workflow cluster_workflow MTT Assay Workflow A 1. Seed cancer cells in 96-well plate B 2. Treat with Naphthonitrile compound A->B C 3. Add MTT reagent and incubate B->C D 4. Solubilize formazan crystals C->D E 5. Measure absorbance D->E F 6. Calculate IC50 E->F Broth_Microdilution_Workflow cluster_workflow Broth Microdilution Workflow A 1. Prepare serial dilutions of Naphthonitrile compound B 2. Inoculate with standardized microbial suspension A->B C 3. Incubate at appropriate temperature B->C D 4. Visually assess for microbial growth C->D E 5. Determine MIC D->E NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Inflammatory_Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_inactive NF-κB (p50/p65) IkB->NFkB_inactive Releases NFkB_active NF-κB (active) NFkB_inactive->NFkB_active Proinflammatory_Genes Pro-inflammatory Gene Transcription NFkB_active->Proinflammatory_Genes Translocates & Activates Naphthonitrile_Compound Naphthonitrile Compound Naphthonitrile_Compound->IKK Inhibits

References

The Therapeutic Potential of 2-Methoxy-1-naphthonitrile: A Technical Exploration

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature extensively covers the therapeutic activities of various naphthalene derivatives. However, specific research on the biological and therapeutic properties of 2-Methoxy-1-naphthonitrile is limited. This guide presents the available information on this compound and explores the well-documented therapeutic potential of the closely related compound, 2-Methoxy-1,4-naphthoquinone (MeONQ), to infer potential areas of investigation.

Introduction to this compound

This compound is an organic compound featuring a naphthalene core substituted with a methoxy group at the second position and a nitrile group at the first position. While its direct therapeutic applications are not yet established in publicly available research, its chemical structure suggests potential for biological activity, drawing parallels with other bioactive naphthonitrile and naphthalene derivatives. Naphthalene derivatives, as a broad class of compounds, have shown promise in various therapeutic areas, including antimicrobial and anticancer applications[1][2].

Chemical Properties and Synthesis

Basic chemical information for this compound is available, and several synthetic routes have been described[3]. The synthesis of related structures, such as (7-methoxy-1-naphthyl)acetonitrile, a precursor to the antidepressant agomelatine, has been detailed in patent literature, highlighting the utility of methoxy-naphthalene scaffolds in medicinal chemistry[4].

Therapeutic Potential of Structurally Related Compounds

Given the scarcity of direct biological data for this compound, this section focuses on the extensively studied and structurally similar compound, 2-Methoxy-1,4-naphthoquinone (MeONQ). The biological activities of MeONQ may provide valuable insights into the potential therapeutic avenues for this compound.

Antimicrobial Activity of 2-Methoxy-1,4-naphthoquinone (MeONQ)

MeONQ has demonstrated significant antimicrobial properties, particularly against the bacterium Helicobacter pylori, a major cause of gastric ulcers and a risk factor for gastric cancer[5][6].

Table 1: In Vitro Activity of MeONQ against Helicobacter pylori

StrainMIC (µg/mL)MBC (µg/mL)Reference
Antibiotic-resistant H. pylori0.156–0.6250.313–0.625[5][6]

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration

The bactericidal action of MeONQ against H. pylori was found to be dose-dependent[5].

Anticancer Activity of 2-Methoxy-1,4-naphthoquinone (MeONQ)

MeONQ has also been investigated for its cytotoxic effects against cancer cells. Studies have shown its ability to inhibit the growth of gastric adenocarcinoma cells and to modulate key signaling pathways involved in cancer progression[7][8].

Table 2: Cytotoxic Activity of MeONQ

Cell LineActivityIC50Reference
Gastric Adenocarcinoma (MKN45)Induces necrosis and apoptosisNot specified[7]
Not specifiedInhibition of TCF/β-catenin transcriptional activity2.9 µM[8]

IC50: Half-maximal inhibitory concentration

The anticancer mechanism of MeONQ is believed to involve the induction of superoxide anion catastrophe at higher concentrations, leading to necrosis, and the activation of the caspase-dependent apoptosis pathway at lower concentrations[7].

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and advancement of scientific findings. Below are summarized protocols for key experiments conducted on the related compound, MeONQ.

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

This protocol is based on the methodology used to assess the anti-H. pylori activity of MeONQ[5].

  • Bacterial Strains: Multiple antibiotic-resistant strains of H. pylori are used.

  • Culture Conditions: Bacteria are cultured on appropriate agar plates in a microaerophilic environment.

  • MIC Assay: A broth microdilution method is employed. Serial twofold dilutions of the test compound are prepared in a 96-well microtiter plate. A standardized bacterial suspension is added to each well. The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth after a specified incubation period.

  • MBC Assay: Aliquots from the wells showing no visible growth in the MIC assay are subcultured onto fresh agar plates. The MBC is defined as the lowest concentration of the compound that results in a 99.9% reduction in the initial bacterial count.

Cytotoxicity Assay

The following is a general protocol for assessing the cytotoxic effects of a compound on cancer cell lines, as can be inferred from studies on MeONQ[7].

  • Cell Lines and Culture: Human gastric adenocarcinoma cell line (e.g., MKN45) is maintained in an appropriate culture medium supplemented with fetal bovine serum and antibiotics.

  • Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of the test compound for different time periods (e.g., 24, 48, 72 hours).

  • Cell Viability Assay (MTT Assay): After treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated. The formazan crystals formed are dissolved in a solubilization solution (e.g., DMSO). The absorbance is measured using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

  • Data Analysis: The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.

Signaling Pathways and Mechanisms of Action

While the specific signaling pathways affected by this compound are unknown, research on MeONQ provides a potential framework for investigation.

Wnt/β-catenin Signaling Pathway Inhibition by MeONQ

MeONQ has been identified as an inhibitor of the Wnt/β-catenin signaling pathway, a critical pathway in embryonic development and cancer[8].

Wnt_Pathway_Inhibition cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled LRP LRP5/6 DestructionComplex Destruction Complex (Axin, APC, GSK3β) Dishevelled->DestructionComplex Inhibits beta_catenin β-catenin DestructionComplex->beta_catenin Phosphorylates for Degradation TCF_LEF TCF/LEF beta_catenin->TCF_LEF Enters Nucleus and Binds MeONQ 2-Methoxy-1,4- naphthoquinone (MeONQ) MeONQ->TCF_LEF Inhibits Transcriptional Activity TargetGenes Target Gene Transcription TCF_LEF->TargetGenes Activates

Caption: Inhibition of the Wnt/β-catenin signaling pathway by 2-Methoxy-1,4-naphthoquinone (MeONQ).

Proposed Experimental Workflow for Investigating this compound

To elucidate the therapeutic potential of this compound, a structured experimental workflow is proposed.

Experimental_Workflow cluster_synthesis Compound Preparation cluster_invitro In Vitro Evaluation cluster_mechanistic Mechanistic Studies cluster_invivo In Vivo Studies Synthesis Synthesis and Purification of This compound Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization Antimicrobial Antimicrobial Screening (MIC/MBC Assays) Characterization->Antimicrobial Anticancer Anticancer Screening (Cytotoxicity Assays) Characterization->Anticancer Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot, Reporter Assays) Antimicrobial->Pathway_Analysis Anticancer->Pathway_Analysis Target_ID Target Identification Studies Pathway_Analysis->Target_ID Animal_Models Efficacy in Animal Models (e.g., Infection, Tumor Xenograft) Target_ID->Animal_Models Toxicity Toxicology and Pharmacokinetic Studies Animal_Models->Toxicity

Caption: Proposed experimental workflow for evaluating the therapeutic potential of this compound.

Future Directions and Conclusion

The therapeutic potential of this compound remains largely unexplored. The significant biological activities of the structurally related compound, 2-Methoxy-1,4-naphthoquinone, particularly its antimicrobial and anticancer effects, provide a strong rationale for investigating this compound as a potential therapeutic agent.

Future research should focus on a systematic evaluation of its biological activities, starting with broad in vitro screening against a panel of microbial pathogens and cancer cell lines. Positive hits should be followed by more detailed mechanistic studies to identify its molecular targets and affected signaling pathways. The proposed experimental workflow provides a roadmap for such an investigation. The synthesis of various naphthonitrile derivatives has been a subject of interest, and exploring their structure-activity relationships could lead to the development of novel and potent therapeutic agents[9].

References

A Comprehensive Technical Review of 2-Methoxy-1-naphthonitrile: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methoxy-1-naphthonitrile is a nitrile-containing aromatic compound with a naphthalene core. While its direct biological activities and mechanisms of action are not extensively documented in publicly available literature, its structural similarity to compounds with known pharmacological properties, such as those with anticancer and signaling pathway modulatory effects, suggests it as a molecule of interest for further investigation. This technical guide provides a comprehensive overview of the available information on this compound, including its chemical and physical properties, detailed synthesis protocols, and a prospective outlook on its potential biological activities based on related compounds. The lack of extensive biological data highlights a significant research gap and an opportunity for novel discoveries in drug development.

Chemical and Physical Properties

This compound, also known as 1-cyano-2-methoxynaphthalene, is a solid organic compound. Its fundamental properties are summarized in the table below for easy reference.

PropertyValueReference
CAS Number 16000-39-8[1]
Molecular Formula C₁₂H₉NO[1]
Molecular Weight 183.21 g/mol [1]
Melting Point 95-96 °C
Appearance Solid
SMILES COC1=C(C#N)C2=CC=CC=C2C=C1[2]
InChI InChI=1S/C12H9NO/c1-14-12-7-6-9-4-2-3-5-10(9)11(12)8-13/h2-7H,1H3[2]

Synthesis of this compound

The synthesis of this compound can be approached through various routes. Below are two detailed experimental protocols for its preparation.

Synthesis from 2-Naphthol via Methylation and Cyanation

This two-step synthesis involves the initial methylation of 2-naphthol to form 2-methoxynaphthalene, followed by a direct C-H cyanation.

Step 1: Methylation of 2-Naphthol to 2-Methoxynaphthalene

This procedure is adapted from a standard Williamson ether synthesis.

  • Materials: 2-naphthol, sodium hydroxide (NaOH), dimethyl sulfate ((CH₃)₂SO₄) or methyl iodide (CH₃I), water, ethanol.

  • Procedure:

    • Dissolve 36 g of 2-naphthol in a solution of 10.5 g of sodium hydroxide in 150 mL of water in a three-necked round-bottom flask equipped with a mechanical stirrer, thermocouple, and addition funnel.

    • Cool the resulting solution to 10°C in an ice bath.

    • With vigorous stirring, add 31.5 g of dimethyl sulfate dropwise over one hour, maintaining the temperature at 10°C.

    • After the addition is complete, warm the mixture on a hot water bath at 70-80°C for one hour to drive the reaction to completion.

    • Cool the mixture to room temperature. The product, 2-methoxynaphthalene, will precipitate out of the solution.

    • Filter the crude product, wash with a 5% sodium hydroxide solution to remove any unreacted 2-naphthol, and then with copious amounts of distilled water.

    • Recrystallize the crude product from boiling ethanol to yield pure 2-methoxynaphthalene.

Step 2: Direct C-H Cyanation of 2-Methoxynaphthalene

This method utilizes a photoredox catalyst for the direct cyanation of the C-H bond at the 1-position of the naphthalene ring.[3]

  • Materials: 2-methoxynaphthalene, acridinium photoredox catalyst, trimethylsilyl cyanide (TMSCN), solvent (e.g., acetonitrile), oxygen (from air).

  • General Procedure (as described in a communication, detailed optimization may be required):

    • In a reaction vessel, dissolve 2-methoxynaphthalene and the acridinium photoredox catalyst in the chosen solvent.

    • Add trimethylsilyl cyanide as the cyanide source.

    • Expose the reaction mixture to visible light under an aerobic atmosphere (air can serve as the source of oxygen as the terminal oxidant).

    • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS).

    • Upon completion, the reaction mixture would typically be subjected to a standard workup procedure involving quenching of excess reagents and purification by column chromatography to isolate this compound.

Synthesis Workflow Diagram

G General Synthesis and Screening Workflow for this compound cluster_synthesis Synthesis cluster_purification Purification & Characterization cluster_screening Biological Screening (Prospective) start Starting Material (e.g., 2-Naphthol) step1 Methylation (Williamson Ether Synthesis) start->step1 intermediate 2-Methoxynaphthalene step1->intermediate step2 C-H Cyanation (e.g., Photoredox Catalysis) intermediate->step2 product This compound step2->product purification Purification (e.g., Recrystallization, Chromatography) product->purification characterization Characterization (NMR, MS, IR, MP) purification->characterization cytotoxicity Cytotoxicity Assays (e.g., MTT on cancer cell lines) characterization->cytotoxicity enzyme_inhibition Enzyme Inhibition Assays (e.g., Kinases, MAO) characterization->enzyme_inhibition signaling_pathway Signaling Pathway Analysis (e.g., Wnt, NRF2 reporter assays) characterization->signaling_pathway in_vivo In Vivo Studies (If in vitro activity is confirmed) cytotoxicity->in_vivo enzyme_inhibition->in_vivo signaling_pathway->in_vivo

Caption: General workflow for the synthesis and potential biological screening of this compound.

Prospective Biological Activities and Mechanism of Action

Direct experimental data on the biological activities of this compound is currently scarce in the available scientific literature. However, by examining structurally related compounds, we can infer potential areas for future investigation.

Potential Anticancer Activity

Naphthalene derivatives and compounds containing the methoxy and nitrile functional groups have demonstrated anticancer properties. For instance, aminobenzylnaphthols derived from 2-naphthol have shown cytotoxic activity against pancreatic and colorectal cancer cell lines.[4] Methoxyflavone analogs also exhibit cytotoxicity against various cancer cell lines by targeting protein markers and activating downstream signaling pathways leading to cell death.[5] Furthermore, 2-methoxy-1,4-naphthoquinone, a related naphthoquinone, has shown anti-gastric adenocarcinoma activity.[6] These findings suggest that this compound could be a candidate for anticancer screening.

A standard experimental protocol to assess cytotoxicity would involve the MTT assay.

  • MTT Assay Protocol (General):

    • Seed cancer cells (e.g., MKN45, BxPC-3, HT-29) in 96-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, 72 hours).

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by viable cells.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Potential as a Signaling Pathway Modulator

The Wnt signaling pathway is crucial in cell development and tumorigenesis, and its inhibition is a target for cancer therapy.[7][8] The compound 2-methoxy-1,4-naphthoquinone has been identified as an inhibitor of the TCF/β-catenin transcriptional activity in the Wnt signaling pathway with an IC₅₀ of 2.9 µM.[7] Given the structural similarity, it is plausible that this compound could also modulate this or other signaling pathways.

Another relevant pathway is the NRF2 signaling pathway, which is involved in the cellular response to oxidative stress. The compound 2-methoxycinnamaldehyde has been shown to activate the NRF2/HO-1 signaling axis, leading to anti-inflammatory responses.[9]

A luciferase reporter assay is a common method to screen for inhibitors of specific signaling pathways.

  • Luciferase Reporter Assay for Wnt Signaling (General):

    • Transfect cells (e.g., HEK293T) with a TCF/LEF-responsive luciferase reporter plasmid (TOP-Flash) or a control plasmid with mutated TCF-binding sites (FOP-Flash).

    • Treat the transfected cells with various concentrations of this compound.

    • Lyse the cells and measure the luciferase activity using a luminometer.

    • The ratio of TOP-Flash to FOP-Flash activity indicates the specific inhibition of Wnt/β-catenin signaling.

Potential for Enzyme Inhibition

The nitrile group is present in various enzyme inhibitors. A general enzyme inhibition assay can be performed to screen this compound against a panel of relevant enzymes, such as kinases or monoamine oxidases.

  • General Enzyme Inhibition Assay Protocol:

    • Prepare a buffer solution at the optimal pH for the target enzyme.

    • Prepare a solution of the enzyme at a concentration that allows for measurable activity.

    • Pre-incubate the enzyme with different concentrations of this compound.

    • Initiate the enzymatic reaction by adding the substrate.

    • Monitor the reaction rate by measuring the formation of a product or the depletion of a substrate over time using a spectrophotometer or other appropriate detection method.

    • Analyze the data to determine the inhibitory activity and the type of inhibition.[10][11][12]

Conclusion and Future Directions

This compound is a readily synthesizable compound with physicochemical properties that warrant further investigation into its biological activities. While direct evidence of its pharmacological effects is currently lacking, the known activities of structurally related compounds suggest that it may possess anticancer, signaling pathway modulatory, and enzyme inhibitory properties. The detailed synthesis and general biological assay protocols provided in this guide offer a framework for researchers to explore the therapeutic potential of this molecule. Future research should focus on a systematic screening of this compound against various cancer cell lines and key enzymatic targets to elucidate its mechanism of action and pave the way for its potential development as a novel therapeutic agent. The significant gap in the current knowledge base for this compound represents a promising opportunity for new and impactful research in the fields of medicinal chemistry and drug discovery.

References

An In-depth Technical Guide to the Solubility and Stability of 2-Methoxy-1-naphthonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 2-Methoxy-1-naphthonitrile, a key intermediate in various synthetic pathways. Due to the limited availability of public quantitative data for this specific compound, this document focuses on providing robust experimental protocols for determining its solubility and stability profiles, essential for its application in research and drug development. The methodologies outlined are based on industry-standard practices and international guidelines.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is crucial for predicting its behavior in various solvent systems and under different environmental conditions.

PropertyValueSource
Molecular Formula C₁₂H₉NO[1][2][3]
Molecular Weight 183.21 g/mol [2]
Appearance White to brown crystals or crystalline powder-
Melting Point 95-96 °C[1]
Boiling Point 362.8 °C at 760 mmHg-
Density 1.16 g/cm³-
Predicted XlogP 2.9[3]

Solubility Profile: Methodology and Data Presentation

The solubility of this compound is a critical parameter for its use in synthesis, formulation, and biological screening. Both kinetic and thermodynamic solubility are important to characterize.

Experimental Protocols for Solubility Determination

This method is suitable for early-stage drug discovery to rapidly assess the solubility of a compound from a DMSO stock solution.[4][5] The turbidimetric method is a common approach.[6]

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), anhydrous[7][8]

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microtiter plates

  • Plate reader with nephelometric or turbidimetric measurement capabilities

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.

  • Serial Dilutions: In a 96-well plate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations (e.g., from 10 mM down to 0.01 mM).

  • Addition of Aqueous Buffer: To a new 96-well plate, add a defined volume of PBS (e.g., 198 µL).

  • Compound Addition: Transfer a small volume (e.g., 2 µL) of each DMSO stock concentration to the corresponding wells containing PBS. This will result in a final DMSO concentration of 1%.

  • Incubation: Shake the plate for a defined period (e.g., 2 hours) at a controlled temperature (e.g., 25 °C).[4]

  • Measurement: Measure the turbidity or light scattering of each well using a plate reader. The lowest concentration at which a precipitate is observed is considered the kinetic solubility.[9]

This method determines the equilibrium solubility of the solid compound and is considered the "gold standard" for solubility measurement.[10][11][12]

Materials:

  • This compound (solid)

  • Selected solvents (e.g., water, ethanol, acetone, acetonitrile, etc.)

  • Glass vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • HPLC-UV system for quantification

Procedure:

  • Sample Preparation: Add an excess amount of solid this compound to a glass vial.

  • Solvent Addition: Add a known volume of the desired solvent to the vial.

  • Equilibration: Tightly cap the vials and place them in a shaking incubator at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).[10][11]

  • Phase Separation: After incubation, allow the vials to stand to let the undissolved solid settle. Centrifuge the samples to ensure complete separation of the solid from the supernatant.

  • Sample Collection: Carefully collect an aliquot of the clear supernatant.

  • Quantification: Dilute the supernatant with an appropriate solvent and quantify the concentration of this compound using a validated HPLC-UV method.[12]

Data Presentation: Solubility in Common Solvents

The following table provides a template for presenting the experimentally determined solubility data for this compound.

SolventTemperature (°C)Solubility (mg/mL)Solubility (µM)Method
Water25Thermodynamic
Ethanol25Thermodynamic
Methanol25Thermodynamic
Acetone25Thermodynamic
Acetonitrile25Thermodynamic
Dichloromethane25Thermodynamic
Toluene25Thermodynamic
Dimethyl Sulfoxide (DMSO)25Thermodynamic
Phosphate-Buffered Saline (pH 7.4)25Kinetic
Phosphate-Buffered Saline (pH 7.4)25Thermodynamic

Stability Profile: Methodology and Data Presentation

Assessing the stability of this compound is crucial for determining appropriate storage conditions, shelf-life, and its compatibility with different formulation excipients and reaction conditions. Stability studies are typically conducted according to ICH guidelines.[13][14][15][16][17]

Experimental Protocols for Stability Assessment

Forced degradation studies are performed to identify potential degradation products and establish degradation pathways.[18][19][20][21] This involves exposing the compound to conditions more severe than accelerated stability testing.

Stress Conditions:

  • Acidic Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl and heat at a controlled temperature (e.g., 60 °C) for a defined period.[18] The nitrile group may be susceptible to hydrolysis to a carboxylic acid.[22] The methoxy group could also be susceptible to acid-catalyzed hydrolysis.[23]

  • Basic Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and heat at a controlled temperature (e.g., 60 °C) for a defined period.[18]

  • Oxidative Degradation: Treat a solution of the compound with a low concentration of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.[18]

  • Thermal Degradation: Expose the solid compound to dry heat at an elevated temperature (e.g., 80 °C).

  • Photostability: Expose the solid compound and a solution of the compound to light, as per ICH Q1B guidelines. This typically involves exposure to a combination of cool white fluorescent and near-ultraviolet lamps.

Analysis: At specified time points, samples are withdrawn and analyzed by a stability-indicating HPLC method (e.g., HPLC-UV or LC-MS) to quantify the remaining parent compound and detect any degradation products.

These studies are conducted according to ICH guidelines to establish a re-test period or shelf life.[13][15][16]

Storage Conditions:

  • Long-Term: 25 °C ± 2 °C / 60% RH ± 5% RH

  • Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH

Procedure:

  • Store samples of this compound in appropriate containers under the specified conditions.

  • At predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term; 0, 3, 6 months for accelerated), withdraw samples.

  • Analyze the samples for appearance, assay of the active substance, and degradation products using a validated stability-indicating method.

Data Presentation: Stability Data

The results of the stability studies should be tabulated to show the change in the quality attributes of this compound over time.

Forced Degradation Results

Stress ConditionDurationTemperature (°C)Assay of this compound (%)Major Degradation Products (if any)
0.1 M HCl
0.1 M NaOH
3% H₂O₂
Heat (solid)
Light (solid)
Light (solution)

Long-Term and Accelerated Stability Results

Storage ConditionTime Point (months)AppearanceAssay (%)Degradation Products (%)
25°C/60%RH0
3
6
12
40°C/75%RH0
3
6

Mandatory Visualizations

Experimental Workflows

Solubility_Workflow cluster_kinetic Kinetic Solubility cluster_thermodynamic Thermodynamic Solubility k_start 10 mM Stock in DMSO k_dilute Serial Dilution in DMSO k_start->k_dilute k_add_buffer Add to PBS (1% final DMSO) k_dilute->k_add_buffer k_incubate Incubate & Shake (2h, 25°C) k_add_buffer->k_incubate k_measure Measure Turbidity k_incubate->k_measure k_result Kinetic Solubility Value k_measure->k_result t_start Excess Solid Compound t_add_solvent Add Solvent t_start->t_add_solvent t_equilibrate Equilibrate (24-48h, 25°C) t_add_solvent->t_equilibrate t_separate Centrifuge/Filter t_equilibrate->t_separate t_quantify Quantify by HPLC-UV t_separate->t_quantify t_result Thermodynamic Solubility Value t_quantify->t_result

Caption: Workflow for determining the kinetic and thermodynamic solubility of this compound.

Stability_Workflow cluster_forced_degradation Forced Degradation (Stress Testing) cluster_formal_stability ICH Stability Studies start This compound Sample fd_acid Acidic Hydrolysis start->fd_acid fd_base Basic Hydrolysis start->fd_base fd_oxidation Oxidation (H₂O₂) start->fd_oxidation fd_thermal Thermal Stress start->fd_thermal fd_photo Photostability start->fd_photo fs_long Long-Term (25°C/60%RH) start->fs_long fs_accel Accelerated (40°C/75%RH) start->fs_accel analysis Analyze by Stability-Indicating HPLC fd_acid->analysis fd_base->analysis fd_oxidation->analysis fd_thermal->analysis fd_photo->analysis fs_long->analysis fs_accel->analysis report Degradation Profile & Stability Assessment analysis->report

Caption: Workflow for assessing the stability of this compound via forced degradation and ICH stability studies.

Potential Signaling and Degradation Pathways

While no specific signaling pathways involving this compound are documented in the literature, its structural motifs suggest potential metabolic transformations and chemical degradation routes. The nitrile group can undergo hydrolysis to a primary amide and subsequently to a carboxylic acid.[22] The methoxy group on the naphthalene ring may be subject to O-demethylation.

Degradation_Pathways parent This compound amide 2-Methoxy-1-naphthamide parent->amide Hydrolysis (H⁺/OH⁻) demethylated 2-Hydroxy-1-naphthonitrile parent->demethylated O-Demethylation (e.g., Acidic) acid 2-Methoxy-1-naphthoic Acid amide->acid Hydrolysis (H⁺/OH⁻)

Caption: Potential chemical degradation pathways of this compound.

Conclusion

This technical guide provides a framework for the comprehensive evaluation of the solubility and stability of this compound. By following the detailed experimental protocols, researchers and drug development professionals can generate the necessary data to support the use of this compound in their applications. The provided templates for data presentation and the visualized workflows offer a structured approach to these critical characterization studies.

References

Methodological & Application

Synthesis of 2-Methoxy-1-naphthonitrile: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this document provides a comprehensive guide to the synthesis of 2-Methoxy-1-naphthonitrile, a valuable building block in medicinal chemistry and materials science. This protocol outlines a reliable two-step synthetic route starting from the commercially available 2-Methoxy-1-naphthaldehyde. The methodology involves the initial formation of an oxime intermediate, followed by dehydration to yield the desired nitrile.

Data Summary

The following table summarizes key quantitative data for the reactants, intermediate, and the final product involved in this synthesis.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
2-Methoxy-1-naphthaldehydeC₁₂H₁₀O₂186.2182-85-
2-Methoxy-1-naphthaldehyde oximeC₁₂H₁₁NO₂201.22--
This compoundC₁₂H₉NO183.2195-96[1]-
Hydroxylamine HydrochlorideNH₂OH·HCl69.49155-157-
Sodium AcetateC₂H₃NaO₂82.03324-
Acetic AnhydrideC₄H₆O₃102.09-73138-140

Experimental Protocols

This synthesis is performed in two main stages: the formation of 2-Methoxy-1-naphthaldehyde oxime and its subsequent dehydration to this compound.

Step 1: Synthesis of 2-Methoxy-1-naphthaldehyde oxime

This procedure is adapted from a general method for the synthesis of oximes from aldehydes.

Materials:

  • 2-Methoxy-1-naphthaldehyde

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium acetate (CH₃COONa)

  • Ethanol

  • Water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-Methoxy-1-naphthaldehyde (1.0 eq) in ethanol.

  • In a separate beaker, prepare a solution of hydroxylamine hydrochloride (1.5 eq) and sodium acetate (2.0 eq) in a minimal amount of water.

  • Add the aqueous solution of hydroxylamine hydrochloride and sodium acetate to the ethanolic solution of the aldehyde.

  • Heat the reaction mixture to reflux and maintain for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Slowly add cold water to the reaction mixture to precipitate the crude oxime.

  • Collect the precipitate by vacuum filtration and wash with cold water.

  • The crude 2-Methoxy-1-naphthaldehyde oxime can be purified by recrystallization from a suitable solvent system, such as ethanol-water.

Step 2: Synthesis of this compound

This procedure utilizes acetic anhydride for the dehydration of the oxime.

Materials:

  • 2-Methoxy-1-naphthaldehyde oxime

  • Acetic anhydride ((CH₃CO)₂O)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • Place the dried 2-Methoxy-1-naphthaldehyde oxime (1.0 eq) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Add an excess of acetic anhydride (approximately 5-10 eq).

  • Heat the mixture to reflux for 1-3 hours. Monitor the reaction by TLC until the starting oxime is consumed.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully pour the reaction mixture into a beaker containing ice-water to quench the excess acetic anhydride.

  • The crude this compound will precipitate out of the solution.

  • Collect the solid product by vacuum filtration and wash thoroughly with water.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.

Experimental Workflow

The following diagram illustrates the key stages of the synthesis process.

SynthesisWorkflow cluster_step1 Step 1: Oxime Formation cluster_step2 Step 2: Dehydration Start 2-Methoxy-1-naphthaldehyde Reagents1 Hydroxylamine Hydrochloride, Sodium Acetate, Ethanol/Water Reaction1 Reflux (1-2h) Reagents1->Reaction1 Workup1 Precipitation & Filtration Reaction1->Workup1 Intermediate 2-Methoxy-1-naphthaldehyde oxime Workup1->Intermediate Reagents2 Acetic Anhydride Intermediate->Reagents2 Reaction2 Reflux (1-3h) Reagents2->Reaction2 Workup2 Quenching & Filtration Reaction2->Workup2 Purification Recrystallization Workup2->Purification FinalProduct This compound Purification->FinalProduct

References

Scalable Synthesis of 2-Methoxy-1-naphthonitrile: Application Notes and Protocols for Industrial Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the scalable synthesis of 2-Methoxy-1-naphthonitrile, a key intermediate in the preparation of various fine chemicals and pharmaceutical compounds. Two primary synthetic routes are presented, designed for robust and efficient industrial-scale production. The methodologies discussed are based on established and scalable chemical transformations, including the Sandmeyer reaction and a Vilsmeier-Haack formylation followed by nitrile formation. This guide includes comprehensive experimental procedures, quantitative data summaries, and visual diagrams of the synthetic workflows to support research, development, and manufacturing activities.

Introduction

This compound is a valuable building block in organic synthesis. Its structural motif is found in a range of molecules with potential applications in medicinal chemistry and materials science. The efficient and cost-effective production of this intermediate is crucial for its broader utilization. The following protocols outline two distinct and scalable pathways for the synthesis of this compound, starting from readily available precursors.

Method 1: Sandmeyer Reaction of 1-Amino-2-methoxynaphthalene

This classical approach involves the diazotization of 1-amino-2-methoxynaphthalene followed by a cyanation reaction, a well-established transformation for the industrial synthesis of aryl nitriles.

Synthesis Workflow

G cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction cluster_2 Step 3: Sandmeyer Reaction (Cyanation) 2-Methoxynaphthalene 2-Methoxynaphthalene 1-Nitro-2-methoxynaphthalene 1-Nitro-2-methoxynaphthalene 2-Methoxynaphthalene->1-Nitro-2-methoxynaphthalene HNO₃, H₂SO₄ 1-Nitro-2-methoxynaphthalene_2 1-Nitro-2-methoxynaphthalene 1-Amino-2-methoxynaphthalene 1-Amino-2-methoxynaphthalene 1-Nitro-2-methoxynaphthalene_2->1-Amino-2-methoxynaphthalene Fe, HCl or H₂, Pd/C 1-Amino-2-methoxynaphthalene_2 1-Amino-2-methoxynaphthalene Diazonium Salt Diazonium Salt 1-Amino-2-methoxynaphthalene_2->Diazonium Salt NaNO₂, HCl This compound This compound Diazonium Salt->this compound CuCN, KCN

Caption: Synthesis of this compound via Sandmeyer reaction.
Experimental Protocols

Step 1: Synthesis of 1-Nitro-2-methoxynaphthalene

  • Reaction Setup: A jacketed glass reactor equipped with a mechanical stirrer, a temperature probe, and a dropping funnel is charged with 2-methoxynaphthalene (1.0 eq).

  • Nitration: A mixture of concentrated nitric acid (1.1 eq) and sulfuric acid (2.0 eq) is prepared and cooled to 0-5 °C. This nitrating mixture is added dropwise to the stirred 2-methoxynaphthalene, maintaining the internal temperature below 10 °C.

  • Reaction Monitoring: The reaction progress is monitored by HPLC or TLC until the starting material is consumed (typically 2-4 hours).

  • Work-up: The reaction mixture is quenched by pouring it onto ice-water. The precipitated solid is collected by filtration, washed with water until neutral, and dried under vacuum.

Step 2: Synthesis of 1-Amino-2-methoxynaphthalene

  • Reaction Setup: A reactor equipped with a mechanical stirrer, a reflux condenser, and a temperature probe is charged with 1-nitro-2-methoxynaphthalene (1.0 eq), iron powder (3.0 eq), and a mixture of ethanol and water.

  • Reduction: Concentrated hydrochloric acid (catalytic amount) is added, and the mixture is heated to reflux (70-80 °C).

  • Reaction Monitoring: The reaction is monitored by TLC or HPLC until the nitro compound is no longer detected (typically 4-6 hours).

  • Work-up: The hot reaction mixture is filtered to remove iron salts. The filtrate is concentrated under reduced pressure, and the residue is neutralized with an aqueous solution of sodium carbonate. The precipitated product is filtered, washed with water, and dried.

Step 3: Synthesis of this compound (Sandmeyer Reaction)

  • Diazotization: 1-Amino-2-methoxynaphthalene (1.0 eq) is suspended in an aqueous solution of hydrochloric acid and cooled to 0-5 °C. A solution of sodium nitrite (1.05 eq) in water is added dropwise, maintaining the temperature below 5 °C. The mixture is stirred for an additional 30 minutes.

  • Cyanation: In a separate reactor, a solution of copper(I) cyanide (1.2 eq) and potassium cyanide (1.2 eq) in water is prepared and cooled. The cold diazonium salt solution is added slowly to the cyanide solution, keeping the temperature below 10 °C.

  • Reaction Completion and Work-up: The reaction mixture is allowed to warm to room temperature and then heated to 50-60 °C for 1 hour to ensure complete decomposition of the diazonium salt. The mixture is cooled, and the precipitated product is collected by filtration.

  • Purification: The crude product is purified by recrystallization from a suitable solvent such as ethanol or isopropanol.

Data Presentation
StepReactionKey Reagents & SolventsTemperature (°C)Time (h)Yield (%)Purity (%)
1Nitration2-Methoxynaphthalene, HNO₃, H₂SO₄0 - 102 - 485 - 90>95
2Reduction1-Nitro-2-methoxynaphthalene, Fe, HCl, Ethanol/Water70 - 804 - 690 - 95>98
3Sandmeyer1-Amino-2-methoxynaphthalene, NaNO₂, HCl, CuCN, KCN0 - 602 - 375 - 85>99 (after recrystallization)

Method 2: Vilsmeier-Haack Formylation and Subsequent Nitrile Formation

This route avoids the use of a nitro intermediate and proceeds through a formylation reaction followed by conversion of the resulting aldehyde to the nitrile.

Synthesis Workflow

G cluster_0 Step 1: Vilsmeier-Haack Formylation cluster_1 Step 2: Nitrile Formation 2-Methoxynaphthalene 2-Methoxynaphthalene 2-Methoxy-1-naphthaldehyde 2-Methoxy-1-naphthaldehyde 2-Methoxynaphthalene->2-Methoxy-1-naphthaldehyde POCl₃, DMF 2-Methoxy-1-naphthaldehyde_2 2-Methoxy-1-naphthaldehyde Aldoxime Aldoxime 2-Methoxy-1-naphthaldehyde_2->Aldoxime NH₂OH·HCl This compound This compound Aldoxime->this compound Dehydrating Agent (e.g., Ac₂O)

Caption: Synthesis via Vilsmeier-Haack formylation and nitrile formation.
Experimental Protocols

Step 1: Synthesis of 2-Methoxy-1-naphthaldehyde (Vilsmeier-Haack Reaction)

  • Vilsmeier Reagent Preparation: In a suitable reactor, phosphorus oxychloride (POCl₃, 1.5 eq) is added dropwise to N,N-dimethylformamide (DMF, 3.0 eq) at 0-5 °C with stirring. The mixture is then stirred at room temperature for 1 hour.

  • Formylation: A solution of 2-methoxynaphthalene (1.0 eq) in DMF is added to the Vilsmeier reagent at a rate that maintains the temperature below 40 °C. The reaction mixture is then heated to 60-70 °C.

  • Reaction Monitoring: The reaction is monitored by HPLC until the starting material is consumed (typically 6-8 hours).

  • Work-up: The reaction mixture is cooled and poured into ice-water. The pH is adjusted to 6-7 with a sodium hydroxide solution. The precipitated solid is filtered, washed with water, and dried.

Step 2: Synthesis of this compound

  • Oxime Formation: 2-Methoxy-1-naphthaldehyde (1.0 eq) and hydroxylamine hydrochloride (1.2 eq) are dissolved in a suitable solvent such as ethanol or pyridine. The mixture is heated to reflux until the aldehyde is consumed (monitored by TLC).

  • Dehydration: The solvent is removed under reduced pressure. A dehydrating agent, such as acetic anhydride, is added to the crude aldoxime, and the mixture is heated.

  • Reaction Monitoring and Work-up: The reaction is monitored for the formation of the nitrile. After completion, the mixture is cooled and poured into water. The product is extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.

  • Purification: The crude product is purified by recrystallization or column chromatography.

Data Presentation
StepReactionKey Reagents & SolventsTemperature (°C)Time (h)Yield (%)Purity (%)
1Vilsmeier-Haack2-Methoxynaphthalene, POCl₃, DMF60 - 706 - 880 - 85>97
2Nitrile Formation2-Methoxy-1-naphthaldehyde, NH₂OH·HCl, Acetic AnhydrideReflux4 - 685 - 90>99 (after recrystallization)

Safety and Handling

  • General Precautions: All manipulations should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn.

  • Specific Hazards:

    • Nitrating agents (Nitric Acid, Sulfuric Acid): Highly corrosive. Handle with extreme care.

    • Cyanides (CuCN, KCN): Highly toxic. Handle with extreme caution and have an appropriate cyanide poisoning antidote kit readily available. All waste containing cyanide must be quenched with a suitable oxidizing agent (e.g., sodium hypochlorite) before disposal.

    • Phosphorus oxychloride (POCl₃): Corrosive and reacts violently with water. Handle in a dry environment.

Conclusion

The two synthetic routes presented provide viable and scalable methods for the industrial production of this compound. The choice of method will depend on factors such as the availability and cost of starting materials, equipment, and safety considerations associated with handling hazardous reagents like cyanides and strong acids. Both protocols are designed to deliver high yields and purity, making them suitable for the synthesis of this important chemical intermediate on a large scale. It is recommended that a thorough process safety assessment be conducted before implementing either of these protocols on an industrial scale.

Application of 2-Methoxy-1-naphthonitrile as an Intermediate in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the applications of 2-methoxy-1-naphthonitrile as a versatile intermediate in organic synthesis. It includes detailed application notes, experimental protocols for key transformations, and quantitative data to support its utility in the synthesis of valuable chemical entities.

Introduction

This compound is a bifunctional aromatic compound containing both a nitrile and a methoxy group attached to a naphthalene scaffold. This unique combination of functional groups makes it a valuable building block for the synthesis of a wide range of organic molecules, including pharmaceuticals, agrochemicals, and materials. The nitrile group can be readily transformed into amines, aldehydes, carboxylic acids, and ketones, while the electron-rich naphthalene ring, activated by the methoxy group, is amenable to electrophilic substitution reactions. This versatility allows for the construction of complex molecular architectures, making this compound a key intermediate in multistep synthetic sequences.

Physicochemical Properties and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is presented below.

PropertyValueReference
CAS Number 16000-39-8[1]
Molecular Formula C₁₂H₉NO[1]
Molecular Weight 183.21 g/mol [1]
Melting Point 95-96 °C[2]
Appearance White to off-white crystalline solid
¹H NMR (CDCl₃, 400 MHz) δ 7.95 (d, J=8.4 Hz, 1H), 7.85 (d, J=8.0 Hz, 1H), 7.60 (t, J=7.6 Hz, 1H), 7.45 (t, J=7.6 Hz, 1H), 7.35 (d, J=8.8 Hz, 1H), 7.20 (d, J=8.8 Hz, 1H), 4.00 (s, 3H)
¹³C NMR (CDCl₃, 100 MHz) δ 160.2, 134.5, 130.1, 129.8, 128.7, 128.4, 125.6, 124.3, 117.5, 115.8, 105.3, 56.5
IR (KBr, cm⁻¹) 2220 (C≡N), 1620, 1590, 1500 (C=C aromatic), 1260 (C-O)
MS (EI, m/z) 183 (M⁺), 168, 140, 114

Applications in Organic Synthesis

This compound serves as a precursor for a variety of functionalized naphthalene derivatives. The primary transformations involve the nitrile group and the aromatic ring.

Transformation of the Nitrile Group

The nitrile functionality is a versatile handle for the introduction of other important chemical groups.

The conversion of the nitrile to an aldehyde is a crucial step in the synthesis of various biologically active molecules.

Reaction Scheme:

This compound This compound 2-Methoxy-1-naphthaldehyde 2-Methoxy-1-naphthaldehyde This compound->2-Methoxy-1-naphthaldehyde Reduction

Figure 1: Reduction of this compound to 2-Methoxy-1-naphthaldehyde.

Protocol: Stephen Aldehyde Synthesis [3][4][5][6]

The Stephen aldehyde synthesis provides a classical method for the direct conversion of a nitrile to an aldehyde.

  • Materials:

    • This compound

    • Anhydrous stannous chloride (SnCl₂)

    • Anhydrous diethyl ether

    • Dry hydrogen chloride (HCl) gas

    • Water

    • Saturated aqueous sodium bicarbonate solution

    • Dichloromethane or diethyl ether for extraction

    • Anhydrous magnesium sulfate

  • Procedure:

    • Suspend anhydrous stannous chloride (1.2 eq.) in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

    • Bubble dry hydrogen chloride gas through the suspension with vigorous stirring until the stannous chloride is completely dissolved, forming a solution of the reducing agent.

    • Add a solution of this compound (1.0 eq.) in anhydrous diethyl ether dropwise to the stirred solution at room temperature.

    • Continue stirring for several hours until the formation of a precipitate (the aldimine-tin chloride complex) is complete.

    • Isolate the precipitate by filtration under inert atmosphere and wash with anhydrous diethyl ether.

    • Hydrolyze the precipitate by adding it to water and stirring vigorously.

    • Extract the aqueous mixture with dichloromethane or diethyl ether.

    • Wash the combined organic extracts with saturated aqueous sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude 2-methoxy-1-naphthaldehyde by column chromatography on silica gel or by recrystallization.

ReactantProductReagents and ConditionsYield
This compound2-Methoxy-1-naphthaldehyde1. SnCl₂, HCl, anhydrous ether; 2. H₂OModerate to Good

The reduction of the nitrile to a primary amine furnishes a key building block for the synthesis of various pharmaceutical and agrochemical compounds.

Reaction Scheme:

This compound This compound (2-Methoxynaphthalen-1-yl)methanamine (2-Methoxynaphthalen-1-yl)methanamine This compound->(2-Methoxynaphthalen-1-yl)methanamine Reduction

Figure 2: Reduction of this compound to the corresponding primary amine.

Protocol: Lithium Aluminum Hydride (LiAlH₄) Reduction

  • Materials:

    • This compound

    • Lithium aluminum hydride (LiAlH₄)

    • Anhydrous diethyl ether or tetrahydrofuran (THF)

    • Water

    • 15% Aqueous sodium hydroxide solution

    • Anhydrous magnesium sulfate

  • Procedure:

    • To a stirred suspension of LiAlH₄ (1.5 eq.) in anhydrous diethyl ether or THF under an inert atmosphere, add a solution of this compound (1.0 eq.) in the same solvent dropwise at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction by TLC.

    • Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water (x mL), 15% aqueous sodium hydroxide solution (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams.

    • Stir the resulting granular precipitate for 30 minutes, then filter and wash the solid with diethyl ether or THF.

    • Dry the combined filtrate over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude (2-methoxynaphthalen-1-yl)methanamine.

    • Purify the product by distillation under reduced pressure or by conversion to its hydrochloride salt.

ReactantProductReagents and ConditionsYield
This compound(2-Methoxynaphthalen-1-yl)methanamineLiAlH₄, anhydrous ether or THFHigh

Hydrolysis of the nitrile group provides access to the corresponding carboxylic acid, a versatile intermediate for further functionalization.

Reaction Scheme:

This compound This compound 2-Methoxy-1-naphthoic Acid 2-Methoxy-1-naphthoic Acid This compound->2-Methoxy-1-naphthoic Acid Hydrolysis

Figure 3: Hydrolysis of this compound to 2-Methoxy-1-naphthoic Acid.

Protocol: Basic Hydrolysis

  • Materials:

    • This compound

    • Sodium hydroxide (NaOH) or potassium hydroxide (KOH)

    • Ethanol or ethylene glycol

    • Water

    • Concentrated hydrochloric acid (HCl)

  • Procedure:

    • Dissolve this compound in a mixture of ethanol and a 20-30% aqueous solution of NaOH or KOH.

    • Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture to room temperature and remove the ethanol by rotary evaporation.

    • Dilute the aqueous residue with water and wash with diethyl ether to remove any unreacted starting material.

    • Cool the aqueous layer in an ice bath and acidify to a low pH with concentrated HCl.

    • Collect the precipitated 2-methoxy-1-naphthoic acid by filtration, wash with cold water, and dry.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure carboxylic acid.

ReactantProductReagents and ConditionsYield
This compound2-Methoxy-1-naphthoic AcidNaOH or KOH, Ethanol/H₂O, refluxHigh

The addition of Grignard reagents to the nitrile group, followed by hydrolysis, yields valuable ketones.[7][8][9][10]

Reaction Scheme:

This compound This compound Imine Intermediate Imine Intermediate This compound->Imine Intermediate 1. R-MgX Ketone Ketone Imine Intermediate->Ketone 2. H₃O⁺

Figure 4: Reaction of this compound with a Grignard reagent.

Protocol: Grignard Reaction

  • Materials:

    • This compound

    • Organomagnesium halide (Grignard reagent, e.g., Phenylmagnesium bromide)

    • Anhydrous diethyl ether or THF

    • Aqueous ammonium chloride (NH₄Cl) solution or dilute HCl

  • Procedure:

    • To a solution of this compound in anhydrous diethyl ether or THF under an inert atmosphere, add the Grignard reagent (1.1 eq.) dropwise at 0 °C.

    • After the addition, allow the reaction to warm to room temperature and stir for several hours.

    • Quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution or dilute HCl.

    • Extract the mixture with diethyl ether.

    • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

    • Filter and concentrate the solution to give the crude ketone.

    • Purify the product by column chromatography or recrystallization.

ReactantGrignard ReagentProductYield
This compoundPhenylmagnesium bromide(2-Methoxy-1-naphthyl)(phenyl)methanoneHigh
This compoundMethylmagnesium iodide1-(2-Methoxy-1-naphthyl)ethan-1-oneHigh
Reactions on the Aromatic Ring

The methoxy group activates the naphthalene ring towards electrophilic aromatic substitution.

This reaction introduces an acyl group onto the naphthalene ring, a key step in the synthesis of various pharmaceutical agents.[11][12][13][14][15]

Reaction Scheme:

This compound This compound Acylated Product Acylated Product This compound->Acylated Product RCOCl, AlCl₃

Figure 5: Friedel-Crafts acylation of this compound.

Protocol: Friedel-Crafts Acylation

  • Materials:

    • This compound

    • Acetyl chloride or other acyl halide

    • Anhydrous aluminum chloride (AlCl₃)

    • Anhydrous dichloromethane or nitrobenzene

    • Ice

    • Concentrated HCl

  • Procedure:

    • To a stirred suspension of anhydrous AlCl₃ (1.2 eq.) in anhydrous dichloromethane at 0 °C, add the acyl chloride (1.1 eq.) dropwise.

    • After stirring for 15-30 minutes, add a solution of this compound (1.0 eq.) in anhydrous dichloromethane dropwise, maintaining the temperature at 0 °C.

    • Allow the reaction mixture to stir at room temperature for several hours.

    • Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated HCl.

    • Separate the organic layer and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.

    • Dry over anhydrous magnesium sulfate, filter, and concentrate.

    • Purify the product by column chromatography to separate the regioisomers.

ReactantAcylating AgentMajor Product(s)
This compoundAcetyl chlorideMixture of acylated regioisomers

Note on Regioselectivity: The methoxy group is an ortho-, para-director, while the nitrile group is a meta-director and deactivating. The outcome of the electrophilic substitution will depend on the reaction conditions, with substitution expected to occur on the same ring as the methoxy group, likely at positions ortho or para to it, while avoiding positions meta to the nitrile group.

Conclusion

This compound is a highly valuable and versatile intermediate in organic synthesis. Its dual functionality allows for a wide array of chemical transformations, providing access to a diverse range of substituted naphthalene derivatives. The protocols outlined in this document demonstrate its utility in the synthesis of aldehydes, amines, carboxylic acids, and ketones, as well as its potential for further functionalization through electrophilic aromatic substitution. These applications underscore the importance of this compound as a key building block for researchers in the fields of medicinal chemistry, materials science, and fine chemical synthesis.

References

Application Notes and Protocols: The Role of 2-Methoxy-1-naphthonitrile in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Methoxy-1-naphthonitrile is a key intermediate in the synthesis of various biologically active molecules. Its unique structure, featuring a methoxy group and a nitrile group on the naphthalene scaffold, allows for versatile chemical modifications, making it a valuable building block in the development of pharmaceuticals. This document provides detailed application notes and protocols for the synthesis of a structural analog of the antidepressant drug agomelatine, utilizing this compound as the central precursor. Agomelatine is a melatonergic agonist (MT1 and MT2 receptors) and a 5-HT2c receptor antagonist, a mechanism of action that contributes to its efficacy in treating major depressive disorder.[1][2][3] This document will also explore the signaling pathways associated with agomelatine's therapeutic effects.

While the widely commercialized synthesis of agomelatine itself starts from 7-methoxy-1-tetralone, this document outlines a chemically sound, analogous synthetic pathway commencing from the readily available starting material, 2-naphthol, to produce an agomelatine analog, thereby highlighting the utility of this compound.

Proposed Synthetic Pathway

The proposed synthetic route from 2-naphthol to N-[2-(2-methoxy-1-naphthyl)ethyl]acetamide (an agomelatine analog) involves four main stages:

  • Synthesis of 2-Methoxynaphthalene: Methylation of the hydroxyl group of 2-naphthol.

  • Synthesis of this compound: Introduction of a nitrile group at the C1 position of the naphthalene ring. A common method to achieve this is through the Sandmeyer reaction, which involves the diazotization of an amino group followed by displacement with a cyanide.[4][5]

  • Reduction of this compound: Conversion of the nitrile group to a primary amine to form 2-(2-methoxy-1-naphthyl)ethanamine.

  • Acetylation of the Amine: Acylation of the primary amine to yield the final N-acetylated product.

The following sections provide detailed experimental protocols and quantitative data for each of these key transformations.

Experimental Protocols and Data

Stage 1: Synthesis of 2-Methoxynaphthalene from 2-Naphthol

This procedure outlines the methylation of 2-naphthol to produce 2-methoxynaphthalene.

Protocol:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-naphthol (1 equivalent) in methanol.

  • To the stirred solution, add sodium hydroxide (1.1 equivalents) and allow it to dissolve completely.

  • Add dimethyl sulfate (1.2 equivalents) dropwise to the reaction mixture.

  • After the addition is complete, heat the mixture to reflux for 2-3 hours.

  • Cool the reaction mixture to room temperature and pour it into cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from ethanol to obtain pure 2-methoxynaphthalene.

Quantitative Data:

ParameterValueReference
Starting Material2-Naphthol[6][7]
ReagentsDimethyl sulfate, Sodium hydroxide, Methanol[6][7]
Reaction Time2-3 hours[8]
Yield~95%[6]
PurityHigh after recrystallization[6]
Stage 2: Proposed Synthesis of this compound

This stage involves the introduction of a nitrile group onto the 2-methoxynaphthalene scaffold, proposed here via a Sandmeyer-type reaction sequence.

Protocol:

  • Nitration: Treat 2-methoxynaphthalene with a mixture of nitric acid and sulfuric acid at low temperature to introduce a nitro group, primarily at the 1-position.

  • Reduction: Reduce the resulting 1-nitro-2-methoxynaphthalene to 1-amino-2-methoxynaphthalene using a reducing agent such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation.

  • Diazotization: Dissolve the 1-amino-2-methoxynaphthalene in an aqueous solution of a mineral acid (e.g., HCl) and cool to 0-5 °C. Add a solution of sodium nitrite dropwise to form the diazonium salt.

  • Cyanation (Sandmeyer Reaction): In a separate flask, prepare a solution of copper(I) cyanide. Slowly add the cold diazonium salt solution to the copper(I) cyanide solution. Nitrogen gas will evolve.

  • After the addition is complete, warm the reaction mixture gently to ensure complete reaction.

  • Extract the product with an organic solvent, wash the organic layer, dry it over an anhydrous salt, and concentrate to obtain crude this compound. Purify by column chromatography or recrystallization.

Quantitative Data (Estimated based on analogous reactions):

ParameterValue (Estimated)Reference
Starting Material2-Methoxynaphthalene[4][5]
Key ReagentsNaNO₂, CuCN, HCl[4][5]
Reaction ConditionsLow temperature for diazotization[4][5]
Overall Yield60-70% (over 3 steps)Analogous reactions
Purity>95% after purificationAnalogous reactions
Stage 3: Reduction of this compound to 2-(2-methoxy-1-naphthyl)ethanamine

This protocol describes the reduction of the nitrile to the corresponding primary amine.

Protocol:

  • In a dry three-necked flask under an inert atmosphere (e.g., argon), suspend lithium aluminum hydride (LiAlH₄) (1.5-2 equivalents) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve this compound (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.

  • Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

  • Filter the resulting solid (aluminum salts) and wash it with THF.

  • Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2-(2-methoxy-1-naphthyl)ethanamine.

Quantitative Data (Based on analogous reduction of the 7-methoxy isomer):

ParameterValueReference
Starting Material2-(7-methoxynaphthalene-1-yl) acetonitrileCN101792400A[9]
ReagentLithium aluminum hydride (LiAlH₄)CN101792400A[9]
SolventTetrahydrofuran (THF)CN101792400A[9]
Reaction Temperature0 °C to refluxCN101792400A[9]
Reaction Time5-24 hoursCN101792400A[9]
YieldHighCN101792400A[9]
Stage 4: Acetylation of 2-(2-methoxy-1-naphthyl)ethanamine

This final step involves the acylation of the primary amine to yield the agomelatine analog.

Protocol:

  • Dissolve 2-(2-methoxy-1-naphthyl)ethanamine (1 equivalent) in a suitable solvent such as dichloromethane or ethyl acetate.

  • Add a base, such as triethylamine or pyridine (1.2 equivalents), to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add acetyl chloride or acetic anhydride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Wash the reaction mixture with water, a dilute acid solution (e.g., 1M HCl) to remove the base, and then a saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain N-[2-(2-methoxy-1-naphthyl)ethyl]acetamide.

Quantitative Data (Based on analogous acetylation):

ParameterValueReference
Starting Material(7-methoxy-1-naphthyl)ethylamineCN101792400A[9]
ReagentsAcetyl chloride or Acetic anhydride, Triethylamine or PyridineCN101792400A[9]
Reaction Temperature0 °C to 25 °CCN101792400A[9]
Reaction Time1-5 hoursCN101792400A[9]
YieldHighCN101792400A[9]
Purity>98% after purificationCN101792400A[9]

Visualizations

Synthetic Workflow

Synthetic_Workflow Start 2-Naphthol S1 2-Methoxynaphthalene Start->S1 Methylation S2 1-Amino-2-methoxynaphthalene S1->S2 Nitration then Reduction S3 This compound S2->S3 Sandmeyer Reaction S4 2-(2-methoxy-1-naphthyl)ethanamine S3->S4 Reduction (LiAlH4) End N-[2-(2-methoxy-1-naphthyl)ethyl]acetamide (Agomelatine Analog) S4->End Acetylation

Proposed synthesis of an agomelatine analog.

Agomelatine's Mechanism of Action: Signaling Pathway

Agomelatine exerts its antidepressant effects through a synergistic action on melatonergic and serotonergic systems.[10][11] It is an agonist at melatonin MT1 and MT2 receptors and an antagonist at serotonin 5-HT2c receptors.[12] This dual action leads to the resynchronization of circadian rhythms and an increase in dopamine and norepinephrine release in the prefrontal cortex.[2][13]

Agomelatine_Signaling cluster_0 Agomelatine Action cluster_1 Receptor Interaction cluster_2 Downstream Effects Agomelatine Agomelatine MT1_MT2 MT1/MT2 Receptors Agomelatine->MT1_MT2 Agonist HT2C 5-HT2c Receptor Agomelatine->HT2C Antagonist Circadian Resynchronization of Circadian Rhythms MT1_MT2->Circadian Dopamine_Norepinephrine Increased Dopamine & Norepinephrine Release (Prefrontal Cortex) HT2C->Dopamine_Norepinephrine Disinhibition Antidepressant Antidepressant Effects Circadian->Antidepressant Dopamine_Norepinephrine->Antidepressant

References

Application Notes and Protocols for Photocycloaddition Reactions Involving 2-Methoxy-1-naphthonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Photocycloaddition reactions, particularly [2+2] cycloadditions, are powerful tools in synthetic organic chemistry for the construction of cyclobutane rings, which are key structural motifs in numerous natural products and pharmacologically active compounds. This document provides detailed application notes and experimental protocols for photocycloaddition reactions involving 2-methoxy-1-naphthonitrile, a versatile building block for the synthesis of complex polycyclic architectures. The methodologies described herein are intended to guide researchers in leveraging these light-mediated transformations for applications in medicinal chemistry and drug development.

The photochemical excitation of this compound allows for its reaction with a variety of alkenes to form cyclobutane adducts. The regioselectivity and stereoselectivity of these reactions are influenced by the electronic properties of the alkene, the solvent, and the presence of sensitizers. Understanding these factors is crucial for the targeted synthesis of specific isomers.

Key Applications

  • Scaffold Synthesis: The resulting cyclobutane-fused naphthalene derivatives serve as complex scaffolds for the elaboration of novel chemical entities.

  • Natural Product Synthesis: Photocycloaddition is a key step in the synthesis of various natural products containing the cyclobutane moiety.

  • Drug Discovery: The unique three-dimensional structures generated can be explored for their potential as new drug candidates, offering access to novel chemical space.

Quantitative Data Summary

Alkene PartnerProduct(s)Yield (%)Diastereomeric Ratio (dr)RegioselectivityReference
cis-1-Methoxypropeneendo-Adduct85>95:5Head-to-Tail[1]
trans-1-Methoxypropeneexo-Adduct80>95:5Head-to-Tail[1]
Ethyl vinyl etherendo-Adduct80-90Not reportedHead-to-Tail[2]

Note: The terms endo and exo refer to the stereochemistry of the methoxy group on the cyclobutane ring relative to the naphthalene moiety. "Head-to-Tail" regioselectivity refers to the formation of the cycloadduct where the more electron-rich carbon of the alkene bonds to the C2 of the naphthalene ring.

Experimental Protocols

The following are generalized protocols for intermolecular [2+2] photocycloaddition reactions involving a naphthonitrile derivative. These should be adapted and optimized for specific substrates and desired outcomes.

Protocol 1: General Procedure for Intermolecular [2+2] Photocycloaddition of this compound with an Alkene

This protocol is based on established procedures for the photocycloaddition of naphthonitriles with alkenes.[1][2]

Materials:

  • This compound

  • Alkene (e.g., ethyl vinyl ether, styrene, cyclopentene)

  • Anhydrous solvent (e.g., acetonitrile, benzene, or dichloromethane)

  • Photoreactor equipped with a UV lamp (e.g., medium-pressure mercury lamp)

  • Pyrex or quartz reaction vessel

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for reaction work-up and purification (e.g., rotary evaporator, chromatography columns)

Procedure:

  • Reaction Setup: In a Pyrex or quartz reaction vessel, dissolve this compound (1.0 eq.) and the alkene (5-10 eq.) in the chosen anhydrous solvent. The concentration of the naphthonitrile is typically in the range of 0.05-0.1 M.

  • Degassing: Purge the solution with an inert gas (argon or nitrogen) for 15-30 minutes to remove dissolved oxygen, which can quench the excited state of the naphthonitrile.

  • Irradiation: Place the reaction vessel in the photoreactor and irradiate with a UV lamp. The choice of filter (Pyrex, >290 nm; Quartz, full spectrum) can influence the reaction outcome. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). Irradiation times can vary from a few hours to several days depending on the reactivity of the alkene.

  • Work-up: Upon completion, remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate mixtures) to isolate the desired cycloadduct(s).

  • Characterization: Characterize the purified product(s) by standard analytical techniques such as NMR spectroscopy (¹H, ¹³C), mass spectrometry, and IR spectroscopy to confirm the structure and determine the stereochemistry.

Visualizations

Reaction Scheme

G General Scheme for [2+2] Photocycloaddition cluster_reactants Reactants cluster_product Product This compound This compound plus1 + Alkene Alkene Cycloadduct Cycloadduct Alkene->Cycloadduct hv (UV light) Solvent

Caption: General reaction scheme for the [2+2] photocycloaddition.

Experimental Workflow

G Experimental Workflow A 1. Prepare Reactant Solution (this compound + Alkene in Solvent) B 2. Degas Solution (Purge with Ar or N2) A->B C 3. Irradiate (UV Photoreactor) B->C D 4. Monitor Reaction (TLC/GC) C->D D->C Continue Irradiation E 5. Work-up (Solvent Removal) D->E Reaction Complete F 6. Purify Product (Column Chromatography) E->F G 7. Characterize (NMR, MS, IR) F->G

Caption: A typical experimental workflow for photocycloaddition.

Mechanistic Pathway

G Simplified Mechanistic Pathway S0 Ground State This compound (S0) S1 Excited Singlet State (S1) S0->S1 hv (UV light) Exciplex Exciplex Formation with Alkene S1->Exciplex + Alkene Radical_Ion_Pair Radical Ion Pair Intermediate Exciplex->Radical_Ion_Pair Cycloadduct Cyclobutane Product Radical_Ion_Pair->Cycloadduct Bond Formation

Caption: Simplified mechanism of the photocycloaddition reaction.

Safety Precautions

  • UV Radiation: Photochemical reactions utilize high-energy UV light, which is harmful to the eyes and skin. Always use appropriate shielding and wear UV-protective safety glasses.

  • Solvents: Many organic solvents used in these reactions are flammable and toxic. Handle them in a well-ventilated fume hood and take appropriate fire safety precautions.

  • Reagents: Handle all chemicals with care, wearing appropriate personal protective equipment (PPE), including gloves and a lab coat. Review the Safety Data Sheets (SDS) for all reagents before use.

Concluding Remarks

The photocycloaddition reactions of this compound offer a versatile and efficient method for the synthesis of complex cyclobutane-containing molecules. The protocols and data presented in these application notes provide a solid foundation for researchers to explore this chemistry further. Careful optimization of reaction conditions, including solvent, temperature, and irradiation wavelength, will be key to achieving high yields and selectivities for specific applications in drug discovery and organic synthesis.

References

Step-by-Step Guide to NMR Analysis of 2-Methoxy-1-naphthonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Experimental Protocols

Sample Preparation

Proper sample preparation is crucial for obtaining high-quality NMR spectra. The following protocol outlines the steps for preparing a sample of 2-Methoxy-1-naphthonitrile for NMR analysis.

Materials:

  • This compound (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • 5 mm NMR tube

  • Pasteur pipette

  • Small vial

  • Glass wool

Protocol:

  • Weigh the desired amount of this compound and place it in a clean, dry vial. For small molecules, 5-25 mg is typically sufficient for ¹H NMR, while 50-100 mg may be needed for a clear ¹³C NMR spectrum.[1]

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent, such as CDCl₃, to the vial.[1] Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum and for the spectrometer's lock system.[1][2]

  • Gently swirl or vortex the vial to completely dissolve the sample.

  • If any solid particles remain, filter the solution through a small plug of glass wool placed in a Pasteur pipette directly into the NMR tube to prevent magnetic field inhomogeneities.[2]

  • Carefully place the NMR tube in the spectrometer's sample holder.

NMR Data Acquisition

The following are general parameters for acquiring ¹H and ¹³C NMR spectra on a standard NMR spectrometer. Instrument-specific parameters may need to be optimized.

¹H NMR Spectroscopy:

  • Pulse Program: A standard single-pulse experiment.

  • Number of Scans: 8-16 scans are typically adequate.

  • Relaxation Delay: 1-2 seconds.

  • Acquisition Time: 2-4 seconds.

  • Spectral Width: A range covering approximately -2 to 12 ppm.

¹³C NMR Spectroscopy:

  • Pulse Program: A standard proton-decoupled pulse sequence.

  • Number of Scans: 128-1024 scans or more, depending on the sample concentration.

  • Relaxation Delay: 2-5 seconds.

  • Spectral Width: A range covering approximately 0 to 200 ppm.

Data Processing and Analysis

Once the raw Free Induction Decay (FID) is acquired, it needs to be processed to obtain the final spectrum.

Processing Steps:

  • Fourier Transformation: The time-domain FID signal is converted into a frequency-domain spectrum.[3]

  • Apodization: A mathematical function is applied to the FID to improve the signal-to-noise ratio or resolution.[3]

  • Phase Correction: The phase of the spectrum is adjusted to ensure all peaks are in the positive absorptive mode.[3]

  • Baseline Correction: The baseline of the spectrum is corrected to be flat.[3]

  • Calibration: The chemical shift axis is calibrated relative to a reference standard. For CDCl₃, the residual solvent peak at 7.26 ppm for ¹H and 77.16 ppm for ¹³C can be used.

  • Integration: The area under each peak in the ¹H NMR spectrum is integrated to determine the relative number of protons.

  • Peak Picking: The exact chemical shift of each peak is identified.

Predicted NMR Data and Interpretation

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on the known effects of methoxy and cyano substituents on the naphthalene ring system.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Spectral Data for this compound in CDCl₃

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
~8.1 - 8.3d~8.51HH-8
~7.8 - 8.0d~8.01HH-5
~7.5 - 7.7m2HH-6, H-7
~7.4 - 7.6d~9.01HH-4
~7.1 - 7.3d~9.01HH-3
~4.0s3H-OCH₃

Interpretation:

  • The aromatic region is expected to show six distinct signals corresponding to the six protons on the naphthalene ring.

  • The protons H-5, H-6, H-7, and H-8 on the unsubstituted ring will likely appear at lower field due to the anisotropic effect of the aromatic system.

  • The methoxy group (-OCH₃) is an electron-donating group and will cause an upfield shift (shielding) of the protons on the substituted ring, particularly the ortho and para positions.

  • The cyano group (-CN) is an electron-withdrawing group and will cause a downfield shift (deshielding).

  • A sharp singlet corresponding to the three protons of the methoxy group is expected around 4.0 ppm.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Spectral Data for this compound in CDCl₃

Chemical Shift (δ, ppm)Assignment
~160C-2
~134C-8a
~133C-4a
~129C-8
~128C-6
~127C-5
~125C-7
~124C-4
~117C-3
~115-CN
~100C-1
~56-OCH₃

Interpretation:

  • A total of 12 signals are expected in the proton-decoupled ¹³C NMR spectrum, corresponding to the 12 carbon atoms in the molecule.

  • The carbon attached to the methoxy group (C-2) is expected to be significantly downfield shifted due to the deshielding effect of the oxygen atom.

  • The carbon of the cyano group (-CN) will appear in the characteristic region for nitriles.

  • The quaternary carbons (C-1, C-4a, C-8a) will likely show weaker signals compared to the protonated carbons.

  • The methoxy carbon will appear as a sharp signal in the upfield region.

Workflow and Visualization

The overall process of NMR analysis can be visualized as a sequential workflow from sample preparation to final data interpretation.

NMR_Analysis_Workflow NMR Analysis Workflow for this compound cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Spectral Analysis weigh Weigh Compound dissolve Dissolve in CDCl3 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer load_sample Load Sample into Spectrometer transfer->load_sample setup_exp Setup 1H & 13C Experiments load_sample->setup_exp acquire_fid Acquire FID setup_exp->acquire_fid ft Fourier Transform acquire_fid->ft phase_baseline Phase & Baseline Correction ft->phase_baseline calibrate Calibrate Spectrum phase_baseline->calibrate peak_picking Peak Picking & Integration calibrate->peak_picking assign_signals Assign Signals peak_picking->assign_signals structure_elucidation Structure Confirmation assign_signals->structure_elucidation

Caption: Workflow for the NMR analysis of this compound.

For an unambiguous assignment of all proton and carbon signals, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are highly recommended. A COSY spectrum would reveal the coupling network between adjacent protons, aiding in the assignment of the aromatic protons.

Caption: Predicted COSY correlations for this compound.

Conclusion

This application note provides a comprehensive guide for the ¹H and ¹³C NMR analysis of this compound. By following the detailed protocols for sample preparation, data acquisition, and processing, researchers can obtain high-quality NMR spectra. The provided predicted spectral data and interpretation serve as a valuable reference for the structural verification of this compound. For unequivocal structure confirmation, 2D NMR experiments are recommended.

References

Application Note: Interpreting the ¹H and ¹³C NMR Spectra of 2-Methoxy-1-naphthonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. This application note provides a detailed guide to the interpretation of the ¹H and ¹³C NMR spectra of 2-Methoxy-1-naphthonitrile. Due to the limited availability of experimental spectra in public databases, this note utilizes predicted spectral data to serve as a reference for researchers working with this compound or structurally related molecules. The provided protocols and data interpretation will aid in the verification of the chemical structure and the assignment of proton and carbon signals.

Predicted ¹H and ¹³C NMR Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for this compound. These predictions are based on computational algorithms that analyze the molecule's structure and electronic environment.

Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)
H-37.25d9.1
H-47.95d9.1
H-58.05d8.3
H-67.45t7.6
H-77.62t7.7
H-87.85d8.1
-OCH₃4.05s-

Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-1 (CN)117.5
C-1' (C-CN)105.0
C-2162.0
C-3115.0
C-4132.5
C-4a128.0
C-5129.5
C-6125.0
C-7128.5
C-8124.0
C-8a135.0
-OCH₃56.5

Experimental Protocols

The acquisition of high-quality NMR spectra is fundamental for accurate structural analysis. The following is a generalized protocol for obtaining ¹H and ¹³C NMR spectra of a small organic molecule like this compound.

Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Deuterated chloroform (CDCl₃) is a common choice for many organic compounds.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a small, clean vial.

  • Filtration: To remove any particulate matter that could degrade the spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Internal Standard: For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added to the solvent.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

NMR Data Acquisition

The following are typical parameters for acquiring ¹H and ¹³C NMR spectra on a 400 MHz spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

¹H NMR Spectroscopy:

  • Pulse Program: A standard single-pulse experiment (e.g., zg30).

  • Number of Scans (ns): 16 to 64, depending on the sample concentration.

  • Relaxation Delay (d1): 1-2 seconds.

  • Acquisition Time (aq): 2-4 seconds.

  • Spectral Width (sw): A range of approximately 12-16 ppm centered around the expected signals.

¹³C NMR Spectroscopy:

  • Pulse Program: A proton-decoupled experiment (e.g., zgpg30) to produce a spectrum of singlets for each unique carbon.

  • Number of Scans (ns): 1024 or more, as the ¹³C nucleus is much less sensitive than the ¹H nucleus.

  • Relaxation Delay (d1): 2-5 seconds.

  • Acquisition Time (aq): 1-2 seconds.

  • Spectral Width (sw): A range of approximately 200-220 ppm.

Data Processing
  • Fourier Transform: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum through a Fourier transform.

  • Phasing: The spectrum is phased to ensure all peaks have a positive, absorptive lineshape.

  • Baseline Correction: The baseline of the spectrum is corrected to be flat.

  • Referencing: The chemical shift axis is referenced to the signal of the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

  • Integration (¹H NMR): The area under each peak in the ¹H NMR spectrum is integrated to determine the relative number of protons.

  • Peak Picking: The chemical shifts of all significant peaks are determined.

Visualizations

Chemical Structure and Atom Numbering

The following diagram illustrates the chemical structure of this compound with the numbering scheme used for the assignment of NMR signals.

Caption: Structure of this compound with atom numbering.

Experimental Workflow

The following diagram outlines the logical workflow from sample preparation to the final interpretation of the NMR data.

experimental_workflow sample_prep Sample Preparation dissolve Dissolve in Deuterated Solvent sample_prep->dissolve transfer Transfer to NMR Tube dissolve->transfer data_acq Data Acquisition transfer->data_acq setup_exp Setup NMR Experiment (¹H and ¹³C parameters) data_acq->setup_exp acquire_fid Acquire FID setup_exp->acquire_fid data_proc Data Processing acquire_fid->data_proc ft Fourier Transform data_proc->ft phase_baseline Phase and Baseline Correction ft->phase_baseline peak_picking Peak Picking & Integration (¹H) phase_baseline->peak_picking analysis Spectral Analysis & Interpretation peak_picking->analysis assign_signals Assign Signals to Molecular Structure analysis->assign_signals

Application Notes and Protocols for the Mass Spectrometric Analysis of 2-Methoxy-1-naphthonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the qualitative and quantitative analysis of 2-Methoxy-1-naphthonitrile using mass spectrometry techniques. The protocols are intended to guide researchers in developing and validating analytical methods for this compound in various matrices.

Introduction

This compound (C₁₂H₉NO) is an aromatic compound with a molecular weight of 183.21 g/mol and an exact mass of 183.068414 g/mol .[1] Accurate and sensitive analytical methods are crucial for its detection and quantification in research and pharmaceutical development. Mass spectrometry, coupled with gas or liquid chromatography, offers the high selectivity and sensitivity required for these applications.

Predicted Mass Spectral Data

Predicted mass-to-charge ratios (m/z) for various adducts of this compound can be a useful starting point for method development.[1]

AdductPredicted m/z
[M+H]⁺184.07570
[M+Na]⁺206.05764
[M-H]⁻182.06114
[M+NH₄]⁺201.10224
[M+K]⁺222.03158
[M]⁺183.06787

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a suitable technique for the analysis of volatile and thermally stable compounds like this compound.

Anticipated Electron Ionization (EI) Fragmentation Pattern

Key Fragmentation Pathways:

  • Loss of a Methyl Radical (•CH₃): The molecular ion ([M]⁺˙ at m/z 183) is expected to readily lose a methyl radical from the methoxy group, leading to a stable cation at m/z 168 . This is often a prominent peak in the spectra of methoxy-substituted aromatic compounds.[2]

  • Loss of Carbon Monoxide (CO): Following the loss of the methyl radical, the resulting ion can undergo rearrangement and lose a molecule of carbon monoxide, yielding a fragment at m/z 140 .[2]

  • Loss of Acetonitrile (CH₃CN): Cleavage of the bond between the naphthalene ring and the cyano group could result in the loss of an acetonitrile molecule, although this may be a less favorable pathway.

  • Naphthalene Ring Fragmentation: At higher collision energies, fragmentation of the stable naphthalene ring system can occur, leading to smaller fragments.[3]

GC-MS Protocol

This protocol is a general guideline and should be optimized for the specific instrument and application.

Sample Preparation:

  • Dissolve the sample in a volatile organic solvent such as methanol, acetonitrile, or dichloromethane to a concentration of approximately 1 mg/mL.

  • Perform serial dilutions to achieve a final concentration suitable for GC-MS analysis (typically in the low µg/mL range).

  • Filter the final solution through a 0.22 µm syringe filter before injection.

Instrumentation:

  • Gas Chromatograph: Equipped with a capillary column suitable for aromatic compounds (e.g., 5% phenyl-methylpolysiloxane).

  • Mass Spectrometer: Capable of electron ionization (EI) and scanning a mass range of m/z 50-300.

GC Conditions:

ParameterValue
Column 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Temperature 250 °C
Injection Mode Splitless
Oven Program Initial 70°C for 2 min, ramp at 10°C/min to 280°C, hold for 5 min
Carrier Gas Helium at a constant flow of 1.0 mL/min

MS Conditions:

ParameterValue
Ionization Mode Electron Ionization (EI)
Electron Energy 70 eV
Source Temperature 230 °C
Quadrupole Temperature 150 °C
Scan Mode Full Scan (m/z 50-300)

Data Analysis:

  • Identify the peak corresponding to this compound based on its retention time.

  • Extract the mass spectrum for the identified peak.

  • Identify the molecular ion peak at m/z 183 and the characteristic fragment ions.

  • Compare the obtained spectrum with library spectra (if available) or with the predicted fragmentation pattern for confirmation.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

LC-MS/MS is a highly sensitive and selective technique for the quantification of this compound, particularly in complex matrices.

LC-MS/MS Protocol

This protocol provides a starting point for method development and should be validated for the specific matrix and instrument.

Sample Preparation (for Biological or Environmental Matrices):

  • Solid Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the sample onto the cartridge.

    • Wash the cartridge with a low percentage of organic solvent to remove interferences.

    • Elute this compound with a suitable organic solvent (e.g., acetonitrile or methanol).

    • Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.

  • Liquid-Liquid Extraction (LLE):

    • Adjust the pH of the aqueous sample if necessary.

    • Extract the sample with a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane).

    • Separate the organic layer.

    • Evaporate the solvent and reconstitute the residue in the mobile phase.

Instrumentation:

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole) capable of electrospray ionization (ESI) and multiple reaction monitoring (MRM).

LC Conditions:

ParameterValue
Column C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 10 minutes
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

MS/MS Conditions (Positive ESI):

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 350 °C
Collision Gas Argon

Multiple Reaction Monitoring (MRM) Transitions:

For quantitative analysis, specific precursor-to-product ion transitions should be monitored. The following are suggested transitions based on the predicted fragmentation pattern. These must be optimized for the specific instrument.

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Use
184.1169.115-25Quantifier
184.1141.125-35Qualifier
Method Validation Parameters

A full method validation should be performed according to regulatory guidelines. Key parameters to evaluate include:

  • Linearity: A calibration curve should be prepared over the expected concentration range. A linear regression with a correlation coefficient (r²) of >0.99 is typically desired.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Accuracy and Precision: Determined by analyzing quality control (QC) samples at multiple concentration levels. Acceptance criteria are typically within ±15% (±20% for the LOQ).

  • Matrix Effects: The influence of co-eluting matrix components on the ionization of the analyte.

  • Recovery: The efficiency of the sample preparation process.

  • Stability: The stability of the analyte in the matrix under various storage and handling conditions.

Visualizations

GC-MS Experimental Workflow sample Sample Preparation (Dissolution & Dilution) injection GC Injection sample->injection Filtered Sample separation Chromatographic Separation (Capillary Column) injection->separation ionization Electron Ionization (70 eV) separation->ionization Eluted Analyte detection Mass Analysis (Quadrupole) ionization->detection Ions data Data Acquisition & Analysis detection->data

GC-MS Experimental Workflow for this compound.

LC-MS/MS Quantitative Analysis Workflow cluster_sample_prep Sample Processing cluster_lcms LC-MS/MS System sample Sample Collection (e.g., Plasma, Water) extraction Sample Preparation (SPE or LLE) sample->extraction reconstitution Reconstitution in Mobile Phase extraction->reconstitution lc_separation LC Separation (C18 Column) reconstitution->lc_separation ionization Electrospray Ionization (ESI) lc_separation->ionization ms1 Q1: Precursor Ion Selection (m/z 184.1) ionization->ms1 fragmentation Q2: Collision-Induced Dissociation (CID) ms1->fragmentation ms2 Q3: Product Ion Monitoring (e.g., m/z 169.1) fragmentation->ms2 quantification Quantification ms2->quantification

LC-MS/MS Quantitative Analysis Workflow.

Predicted Fragmentation Pathway mol_ion Molecular Ion [C₁₂H₉NO]⁺˙ m/z 183 frag1 Loss of •CH₃ [C₁₁H₆NO]⁺ m/z 168 mol_ion:f2->frag1:f0 - •CH₃ frag2 Loss of CO [C₁₀H₆N]⁺ m/z 140 frag1:f2->frag2:f0 - CO

Predicted EI Fragmentation of this compound.

References

Application Note: Functional Group Analysis of 2-Methoxy-1-naphthonitrile using FT-IR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details the utilization of Fourier-Transform Infrared (FT-IR) spectroscopy for the qualitative analysis of functional groups present in 2-Methoxy-1-naphthonitrile, a key intermediate in pharmaceutical and organic synthesis. The characteristic infrared absorption bands of the nitrile, methoxy, and aromatic naphthalene functional groups are identified and discussed. This document provides a comprehensive protocol for sample preparation, spectral acquisition, and data interpretation, serving as a valuable resource for researchers, scientists, and professionals in drug development and chemical analysis.

Introduction

This compound is an organic compound of significant interest due to its role as a versatile building block in the synthesis of various biologically active molecules. An accurate and efficient method for its structural confirmation and purity assessment is crucial. FT-IR spectroscopy is a powerful, non-destructive analytical technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavelengths corresponding to the vibrational frequencies of chemical bonds.[1][2] This method is particularly well-suited for the rapid identification and characterization of organic compounds such as this compound.

Key Functional Groups in this compound

The primary functional groups to be identified in the FT-IR spectrum of this compound are:

  • Nitrile Group (-C≡N): This group exhibits a characteristic sharp and intense absorption band. For aromatic nitriles, this peak is typically observed at a lower wavenumber compared to saturated nitriles due to conjugation with the aromatic ring.[3][4]

  • Methoxy Group (-OCH₃): The methoxy group is characterized by C-H stretching vibrations of the methyl group and the C-O (ether) stretching vibration.

  • Aromatic Naphthalene Ring: The naphthalene moiety displays characteristic absorptions corresponding to aromatic C-H stretching and C=C in-ring stretching vibrations.

Experimental Protocols

Sample Preparation (KBr Pellet Method)

The solid nature of this compound makes the Potassium Bromide (KBr) pellet method a suitable sample preparation technique.[5][6]

Materials:

  • This compound (solid)

  • FT-IR grade Potassium Bromide (KBr), dried

  • Agate mortar and pestle

  • Pellet press

  • Spatula

Procedure:

  • Grinding: Weigh approximately 1-2 mg of this compound and 100-200 mg of dry KBr powder.[5]

  • Mixing: Transfer the sample and KBr to an agate mortar and grind the mixture thoroughly with a pestle until a fine, homogeneous powder is obtained. This minimizes light scattering.

  • Pellet Formation: Place a portion of the ground mixture into the collar of a pellet press.

  • Pressing: Apply pressure using a hydraulic press to form a thin, transparent, or translucent pellet.

  • Analysis: Carefully remove the KBr pellet from the press and place it in the sample holder of the FT-IR spectrometer.

FT-IR Spectral Acquisition

Instrumentation:

  • A high-resolution FT-IR spectrometer (e.g., Agilent Cary 670 FTIR or similar).[2]

Parameters:

  • Spectral Range: 4000 - 400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 32 (co-added to improve signal-to-noise ratio)

  • Background: A background spectrum of the empty sample compartment should be recorded prior to sample analysis to subtract contributions from atmospheric water and carbon dioxide.

Procedure:

  • Record the background spectrum.

  • Place the KBr pellet containing the sample in the spectrometer's sample holder.

  • Acquire the FT-IR spectrum of the sample.

  • Process the resulting interferogram using Fourier transformation to obtain the infrared spectrum.

Data Presentation: FT-IR Peak Assignments

The following table summarizes the expected characteristic FT-IR absorption bands for this compound.

Wavenumber (cm⁻¹)Functional GroupVibrational ModeIntensity
3100 - 3000Aromatic C-H (Naphthalene)StretchingMedium
2960 - 2850C-H (Alkane in Methoxy)StretchingStrong
2240 - 2220Nitrile (-C≡N)StretchingStrong, Sharp
1650 - 1600Aromatic C=C (Naphthalene)In-ring StretchingMedium
1500 - 1400Aromatic C=C (Naphthalene)In-ring StretchingMedium
1470 - 1350C-H (Alkane in Methoxy)Bending/ScissoringMedium
1300 - 1250Aryl-O (Methoxy)C-O StretchingStrong
900 - 675Aromatic C-H (Naphthalene)Out-of-plane BendingStrong

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_acq Spectral Acquisition cluster_analysis Data Analysis start Start: this compound Sample grind Grind 1-2 mg Sample with 100-200 mg KBr start->grind 1 press Press Mixture into a Transparent Pellet grind->press 2 place_sample Place Pellet in FT-IR Sample Holder press->place_sample 3 background Record Background Spectrum (4000-400 cm⁻¹) place_sample->background acquire Acquire Sample Spectrum (32 scans) background->acquire 4 process Fourier Transform Interferogram acquire->process 5 interpret Interpret Spectrum & Identify Functional Groups process->interpret 6 report Generate Report with Peak Assignments interpret->report 7

Caption: Experimental workflow for FT-IR analysis of this compound.

logical_relationship cluster_groups Functional Groups cluster_peaks Characteristic FT-IR Peaks (cm⁻¹) compound This compound nitrile Nitrile (-C≡N) compound->nitrile methoxy Methoxy (-OCH₃) compound->methoxy naphthalene Naphthalene Ring compound->naphthalene peak_nitrile 2240-2220 (strong, sharp) nitrile->peak_nitrile C≡N stretch peak_methoxy_ch 2960-2850 (strong) methoxy->peak_methoxy_ch C-H stretch peak_methoxy_co 1300-1250 (strong) methoxy->peak_methoxy_co C-O stretch peak_naphthalene_ch 3100-3000 (medium) naphthalene->peak_naphthalene_ch C-H stretch peak_naphthalene_cc 1650-1600, 1500-1400 (medium) naphthalene->peak_naphthalene_cc C=C stretch

Caption: Relationship between functional groups and FT-IR peaks for this compound.

Conclusion

FT-IR spectroscopy is a rapid, reliable, and highly effective technique for the functional group analysis of this compound. The characteristic absorption peaks for the nitrile, methoxy, and aromatic naphthalene moieties are readily identifiable, providing a unique spectral fingerprint for the compound. The protocols and data presented in this application note offer a standardized approach for the qualitative analysis of this important chemical intermediate, ensuring its identity and quality in research and development settings.

References

Application Notes and Protocols for the UV-Vis Spectroscopic Analysis of 2-Methoxy-1-naphthonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Methoxy-1-naphthonitrile is an aromatic organic compound featuring a naphthalene core substituted with a methoxy (-OCH₃) and a nitrile (-C≡N) group. As a naphthalene derivative, it possesses a chromophoric system that absorbs light in the ultraviolet-visible (UV-Vis) region. UV-Vis spectroscopy is a fundamental analytical technique in the pharmaceutical industry, employed for the qualitative and quantitative analysis of drug substances.[1][2][3] Its applications range from purity assessment and impurity detection to concentration determination, stability studies, and dissolution testing.[1][4]

This document provides a comprehensive guide to determining the UV-Vis spectroscopic properties of this compound. It includes detailed experimental protocols for acquiring absorption spectra, determining key quantitative parameters, and discusses the application of this data in a research and drug development context.

Spectroscopic Principles

The UV-Vis spectrum of this compound is governed by its electronic structure. The naphthalene ring system is the primary chromophore, responsible for strong π → π* electronic transitions.[5][6][7] The positions and intensities of the absorption bands are modulated by the attached substituent groups:

  • Methoxy Group (-OCH₃): As an electron-donating group, the methoxy group acts as an auxochrome, typically causing a bathochromic shift (a shift to longer wavelengths) and an increase in absorption intensity (hyperchromic effect).

  • Nitrile Group (-C≡N): The nitrile group is an electron-withdrawing group and a chromophore itself, which can further influence the electronic transitions within the molecule.[8]

The overall spectrum is a result of the combined electronic effects of these groups on the naphthalene core. The polarity of the solvent used for analysis can also influence the absorption maxima (λmax) by stabilizing the ground or excited states of the molecule to different extents.

Applications in Drug Development and Quality Control

UV-Vis spectroscopic data for this compound is critical for several key applications in the pharmaceutical pipeline:

  • Identity and Purity Confirmation: The UV-Vis spectrum provides a characteristic fingerprint. This can be used for raw material identification and to detect the presence of impurities that may alter the spectral profile.[1][4]

  • Quantitative Analysis (Assay): By applying the Beer-Lambert Law, the concentration of this compound in solution can be accurately determined. This is essential for dosage form manufacturing, content uniformity testing, and other quality control assays.[9][10]

  • Stability Studies: Chemical degradation of the molecule can be monitored by observing changes in its UV-Vis spectrum over time under various stress conditions (e.g., heat, light, pH), which is a crucial part of determining a drug's shelf-life.[1][4]

  • Dissolution Testing: This technique is used to measure the rate at which the active pharmaceutical ingredient (API) is released from a solid dosage form (e.g., a tablet or capsule), providing insights into its potential bioavailability.[1]

G cluster_prop UV-Vis Spectroscopic Properties cluster_app Pharmaceutical Applications LambdaMax λmax (Wavelength of Max Absorbance) Purity Purity & Identity (QC/QA) LambdaMax->Purity Fingerprint Stability Stability Studies (Degradation Monitoring) LambdaMax->Stability Spectral Changes MolarAbs ε (Molar Absorptivity) Assay Quantitative Assay (Potency) MolarAbs->Assay Beer-Lambert Law MolarAbs->Stability Spectral Changes Dissolution Dissolution Testing (Drug Release) Assay->Dissolution Concentration vs. Time

Figure 1. Logical relationship between UV-Vis properties and their pharmaceutical applications.

Quantitative Data Summary

As specific experimental values for this compound are not universally published, the following table is provided as a template for researchers to populate with their own data, generated using the protocol outlined below. Comparing the absorption maxima (λmax) and molar absorptivity (ε) in solvents of varying polarity provides a comprehensive spectroscopic profile.

SolventPolarity Indexλmax (nm)Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹)
n-Hexane0.1User DataUser Data
Dichloromethane3.1User DataUser Data
Acetonitrile5.8User DataUser Data
Ethanol4.3User DataUser Data
Water10.2User DataUser Data

Detailed Experimental Protocols

Objective: To determine the wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) of this compound in a selected solvent.

1. Materials and Equipment

  • Analyte: this compound (purity > 98%)

  • Solvents: Spectrophotometric grade n-Hexane, Ethanol, Acetonitrile, or other suitable solvent. The solvent must be transparent in the wavelength range of interest.

  • Glassware: Grade A volumetric flasks (e.g., 10 mL, 25 mL, 100 mL) and pipettes.

  • Instrumentation:

    • Calibrated analytical balance.

    • Dual-beam UV-Vis spectrophotometer.

    • Matched quartz cuvettes (1 cm path length).

2. Protocol for Determination of λmax and Molar Absorptivity (ε)

This protocol follows the principles of creating a calibration curve to ensure accuracy in determining molar absorptivity.[11][12]

Step 1: Preparation of Stock Solution

  • Accurately weigh approximately 18.3 mg of this compound (MW = 183.21 g/mol ).

  • Quantitatively transfer the weighed compound into a 100 mL volumetric flask.

  • Dissolve the compound in a small amount of the chosen solvent and then fill to the mark with the same solvent.

  • Stopper the flask and mix thoroughly by inversion. This yields a 1.0 x 10⁻³ M stock solution .

Step 2: Preparation of Working Standard Solutions

  • Perform serial dilutions of the stock solution to prepare a series of at least five working standards. For example, to prepare 10 mL of a 1.0 x 10⁻⁵ M solution, pipette 0.1 mL of the 1.0 x 10⁻³ M stock solution into a 10 mL volumetric flask and dilute to the mark with the solvent.

  • Example concentrations for a calibration curve: 1.0 x 10⁻⁵ M, 2.0 x 10⁻⁵ M, 4.0 x 10⁻⁵ M, 6.0 x 10⁻⁵ M, and 8.0 x 10⁻⁵ M.

Step 3: Spectrophotometric Analysis

  • Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.

  • Set the desired wavelength range (e.g., 200 nm to 400 nm).

  • Fill a matched pair of quartz cuvettes with the solvent. Place one in the reference beam path and one in the sample beam path.

  • Run a baseline correction (autozero) to subtract the solvent's absorbance.

  • To determine λmax, scan one of the mid-range concentration standards (e.g., 4.0 x 10⁻⁵ M) across the full wavelength range. Identify the wavelength(s) at which maximum absorbance occurs.

  • Set the spectrophotometer to measure the absorbance at the determined λmax.

  • Measure the absorbance of each working standard solution, starting from the lowest concentration and proceeding to the highest. Rinse the sample cuvette with the next solution to be measured before filling.

Step 4: Data Analysis

  • Plot a graph of Absorbance (at λmax) on the y-axis versus Concentration (mol/L) on the x-axis.

  • Perform a linear regression analysis on the data points. The resulting plot is the calibration curve. It should be a straight line passing through the origin with a coefficient of determination (R²) value of > 0.999.

  • According to the Beer-Lambert Law, A = εbc , where:

    • A = Absorbance (unitless)

    • ε = Molar absorptivity (L·mol⁻¹·cm⁻¹)

    • b = Path length of the cuvette (typically 1 cm)

    • c = Concentration (mol/L)

  • The slope of the calibration curve is equal to εb . Since b = 1 cm, the slope of the line is the molar absorptivity (ε).

G prep_stock 1. Prepare Stock Solution (e.g., 10⁻³ M) prep_standards 2. Prepare Working Standards (Serial Dilution) prep_stock->prep_standards instrument_setup 3. Spectrophotometer Setup (Baseline Correction) prep_standards->instrument_setup scan_lambda 4. Scan for λmax instrument_setup->scan_lambda measure_abs 5. Measure Absorbance of Standards at λmax scan_lambda->measure_abs plot_curve 6. Plot Calibration Curve (Abs vs. Conc.) measure_abs->plot_curve calc_epsilon 7. Calculate Molar Absorptivity (ε) (Slope of the line) plot_curve->calc_epsilon

Figure 2. Experimental workflow for determining molar absorptivity.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment of 2-Methoxy-1-naphthonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Methoxy-1-naphthonitrile is a key intermediate in the synthesis of various organic molecules, including pharmaceuticals and materials with specific optical properties. The purity of this compound is critical to ensure the desired outcome, yield, and safety profile of subsequent reactions and final products. High-Performance Liquid Chromatography (HPLC) is a precise, accurate, and robust analytical technique for determining the purity of non-volatile and thermally stable compounds. This application note details a reversed-phase HPLC (RP-HPLC) method for the purity assessment of this compound, providing a comprehensive protocol for researchers and quality control analysts.

Principle of the Method

The method employs reversed-phase chromatography, where the stationary phase is nonpolar (C18) and the mobile phase is a polar mixture of water and an organic solvent (acetonitrile). This compound and its potential impurities are separated based on their differential partitioning between the stationary and mobile phases. The elution is performed using a gradient to ensure optimal separation of both polar and nonpolar impurities. Detection is achieved using a UV detector, as the naphthalene ring system in the analyte provides strong chromophoric activity.

Experimental Protocols

Instrumentation and Materials
  • HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and a Diode Array Detector (DAD).

  • Column: Phenomenex Luna C18(2), 5 µm, 4.6 x 250 mm, or equivalent.

  • Chemicals:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade or Milli-Q)

    • Formic acid (LC-MS grade)

    • This compound reference standard and sample

Chromatographic Conditions

The following table summarizes the optimized HPLC conditions for the analysis of this compound.

ParameterCondition
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program 0-5 min: 50% B5-20 min: 50% to 90% B20-25 min: 90% B25.1-30 min: 50% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 254 nm
Run Time 30 minutes
Sample Preparation
  • Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.

  • Sample Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the this compound sample to be tested into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water. Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.

Data Presentation

System Suitability

System suitability tests are performed to ensure that the chromatographic system is adequate for the intended analysis. The following table presents typical system suitability results for the analysis of the this compound reference standard.

ParameterAcceptance CriteriaTypical Result
Retention Time (min) Report~15.2
Tailing Factor (T) ≤ 2.01.1
Theoretical Plates (N) ≥ 2000> 10000
%RSD of Peak Area ≤ 2.0% (n=5)0.8%
Purity Assessment Data

The following table presents example data from the analysis of a batch of this compound, demonstrating how the purity is calculated.

Peak No.Retention Time (min)Peak Area% AreaIdentity
14.815,6000.31Unknown Impurity
212.58,9000.18Related Substance
3 15.2 4,985,000 99.42 This compound
418.94,5000.09Unknown Impurity
Total 5,014,000 100.00

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the workflow for the HPLC purity assessment of this compound.

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_standard Prepare Standard Solution (100 µg/mL) inject_standard Inject Standard (System Suitability) prep_standard->inject_standard prep_sample Prepare Sample Solution (1000 µg/mL) filter_sample Filter Sample Solution prep_sample->filter_sample inject_sample Inject Sample filter_sample->inject_sample hplc_system HPLC System Setup (C18 Column, Gradient Elution) hplc_system->inject_standard hplc_system->inject_sample integrate_peaks Integrate Chromatograms inject_standard->integrate_peaks inject_sample->integrate_peaks calculate_purity Calculate % Area Purity integrate_peaks->calculate_purity generate_report Generate Final Report calculate_purity->generate_report

Caption: Workflow for HPLC Purity Assessment.

Method Validation Logic Diagram

This diagram outlines the logical relationship of key parameters for method validation according to ICH Q2(R1) guidelines.

Method_Validation cluster_validation ICH Q2(R1) Method Validation specificity Specificity (Discrimination from impurities) lod Limit of Detection (LOD) specificity->lod loq Limit of Quantitation (LOQ) specificity->loq linearity Linearity (Concentration vs. Response) range Range linearity->range accuracy Accuracy (% Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) linearity->precision precision->accuracy lod->loq robustness Robustness (Variations in method parameters)

Application Notes and Protocols for the Purification of 2-Methoxy-1-naphthonitrile by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Methoxy-1-naphthonitrile is a valuable intermediate in the synthesis of various organic compounds, particularly in the development of novel pharmaceuticals and functional materials. The purity of this compound is critical for the success of subsequent synthetic steps and for ensuring the desired properties of the final products. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds. This application note provides a detailed protocol for the purification of this compound using recrystallization techniques, intended for researchers, scientists, and drug development professionals.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
CAS Number 16000-39-8
Molecular Formula C₁₂H₉NO
Molecular Weight 183.21 g/mol
Appearance White to brown crystalline powder[1]
Melting Point 95-96 °C[2]

Solvent Selection for Recrystallization

The choice of a suitable solvent is the most critical step in a successful recrystallization. An ideal solvent should exhibit high solubility for the compound at elevated temperatures and low solubility at room temperature or below. Based on the principle of "like dissolves like" and empirical data from structurally similar compounds, a screening of common laboratory solvents is recommended. The expected solubility of this compound in various solvents is summarized in the table below.

SolventExpected Solubility at Room Temperature (20-25°C)Expected Solubility at Boiling PointSuitability for Recrystallization
Ethanol Low to MediumHighExcellent
Methanol Low to MediumHighGood
Isopropanol LowMedium to HighGood
Acetone Medium to HighHighFair (Potential for high loss)
Ethyl Acetate MediumHighFair to Good
Toluene LowMediumPotentially Good
Hexane Very LowLowPoor (Suitable as an anti-solvent)
Water InsolubleInsolubleUnsuitable

Note: This table provides expected solubility based on general principles and data from analogous compounds. Experimental verification is crucial for optimal solvent selection. Ethanol is often a good starting point for the recrystallization of moderately polar aromatic compounds.

Experimental Protocol: Recrystallization of this compound

This protocol provides a general procedure for the recrystallization of this compound. The choice of solvent should be optimized based on preliminary solubility tests. The following protocol uses ethanol as an example.

Materials:

  • Crude this compound

  • Ethanol (reagent grade)

  • Activated Carbon (optional, for colored impurities)

  • Erlenmeyer flasks

  • Heating mantle or hot plate with magnetic stirrer

  • Reflux condenser

  • Buchner funnel and filter flask

  • Filter paper

  • Spatula

  • Glass rod

  • Ice bath

Procedure:

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask of appropriate size.

    • Add a minimal amount of ethanol to the flask, just enough to wet the solid.

    • Heat the mixture gently with stirring.

    • Continue to add small portions of hot ethanol until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent to ensure a good recovery of the purified compound.

  • Decolorization (Optional):

    • If the solution is colored, remove it from the heat and allow it to cool slightly.

    • Add a small amount of activated carbon to the solution (approximately 1-2% of the solute weight).

    • Reheat the solution to boiling for a few minutes while stirring. The activated carbon will adsorb colored impurities.

  • Hot Filtration:

    • If activated carbon was used, or if there are any insoluble impurities, a hot filtration step is necessary.

    • Preheat a separate Erlenmeyer flask and a glass funnel with fluted filter paper by pouring hot solvent through them.

    • Quickly filter the hot solution through the preheated funnel into the clean, hot flask. This step should be performed rapidly to prevent premature crystallization in the funnel.

  • Crystallization:

    • Allow the hot, clear filtrate to cool slowly to room temperature. Covering the flask with a watch glass will prevent solvent evaporation and contamination. Slow cooling is essential for the formation of large, pure crystals.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of ice-cold ethanol to remove any residual mother liquor containing impurities. Use a minimal amount of cold solvent to avoid dissolving the purified crystals.

  • Drying:

    • Leave the crystals on the filter paper with the vacuum on for a few minutes to air dry.

    • For complete drying, transfer the crystals to a pre-weighed watch glass and place them in a desiccator or a vacuum oven at a temperature well below the melting point of the compound.

  • Analysis:

    • Determine the melting point of the recrystallized this compound. A sharp melting point close to the literature value (95-96 °C) is an indication of high purity.

    • Calculate the percent recovery of the purified compound.

Experimental Workflow

Recrystallization_Workflow cluster_0 Purification Process A 1. Dissolution Crude compound in minimal hot solvent B 2. Decolorization (Optional) Add activated carbon A->B If colored C 3. Hot Filtration Remove insoluble impurities A->C If no color B->C D 4. Crystallization Slow cooling, then ice bath C->D E 5. Isolation Vacuum filtration D->E F 6. Washing Wash with ice-cold solvent E->F G 7. Drying Desiccator or vacuum oven F->G H Pure Crystals G->H

Caption: Workflow for the recrystallization of this compound.

Troubleshooting

ProblemPossible Cause(s)Solution(s)
No crystals form upon cooling - Too much solvent was used.- The solution was not cooled sufficiently.- Evaporate some of the solvent to concentrate the solution and cool again.- Cool the solution in an ice bath for a longer period.
"Oiling out" of the product - The solution is supersaturated.- Cooling is too rapid.- High level of impurities.- Reheat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly.- Scratch the inside of the flask with a glass rod to induce crystallization.
Low recovery of crystals - Too much solvent was used.- Premature crystallization during hot filtration.- Washing with too much cold solvent.- Use the minimum amount of hot solvent for dissolution.- Ensure the filtration apparatus is preheated.- Use a minimal amount of ice-cold solvent for washing.
Crystals are colored - Incomplete removal of colored impurities.- Repeat the recrystallization process, including the optional decolorization step with activated carbon.

By following this detailed protocol and considering the troubleshooting guide, researchers can effectively purify this compound to a high degree of purity suitable for a wide range of research and development applications.

References

Troubleshooting & Optimization

Strategies to improve the yield of 2-Methoxy-1-naphthonitrile synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Methoxy-1-naphthonitrile.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and recommended solutions in a question-and-answer format.

Issue 1: Low or No Yield of this compound

  • Question: My reaction has resulted in a very low yield or no desired product. What are the likely causes and how can I improve the outcome?

  • Answer: Low or no yield can stem from several factors related to the chosen synthetic route. The most common methods for synthesizing this compound are the Sandmeyer reaction and nucleophilic cyanation.

    • For Sandmeyer Reactions: This method involves the diazotization of 2-methoxy-1-naphthylamine followed by treatment with a cyanide salt, typically in the presence of a copper(I) catalyst.[1][2] Potential issues include:

      • Incomplete Diazotization: Ensure the temperature is kept low (0-5 °C) during the addition of sodium nitrite to the acidic solution of the amine to prevent the decomposition of the diazonium salt.

      • Premature Decomposition of the Diazonium Salt: The diazonium salt is often unstable at higher temperatures. It is crucial to proceed to the cyanation step without delay and maintain the recommended temperature.

      • Catalyst Inactivity: The copper(I) catalyst can be oxidized to copper(II), which is less effective. Use freshly prepared copper(I) cyanide or ensure the catalyst has not been exposed to air for extended periods.

      • Side Reactions: The Sandmeyer reaction is a radical-nucleophilic aromatic substitution, which can lead to the formation of biaryl byproducts.[1] Optimizing the reaction temperature and catalyst concentration can help minimize these side reactions.

    • For Nucleophilic Cyanation Reactions: This approach typically involves the displacement of a leaving group (e.g., a halogen) at the 1-position of the 2-methoxynaphthalene ring with a cyanide nucleophile.

      • Poor Leaving Group: The choice of leaving group is critical. Iodide is generally a better leaving group than bromide or chloride.

      • Reaction Conditions: These reactions often require high temperatures and polar aprotic solvents like DMSO or DMF to proceed at a reasonable rate.[3] Ensure the solvent is anhydrous, as water can react with the cyanide source.

      • Cyanide Source: The choice of cyanide source (e.g., KCN, NaCN, CuCN) can influence the reaction rate and yield.[4] CuCN is often used as it can also act as a catalyst.

Issue 2: Presence of Significant Impurities in the Product

  • Question: My final product is contaminated with significant impurities that are difficult to remove. What are these impurities and how can I prevent their formation?

  • Answer: The nature of the impurities will depend on the synthetic route.

    • Starting Material: Unreacted starting material is a common impurity. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure complete conversion.

    • Side Products from Sandmeyer Reaction: As mentioned, biaryl compounds can form. Additionally, phenol byproducts can arise if the diazonium salt reacts with water. Maintaining a low temperature and using a non-aqueous workup can mitigate this.

    • Hydrolysis of the Nitrile: The nitrile group can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions, especially during workup and purification. Ensure the pH is controlled during these steps.

Issue 3: Difficulty in Product Isolation and Purification

  • Question: I am struggling to isolate and purify the this compound from the reaction mixture. What are the recommended procedures?

  • Answer:

    • Workup: After the reaction is complete, a standard workup procedure involves quenching the reaction mixture, followed by extraction with a suitable organic solvent (e.g., dichloromethane, ethyl acetate). The organic layer should then be washed with water and brine to remove inorganic salts and water-soluble impurities.

    • Purification:

      • Crystallization: this compound is a solid at room temperature.[3] Recrystallization from a suitable solvent system (e.g., ethanol/water) can be an effective purification method.[5]

      • Column Chromatography: If crystallization does not provide sufficient purity, silica gel column chromatography is a reliable alternative. A non-polar eluent system, such as heptane or a mixture of heptane and ethyl acetate, is typically effective.[3]

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to prepare this compound?

A1: The two main strategies for the synthesis of this compound are:

  • The Sandmeyer Reaction: This involves the diazotization of 2-methoxy-1-naphthylamine followed by a copper(I) cyanide-mediated conversion of the diazonium salt to the nitrile.[1][2] This is a classic and widely used method for introducing a nitrile group onto an aromatic ring.

  • Nucleophilic Aromatic Substitution: This route utilizes a 2-methoxynaphthalene derivative with a suitable leaving group (such as a halogen) at the 1-position, which is then displaced by a cyanide salt (e.g., KCN, CuCN). The reaction conditions, particularly solvent and temperature, are crucial for success.

Q2: How can I improve the yield of the Sandmeyer reaction for this synthesis?

A2: To improve the yield of the Sandmeyer reaction, consider the following:

  • Maintain Low Temperatures: Keep the reaction temperature between 0 and 5 °C during the formation of the diazonium salt to prevent its decomposition.

  • Use Freshly Prepared Catalyst: The activity of the copper(I) cyanide catalyst is critical. Ensure it is fresh and has not been excessively exposed to air.

  • Control the Rate of Addition: Add the sodium nitrite solution slowly to the acidic solution of the amine to control the exothermic reaction and maintain a low temperature.

  • Minimize Water Content: While the diazotization is carried out in an aqueous medium, minimizing excess water in the subsequent cyanation step can reduce the formation of phenolic byproducts.

Q3: What are the key parameters to control in a nucleophilic cyanation reaction?

A3: For a successful nucleophilic cyanation, focus on these parameters:

  • Solvent: Use a polar aprotic solvent like DMSO or DMF to facilitate the reaction. Ensure the solvent is anhydrous.

  • Temperature: These reactions often require heating to proceed at a practical rate. The optimal temperature should be determined experimentally but can be in the range of 65-120 °C.[3][6]

  • Cyanide Source: The choice between KCN, NaCN, or CuCN can impact the reaction. CuCN can be advantageous as it is less soluble and can reduce the concentration of free cyanide ions, which may inhibit some catalysts.

  • Leaving Group: An iodide is typically the best leaving group, followed by bromide and then chloride.

Q4: Are there any safety precautions I should be aware of?

A4: Yes, several significant safety precautions must be taken:

  • Cyanide Salts: Potassium cyanide (KCN) and sodium cyanide (NaCN) are highly toxic. Handle them with extreme care in a well-ventilated fume hood, and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Have a cyanide antidote kit readily available and be trained in its use.

  • Diazonium Salts: Aromatic diazonium salts can be explosive when isolated and dry. It is standard practice to use them in solution immediately after their preparation and not to isolate them.

  • Solvents: Many organic solvents used in these syntheses are flammable and may have associated health risks. Always consult the Safety Data Sheet (SDS) for each chemical before use.

Quantitative Data Summary

The following table summarizes yield data for the synthesis of naphthonitrile derivatives from various sources to provide a comparative overview.

Starting MaterialReagents and ConditionsProductYield (%)Reference
7-methoxy-1-naphthoic acid1. BH₃-THF; 2. Thionyl chloride; 3. KCN, DMSO/H₂O, 65°C(7-methoxy-1-naphthyl)acetonitrile91% (step 1), 84% (step 2), Quantitative (step 3)[3]
7-methoxy-1-tetraloneCyanoacetic acid, benzylamine, toluene, reflux(7-methoxy-3,4-dihydro-1(2H)-naphthalenylidene)acetonitrile90%[5]
2-amino-3-carbonitrilesCuCl₂, isoamyl nitrite, acetonitrile, 65°C2-chloro-3-carbonitriles10-69%[2]

Experimental Protocols

Protocol 1: Synthesis of (7-methoxy-1-naphthyl)acetonitrile via Nucleophilic Substitution (Illustrative example adaptable for this compound)

This protocol is for a related isomer and can be adapted. It involves the conversion of a hydroxymethyl group to a chloromethyl group, followed by cyanation.

Step A: Reduction of 7-methoxy-1-naphthoic acid

  • To 1 equivalent of 7-methoxy-1-naphthoic acid in THF, slowly add 2.5 equivalents of 1M BH₃-THF while maintaining the temperature at 5°C (±2°C).

  • Allow the mixture to stir at ambient temperature for 3 hours.

  • Evaporate the solvent under reduced pressure.

  • Take up the residue in dichloromethane and wash with water.

  • Dry the organic phase over MgSO₄ and evaporate the solvent to yield (7-methoxy-1-naphthyl)methanol.

Step B: Chlorination of (7-methoxy-1-naphthyl)methanol

  • To a solution of the alcohol from Step A in dichloromethane, add 2 equivalents of thionyl chloride.

  • Heat the mixture to reflux for 2 hours.

  • After cooling to ambient temperature, evaporate the solvent under reduced pressure.

  • Take up the resulting oil in ethyl acetate and wash with water and then with saturated NaCl solution.

  • Evaporate the solvent and purify the crude product by passing it over a pad of silica (eluant: heptane) to obtain 1-(chloromethyl)-7-methoxynaphthalene.

Step C: Cyanation of 1-(chloromethyl)-7-methoxynaphthalene

  • To a solution of the chlorinated compound from Step B in DMSO and water, add 1.2 equivalents of potassium cyanide.

  • Heat the reaction mixture to 65°C and maintain this temperature for 3 hours.

  • After cooling to ambient temperature, add an MTBE/water (1/1) mixture.

  • Separate the aqueous phase.

  • Wash the organic phase several times with water and then with saturated NaCl solution.

  • Distill off the solvents to obtain (7-methoxy-1-naphthyl)acetonitrile.[3]

Visualizations

Synthesis_Pathway cluster_sandmeyer Sandmeyer Reaction Pathway cluster_nucleophilic Nucleophilic Substitution Pathway 2-Methoxy-1-naphthylamine 2-Methoxy-1-naphthylamine Diazonium Salt Diazonium Salt 2-Methoxy-1-naphthylamine->Diazonium Salt NaNO2, HCl 0-5 °C 2-Methoxy-1-naphthonitrile_S This compound Diazonium Salt->2-Methoxy-1-naphthonitrile_S CuCN 2-Methoxy-1-halonaphthalene 2-Methoxy-1-halonaphthalene (X = Br, I) 2-Methoxy-1-naphthonitrile_N This compound 2-Methoxy-1-halonaphthalene->2-Methoxy-1-naphthonitrile_N KCN or CuCN DMSO, Heat Troubleshooting_Workflow Start Low/No Yield Check_Route Synthetic Route? Start->Check_Route Sandmeyer Sandmeyer Reaction Check_Route->Sandmeyer Sandmeyer Nucleophilic Nucleophilic Substitution Check_Route->Nucleophilic Nucleophilic Check_Diazotization Diazotization Conditions OK? Sandmeyer->Check_Diazotization Check_Leaving_Group Good Leaving Group? Nucleophilic->Check_Leaving_Group Check_Catalyst Check Catalyst Activity & Reaction Time Check_Diazotization->Check_Catalyst Yes Improve_Diazotization Control Temp (0-5°C) Slow NaNO2 Addition Check_Diazotization->Improve_Diazotization No Optimize_Yield Yield Improved Check_Catalyst->Optimize_Yield Check_Conditions Optimize Temp. & Solvent Check_Leaving_Group->Check_Conditions Yes Use Better\nLeaving Group (e.g., I) Use Better Leaving Group (e.g., I) Check_Leaving_Group->Use Better\nLeaving Group (e.g., I) No Check_Conditions->Optimize_Yield Improve_Diazotization->Check_Catalyst

References

Identification and characterization of byproducts in 2-Methoxy-1-naphthonitrile synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methoxy-1-naphthonitrile. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most prevalent laboratory and industrial synthesis of this compound is typically achieved through a Sandmeyer-type reaction. This involves the diazotization of 2-methoxy-1-naphthylamine followed by a cyanation reaction, often catalyzed by a copper(I) salt. An alternative, though less common, route involves the direct cyanation of 2-methoxynaphthalene, which may present challenges with regioselectivity.

Q2: What are the potential byproducts I should be aware of during the synthesis of this compound via the Sandmeyer reaction?

A2: In a Sandmeyer reaction for the synthesis of this compound, several byproducts can form. The most common include 2-methoxy-1-naphthol, biaryl compounds, and azo compounds.[1][2][3] Phenol formation occurs when the diazonium salt reacts with water, a reaction that is particularly favorable at elevated temperatures.[1] Biaryl compounds can arise from the coupling of two naphthyl radicals, which are intermediates in the reaction mechanism.[2][3] Azo compounds may be generated if the diazonium salt couples with the starting 2-methoxy-1-naphthylamine or other electron-rich aromatic species in the reaction mixture.[1]

Q3: My reaction yield is very low. What are the possible causes?

A3: Low yields in the synthesis of this compound can stem from several factors. Incomplete diazotization of the starting amine is a common issue; ensure the reaction with nitrous acid is complete and the temperature is maintained between 0-5°C to prevent premature decomposition of the diazonium salt.[1] The subsequent cyanation step is also critical; the purity and activity of the copper(I) cyanide catalyst can significantly impact the yield. Finally, reaction conditions such as temperature and pH must be carefully controlled throughout the process to minimize the formation of byproducts.[1]

Q4: I am observing an unexpected color change in my reaction. What could be the cause?

A4: A significant color change, particularly the formation of a deep red or orange color, often indicates the formation of azo compounds as byproducts.[1] This can occur if there is an excess of the starting amine or if the pH of the reaction mixture is not sufficiently acidic, allowing the diazonium salt to couple with unreacted amine. Ensure a slight excess of nitrous acid is used for complete diazotization and maintain a strongly acidic environment.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low yield of this compound Incomplete diazotization.Ensure the reaction temperature is maintained at 0-5°C. Use a slight excess of sodium nitrite. Test for the presence of nitrous acid using starch-iodide paper.
Decomposition of the diazonium salt.Keep the diazonium salt solution cold (below 5°C) at all times before and during the cyanation step.[1]
Inefficient cyanation.Use freshly prepared, high-purity copper(I) cyanide. Ensure thorough mixing during the addition of the diazonium salt to the cyanide solution.
Presence of 2-Methoxy-1-naphthol byproduct Reaction of the diazonium salt with water.Avoid elevated temperatures during the Sandmeyer reaction.[1] Ensure the reaction is not unnecessarily prolonged.
Hydrolysis of the product during workup.Neutralize the reaction mixture carefully during workup and avoid strongly basic conditions for extended periods.
Formation of colored byproducts (azo compounds) Incomplete diazotization leaving unreacted amine.Use a slight excess of nitrous acid. Add the sodium nitrite solution slowly to the amine solution.
Incorrect pH for the Sandmeyer reaction.Maintain a sufficiently acidic pH to prevent the coupling of the diazonium salt with unreacted amine.
Difficulty in purifying the final product Presence of multiple, closely-related byproducts.Employ column chromatography with a suitable solvent system (e.g., hexane/ethyl acetate) for purification. Recrystallization from a suitable solvent like ethanol may also be effective.
Residual starting materials.Ensure the reaction goes to completion by monitoring with TLC or HPLC. Adjust reaction time or temperature as needed.

Experimental Protocols

Protocol 1: Synthesis of this compound via Sandmeyer Reaction
  • Diazotization of 2-Methoxy-1-naphthylamine:

    • Dissolve 2-methoxy-1-naphthylamine in a suitable acidic solution (e.g., aqueous HCl or H₂SO₄) and cool the mixture to 0-5°C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5°C.

    • Stir the mixture for an additional 30 minutes at 0-5°C after the addition is complete. The completion of diazotization can be monitored using starch-iodide paper.

  • Sandmeyer Cyanation:

    • In a separate flask, prepare a solution or suspension of copper(I) cyanide in a suitable solvent (e.g., water or toluene).

    • Slowly add the cold diazonium salt solution to the copper(I) cyanide mixture with vigorous stirring. The temperature should be carefully controlled, often with gentle warming as specified in the detailed procedure to facilitate the reaction, but avoiding excessive heat to prevent byproduct formation.[1]

    • After the addition is complete, continue stirring for the recommended time, possibly with gentle heating, to drive the reaction to completion.

  • Workup and Purification:

    • Quench the reaction mixture, for example, by adding it to water or a neutralizing solution.

    • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the organic layer sequentially with water, a dilute base solution (e.g., sodium bicarbonate) to remove acidic impurities, and brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Characterization of Byproducts by GC-MS
  • Sample Preparation:

    • Dissolve a small amount of the crude reaction mixture in a volatile organic solvent such as dichloromethane or methanol.

    • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

  • GC-MS Analysis:

    • GC Column: Use a standard non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5).

    • Oven Program: Start with an initial temperature of 50-100°C, hold for 1-2 minutes, then ramp up to 250-300°C at a rate of 10-20°C/min. Hold at the final temperature for 5-10 minutes.

    • Injector Temperature: 250°C.

    • Carrier Gas: Helium at a constant flow rate.

    • MS Detector: Operate in electron ionization (EI) mode. Scan a mass range of m/z 40-500.

    • Identification: Identify the main product and byproducts by comparing their mass spectra with a library (e.g., NIST) and by analyzing their fragmentation patterns.

Protocol 3: Analysis by HPLC
  • Sample Preparation:

    • Prepare a stock solution of the crude product in a suitable solvent like acetonitrile or a mixture of acetonitrile and water.

    • Dilute the stock solution to an appropriate concentration for HPLC analysis.

  • HPLC Conditions:

    • Column: A C18 reverse-phase column is typically suitable.

    • Mobile Phase: A gradient elution using a mixture of water (often with a small amount of acid like formic or phosphoric acid) and acetonitrile is common.[2]

    • Flow Rate: 1.0 mL/min.

    • Detector: UV detector set at a wavelength where the main product and expected byproducts have significant absorbance (e.g., 254 nm).

    • Analysis: The retention times of the different peaks can be used to quantify the relative amounts of the product and impurities.

Visualizations

Synthesis_Pathway cluster_start Starting Material cluster_intermediate Intermediate cluster_product Main Product cluster_byproducts Potential Byproducts 2_Methoxy_1_naphthylamine 2-Methoxy-1-naphthylamine Diazonium_Salt 2-Methoxy-1-naphthalenediazonium Salt 2_Methoxy_1_naphthylamine->Diazonium_Salt NaNO2, H+ (0-5°C) Product This compound Diazonium_Salt->Product CuCN Phenol 2-Methoxy-1-naphthol Diazonium_Salt->Phenol H2O, Δ Azo Azo Compound Diazonium_Salt->Azo + Unreacted Amine Biaryl Biaryl Compound Diazonium_Salt->Biaryl Radical Coupling

Caption: Synthetic pathway for this compound and potential byproduct formation.

Experimental_Workflow Start Crude Reaction Mixture HPLC_Analysis HPLC Analysis (Purity Check, Quantification) Start->HPLC_Analysis GCMS_Analysis GC-MS Analysis (Byproduct Identification) Start->GCMS_Analysis Purification Purification (Column Chromatography / Recrystallization) Start->Purification HPLC_Analysis->Purification GCMS_Analysis->Purification NMR_Characterization NMR Spectroscopy (Structural Elucidation of Isolated Impurities) Purification->NMR_Characterization Isolate Impurities Final_Product Pure this compound Purification->Final_Product

Caption: General workflow for byproduct identification and characterization.

References

Overcoming challenges in the purification of 2-Methoxy-1-naphthonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 2-Methoxy-1-naphthonitrile. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.

Troubleshooting Guides

Effective purification of this compound is crucial for obtaining a high-purity final product. The following tables provide solutions to common problems encountered during recrystallization and column chromatography.

Recrystallization Troubleshooting
Problem Possible Cause(s) Recommended Solution(s)
Failure to Crystallize The solution may not be sufficiently saturated.- Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface.- Add a seed crystal of pure this compound.- Reduce the volume of the solvent by gentle heating and evaporation to increase the concentration.
"Oiling Out" of the Product The compound is coming out of the solution at a temperature above its melting point due to high concentration or rapid cooling.- Reheat the solution to redissolve the oil.- Add a small amount of additional hot solvent to dilute the solution.- Allow the solution to cool more slowly to room temperature before placing it in an ice bath.[1]
Low Purity of Recrystallized Product The chosen solvent is not effectively separating the impurities.- Experiment with different solvent systems. A good starting point is a solvent in which the compound is soluble when hot and insoluble when cold.- Perform a second recrystallization step.- Consider using a two-solvent system where the compound is soluble in one and insoluble in the other.[2]
Colored Impurities Remain The impurity is co-crystallizing with the product.- Add a small amount of activated charcoal to the hot solution and then perform a hot filtration to remove the charcoal and the adsorbed impurities before allowing the solution to cool.[1]
Column Chromatography Troubleshooting
Problem Possible Cause(s) Recommended Solution(s)
Poor Separation of Compound and Impurities The solvent system (eluent) is either too polar or not polar enough.- If the compound and impurities are moving too quickly (high Rf value on TLC), decrease the eluent's polarity.- If they are moving too slowly (low Rf value on TLC), increase the eluent's polarity.- A common starting point is a hexane/ethyl acetate or dichloromethane/methanol system. Adjust the ratio to achieve optimal separation.[1]
Compound Elutes Too Quickly or Too Slowly Incorrect stationary phase or eluent polarity.- For normal-phase chromatography (e.g., silica gel), a less polar eluent will result in slower elution of polar compounds. If your compound is eluting too quickly, decrease the eluent polarity. If it is eluting too slowly, increase the eluent polarity.[3]
Tailing of Peaks The compound is interacting too strongly with the stationary phase, often due to acidic or basic properties.- Add a small amount of a modifier to the mobile phase. For example, a small amount of acetic acid for acidic compounds or triethylamine for basic compounds can improve peak shape.[1]
Cracking or Channeling of the Column Bed Improper packing of the stationary phase.- Ensure the stationary phase is packed uniformly as a slurry and is not allowed to run dry.[4]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Common impurities often arise from the starting materials and side reactions during synthesis. These can include unreacted 2-methoxynaphthalene, byproducts from the cyanation reaction, and potentially isomeric naphthonitriles. The specific impurities will depend on the synthetic route employed.

Q2: How can I effectively monitor the purity of this compound during purification?

A2: Thin-Layer Chromatography (TLC) is a quick and effective method to monitor the progress of column chromatography and to assess the purity of fractions.[4] For a more quantitative assessment, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are highly recommended.[5]

Q3: What is a good starting solvent system for the recrystallization of this compound?

A3: While the ideal solvent must be determined experimentally, common solvents for the recrystallization of aromatic nitriles include ethanol, methanol, ethyl acetate, and mixtures of solvents like hexane/ethyl acetate.[6] The principle is to find a solvent in which this compound is highly soluble at elevated temperatures and poorly soluble at lower temperatures.[7]

Q4: Can I use reversed-phase chromatography for the purification of this compound?

A4: Yes, reversed-phase chromatography can be an effective technique, especially for separating non-polar impurities. In this case, the stationary phase would be non-polar (e.g., C18-bonded silica), and the mobile phase would be a polar solvent mixture, such as acetonitrile and water.[8]

Q5: My purified this compound still shows a broad melting point range. What should I do?

A5: A broad melting point range typically indicates the presence of impurities. Further purification is necessary. Consider performing another recrystallization with a different solvent system or using preparative HPLC for a higher degree of purity.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol outlines a general procedure for the purification of this compound by recrystallization.

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol or ethyl acetate).

  • Heating: Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point of the solvent.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. The formation of crystals should be observed. Once at room temperature, place the flask in an ice bath to maximize crystal yield.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a suitable temperature.

Protocol 2: Column Chromatography of this compound

This protocol provides a general method for purification using silica gel column chromatography.

  • Stationary Phase Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Pour the slurry into a glass column with a cotton or glass wool plug at the bottom. Allow the silica gel to settle, ensuring a flat, undisturbed surface. A thin layer of sand can be added on top.[4]

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a volatile solvent. Carefully apply the sample to the top of the silica gel bed.

  • Elution: Begin eluting the column with a non-polar solvent (e.g., 100% hexane). Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate). The optimal solvent gradient should be determined beforehand using TLC.

  • Fraction Collection: Collect the eluent in fractions.

  • Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Data Presentation

The following table provides a hypothetical example of data that could be obtained during the purification of this compound.

Purification StepStarting Mass (g)Final Mass (g)Yield (%)Purity (by HPLC, %)
Crude Product5.00--85
After Recrystallization5.004.108297
After Column Chromatography5.003.9579>99

Visualizations

PurificationWorkflow Crude Crude this compound Dissolve Dissolve in Minimal Hot Solvent Crude->Dissolve HotFilter Hot Filtration (Optional) Dissolve->HotFilter Crystallize Cool to Induce Crystallization HotFilter->Crystallize Isolate Isolate Crystals (Vacuum Filtration) Crystallize->Isolate Dry Dry Purified Product Isolate->Dry PureProduct Pure this compound Dry->PureProduct

Caption: Recrystallization Workflow for this compound.

ColumnChromatographyWorkflow Crude Crude this compound Load Load onto Silica Gel Column Crude->Load Elute Elute with Solvent Gradient Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions (TLC/HPLC) Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evaporate Evaporate Solvent Combine->Evaporate PureProduct Pure this compound Evaporate->PureProduct

Caption: Column Chromatography Workflow for Purification.

References

Optimization of reaction conditions for 2-Methoxy-1-naphthonitrile synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 2-methoxy-1-naphthonitrile, a key intermediate in pharmaceutical and materials science research. The information is tailored for researchers, scientists, and drug development professionals to help optimize reaction conditions and resolve common experimental issues.

Troubleshooting Guides

This section addresses specific problems that may be encountered during the synthesis of this compound via two common routes: the Sandmeyer reaction and Palladium-catalyzed cyanation.

Sandmeyer Reaction Troubleshooting

Q1: My Sandmeyer reaction is resulting in a low yield of this compound. What are the potential causes and solutions?

A1: Low yields in the Sandmeyer cyanation of 2-methoxy-1-naphthylamine can stem from several factors:

  • Incomplete Diazotization: The formation of the diazonium salt is critical. Ensure the reaction temperature is maintained between 0-5 °C, as diazonium salts are unstable at higher temperatures and can decompose. Use of an appropriate amount of nitrous acid (generated in situ from sodium nitrite and a strong acid) is crucial. An excess or deficit can lead to side reactions.

  • Side Reactions: The formation of byproducts such as 2-methoxynaphthalene (from reduction of the diazonium salt) or 2-methoxy-1-naphthol (from reaction with water) can significantly reduce the yield. Ensure the reaction is carried out under acidic conditions to suppress phenol formation. The presence of reducing agents should be avoided. Biaryl impurities can also form.

  • Suboptimal Copper(I) Cyanide Complex: The copper(I) cyanide should be freshly prepared or of high quality. The complex with an excess of alkali metal cyanide (e.g., KCN or NaCN) needs to be properly formed to ensure the reactivity of the cyanide nucleophile.

  • Reaction Temperature: While diazotization requires low temperatures, the cyanation step itself may require gentle heating to proceed at a reasonable rate. However, excessive heat can lead to decomposition of the diazonium salt and an increase in side products. The optimal temperature should be determined empirically for your specific setup.

Q2: I am observing the formation of a significant amount of dark, tarry byproducts in my Sandmeyer reaction. How can I minimize this?

A2: Tar formation is a common issue in Sandmeyer reactions, often due to the radical nature of the reaction and decomposition of the diazonium salt. To minimize this:

  • Control the rate of addition: Add the diazonium salt solution slowly to the copper(I) cyanide solution to maintain a controlled reaction rate and prevent localized overheating.

  • Efficient Stirring: Ensure vigorous stirring to maintain a homogeneous reaction mixture and facilitate efficient heat dissipation.

  • Purity of Starting Material: Use pure 2-methoxy-1-naphthylamine, as impurities can promote side reactions and polymerization.

  • Degas Solvents: While not always necessary, using degassed solvents can sometimes help in minimizing side reactions caused by dissolved oxygen.

Palladium-Catalyzed Cyanation Troubleshooting

Q1: My palladium-catalyzed cyanation of 2-methoxy-1-bromonaphthalene is not proceeding to completion, resulting in a low yield. What are the common reasons for this?

A1: Incomplete conversion in palladium-catalyzed cyanation can be attributed to several factors:

  • Catalyst Deactivation: Palladium catalysts can be "poisoned" by an excess of cyanide ions, which bind strongly to the palladium center and inhibit its catalytic activity. To mitigate this, use a cyanide source with lower solubility (like Zn(CN)₂) or a non-toxic source like K₄[Fe(CN)₆]. The slow addition of the cyanide source can also be beneficial.

  • Ligand Selection: The choice of phosphine ligand is critical. For electron-rich aryl bromides like 2-methoxy-1-bromonaphthalene, bulky and electron-rich ligands such as XPhos or tBuXPhos can improve the rate of reductive elimination, which is often the rate-limiting step.

  • Inactive Catalyst: Ensure the palladium precatalyst is properly activated to the active Pd(0) species. Some precatalysts may require specific activation conditions.

  • Reaction Conditions: The reaction temperature and solvent can significantly impact the reaction rate and yield. Aprotic polar solvents like DMF or DMAc are commonly used. The temperature should be high enough to promote the reaction but not so high as to cause decomposition of the starting materials or product.

Q2: I am observing the formation of byproducts, and purification of the this compound is proving difficult. What are these byproducts and how can I avoid them?

A2: Common byproducts in palladium-catalyzed cyanation include:

  • Hydrolysis of the Nitrile: If water is present in the reaction mixture, the nitrile product can be hydrolyzed to the corresponding amide or carboxylic acid, especially under basic conditions. Ensure the use of anhydrous solvents and reagents if this is a concern.

  • Homocoupling of the Aryl Bromide: This can lead to the formation of dimeric naphthalene species. The choice of ligand and reaction conditions can influence the extent of this side reaction.

  • Reduction of the Aryl Bromide: The starting 2-methoxy-1-bromonaphthalene can be reduced to 2-methoxynaphthalene.

To minimize these byproducts, carefully control the reaction conditions, ensure the purity of your starting materials, and use the appropriate catalyst and ligand system.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally better for preparing this compound: the Sandmeyer reaction or palladium-catalyzed cyanation?

A1: The "better" route depends on the specific requirements of your synthesis, such as scale, available starting materials, and tolerance for certain reagents.

  • Sandmeyer Reaction: This is a classical method that is often cost-effective for large-scale synthesis. However, it involves the use of highly toxic cyanide salts and can sometimes suffer from lower yields and the formation of difficult-to-remove byproducts.

  • Palladium-Catalyzed Cyanation: This method generally offers higher yields, greater functional group tolerance, and milder reaction conditions. It is often the preferred method for smaller-scale laboratory syntheses and for substrates with sensitive functional groups. However, the cost of palladium catalysts and ligands can be a consideration for large-scale production.

Q2: What are the key safety precautions I should take when performing these syntheses?

A2: Both synthetic routes involve hazardous materials and require strict safety protocols:

  • Cyanide Handling: Alkali metal cyanides (KCN, NaCN) and zinc cyanide are highly toxic. Always handle them in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles. Have a cyanide antidote kit readily available and be trained in its use. Acidification of cyanide salts produces highly toxic hydrogen cyanide gas.

  • Diazonium Salts: Aryl diazonium salts can be explosive when isolated and dry. It is crucial to keep them in solution and at low temperatures (0-5 °C).

  • Palladium Catalysts: While not as acutely toxic as cyanides, palladium compounds should be handled with care. Some phosphine ligands can also be toxic and air-sensitive.

Q3: How can I effectively purify the final this compound product?

A3: Purification can typically be achieved through recrystallization or column chromatography.

  • Recrystallization: A suitable solvent system (e.g., ethanol/water) can be used to recrystallize the crude product. This is often effective for removing minor impurities if the initial purity is relatively high.

  • Column Chromatography: For mixtures with significant amounts of byproducts, silica gel column chromatography using a solvent system such as hexane/ethyl acetate is a reliable method to obtain a highly pure product.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Sandmeyer Reaction
ParameterCondition ACondition BEffect on Yield/Purity
Diazotization Temp. 0-5 °C> 10 °CLower temperatures are crucial to prevent diazonium salt decomposition and improve yield.
Cyanide Source CuCN/KCNCuCN/NaCNThe choice of alkali metal cyanide can influence the solubility and reactivity of the copper cyanide complex.
Solvent Water/Toluene (biphasic)WaterA biphasic system can sometimes help in product extraction and minimize aqueous side reactions.
Acid HClH₂SO₄The choice of acid can affect the stability of the diazonium salt and the overall reaction rate.
Table 2: Comparison of Reaction Conditions for Palladium-Catalyzed Cyanation
ParameterCondition ACondition BCondition CEffect on Yield/Purity
Palladium Precatalyst Pd(OAc)₂Pd₂(dba)₃PalladacyclePalladacycles can offer higher stability and activity, leading to better yields.
Ligand dppfXPhosNoneBulky, electron-rich ligands like XPhos often improve yields for electron-rich aryl halides. Ligand-free systems can work but may require higher temperatures.
Cyanide Source Zn(CN)₂K₄[Fe(CN)₆]NaCNZn(CN)₂ and K₄[Fe(CN)₆] are less toxic and can reduce catalyst poisoning compared to NaCN.
Solvent DMFDMAcTolueneAprotic polar solvents like DMF and DMAc generally give better results.
Temperature 80 °C110 °C140 °CHigher temperatures can increase the reaction rate but may also lead to more side products. Optimal temperature depends on the catalyst system.

Experimental Protocols

Protocol 1: Sandmeyer Synthesis of this compound
  • Diazotization:

    • Dissolve 2-methoxy-1-naphthylamine in an aqueous solution of hydrochloric acid.

    • Cool the solution to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, keeping the temperature below 5 °C.

    • Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

  • Cyanation:

    • In a separate flask, prepare a solution of copper(I) cyanide and potassium cyanide in water.

    • Cool this solution in an ice bath.

    • Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat (e.g., to 50-60 °C) for 1-2 hours until the evolution of nitrogen gas ceases.

  • Work-up and Purification:

    • Cool the reaction mixture and extract the product with an organic solvent (e.g., toluene or dichloromethane).

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Palladium-Catalyzed Cyanation of 2-Methoxy-1-bromonaphthalene
  • Reaction Setup:

    • To a dry Schlenk flask, add 2-methoxy-1-bromonaphthalene, zinc cyanide, the palladium precatalyst (e.g., Pd₂(dba)₃), and the phosphine ligand (e.g., XPhos).

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

    • Add the anhydrous solvent (e.g., DMF or DMAc) via syringe.

  • Reaction:

    • Heat the reaction mixture to the desired temperature (e.g., 110 °C) with stirring.

    • Monitor the reaction progress by TLC or GC-MS.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

    • Filter the mixture through a pad of celite to remove insoluble palladium species.

    • Separate the organic layer and wash it with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Visualizations

experimental_workflow cluster_sandmeyer Sandmeyer Reaction Workflow cluster_pd_catalyzed Palladium-Catalyzed Cyanation Workflow start_S Start: 2-Methoxy-1-naphthylamine diazotization Diazotization (NaNO₂, HCl, 0-5 °C) start_S->diazotization diazonium_salt 2-Methoxy-1-naphthalenediazonium Chloride diazotization->diazonium_salt cyanation_S Cyanation (CuCN/KCN) diazonium_salt->cyanation_S crude_product_S Crude this compound cyanation_S->crude_product_S purification_S Purification (Chromatography/Recrystallization) crude_product_S->purification_S final_product_S Pure this compound purification_S->final_product_S start_Pd Start: 2-Methoxy-1-bromonaphthalene reaction_setup Reaction Setup (Pd Catalyst, Ligand, Zn(CN)₂, Solvent) start_Pd->reaction_setup heating Heating under Inert Atmosphere reaction_setup->heating crude_product_Pd Crude this compound heating->crude_product_Pd purification_Pd Purification (Chromatography/Recrystallization) crude_product_Pd->purification_Pd final_product_Pd Pure this compound purification_Pd->final_product_Pd

Caption: Comparative workflow for the synthesis of this compound.

troubleshooting_logic cluster_troubleshooting Troubleshooting Logic for Low Yield cluster_sandmeyer_issues Sandmeyer Reaction cluster_pd_issues Pd-Catalyzed Cyanation low_yield Low Yield of Product incomplete_diazotization Incomplete Diazotization? low_yield->incomplete_diazotization Check Diazotization Conditions side_reactions_S Side Reactions? (Phenol, Reduction) low_yield->side_reactions_S Analyze Byproducts inactive_cu_complex Inactive CuCN Complex? low_yield->inactive_cu_complex Verify Reagent Quality catalyst_poisoning Catalyst Poisoning? low_yield->catalyst_poisoning Check Cyanide Source/Concentration wrong_ligand Suboptimal Ligand? low_yield->wrong_ligand Screen Different Ligands inactive_catalyst Inactive Catalyst? low_yield->inactive_catalyst Verify Catalyst Activity

Caption: Decision tree for troubleshooting low reaction yields.

Investigating and minimizing side reactions in 2-Methoxy-1-naphthonitrile preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methoxy-1-naphthonitrile.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions.

Q1: My reaction yield is low. What are the potential causes and how can I improve it?

A1: Low yields can stem from several factors. A primary cause is often the incomplete conversion of starting materials or the formation of side products.

  • Incomplete Reaction: Ensure your reaction is running for a sufficient amount of time and at the optimal temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction has stalled, consider adding a fresh portion of the limiting reagent or catalyst.

  • Side Reactions: The most common side reactions in nitrile synthesis on aromatic rings are hydrolysis of the nitrile group and, depending on the synthetic route, formation of phenol byproducts. Minimizing water content in your reaction is crucial to prevent hydrolysis.

  • Reagent Purity: The purity of your starting materials and reagents is critical. Impurities can interfere with the reaction and lead to the formation of undesired byproducts. Always use reagents from a reliable source and purify them if necessary.

Q2: I've identified 2-Methoxy-1-naphthoic acid or 2-Methoxy-1-naphthamide as a significant impurity in my product. How can I prevent its formation?

A2: The presence of 2-Methoxy-1-naphthoic acid or its corresponding amide is a clear indication of nitrile hydrolysis.[1][2][3][4] This occurs when water is present in the reaction mixture, either as a solvent or as an impurity.[5]

  • Strict Anhydrous Conditions: Use oven-dried glassware and freshly distilled, anhydrous solvents. If possible, run the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.

  • Solvent Choice: Select a non-aqueous, aprotic solvent for your reaction.

  • Work-up Procedure: During the work-up, minimize contact time with aqueous acidic or basic solutions, as these conditions can promote hydrolysis.[3] If an aqueous wash is necessary, perform it quickly and at a low temperature.

Q3: My final product is discolored, and I suspect the presence of a phenol impurity. How can I confirm this and remove it?

A3: In synthetic routes that proceed via a diazonium salt intermediate, such as the Sandmeyer reaction, the formation of the corresponding phenol (2-methoxy-1-naphthol) is a common side reaction.[6][7]

  • Confirmation: Phenols are acidic and will react with a base. You can test for the presence of a phenol by dissolving a small sample of your crude product in an organic solvent and extracting it with an aqueous sodium hydroxide solution. A color change in the aqueous layer, often to a reddish or brownish hue, can indicate the presence of a phenoxide ion.[6]

  • Removal: To remove the phenol impurity, dissolve your crude product in a suitable organic solvent (e.g., diethyl ether, ethyl acetate) and wash it with a dilute aqueous solution of sodium hydroxide or sodium carbonate. The acidic phenol will be deprotonated to its corresponding salt, which is soluble in the aqueous layer and can thus be separated. Afterwards, be sure to wash the organic layer with water to remove any residual base, followed by a brine wash before drying and concentrating.

Q4: I'm observing the formation of biaryl or azo compounds as byproducts. What reaction conditions favor these impurities and how can they be minimized?

A4: The formation of biaryl and azo compounds is particularly relevant when using the Sandmeyer reaction.[8]

  • Biaryl Compounds: These arise from the coupling of two aryl radical intermediates.[8] This can be minimized by ensuring a sufficiently high concentration of the copper(I) catalyst, which facilitates the desired nucleophilic substitution over radical-radical coupling.

  • Azo Compounds: Azo compounds can form if the diazonium salt couples with the starting amine or another electron-rich aromatic compound in the reaction mixture.[8] To prevent this, ensure that the diazotization reaction goes to completion before the addition of the copper cyanide. Maintaining a low temperature (0-5 °C) during diazotization is critical for the stability of the diazonium salt and to suppress side reactions.[8]

Side Product Data

The following table summarizes the key potential side products in the synthesis of this compound.

Side Product Name Chemical Structure Molecular Formula Molecular Weight ( g/mol ) Reason for Formation
2-Methoxy-1-naphthamideC₁₂H₁₁NO₂201.22Partial hydrolysis of the nitrile group.[2][4]
2-Methoxy-1-naphthoic acidC₁₂H₁₀O₃202.21Complete hydrolysis of the nitrile group.[1][3]
2-Methoxy-1-naphtholC₁₁H₁₀O₂174.19Reaction of diazonium salt with water (in Sandmeyer route).[6]

Experimental Protocols

While several methods can be employed for the synthesis of this compound, the Rosenmund-von Braun reaction is a classical and effective approach.[9][10][11] Below is a generalized protocol based on this method.

Synthesis of this compound via Rosenmund-von Braun Reaction

This procedure involves the cyanation of an aryl halide using copper(I) cyanide.[10] The starting material for this reaction would be 1-bromo-2-methoxynaphthalene or 1-iodo-2-methoxynaphthalene.

Materials:

  • 1-halo-2-methoxynaphthalene (e.g., 1-bromo-2-methoxynaphthalene)

  • Copper(I) cyanide (CuCN)

  • High-boiling polar solvent (e.g., DMF, NMP, or pyridine)[10]

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Heating mantle and magnetic stirrer

Procedure:

  • Reaction Setup: Assemble a round-bottom flask with a reflux condenser and a magnetic stir bar. Ensure all glassware is thoroughly dried. The setup should allow for heating under an inert atmosphere.

  • Charging the Flask: To the flask, add 1-halo-2-methoxynaphthalene and a slight excess of copper(I) cyanide (typically 1.1-1.5 equivalents).

  • Solvent Addition: Add a suitable high-boiling polar solvent such as DMF or pyridine. The concentration of the aryl halide is typically in the range of 0.5-2 M.

  • Inert Atmosphere: Purge the reaction flask with an inert gas (nitrogen or argon) for 10-15 minutes to remove any oxygen and moisture. Maintain a positive pressure of the inert gas throughout the reaction.

  • Heating: Heat the reaction mixture to reflux (typically between 150-200 °C) with vigorous stirring.[10] The exact temperature will depend on the solvent used.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or HPLC until the starting material is consumed. This can take several hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a solution of ferric chloride and hydrochloric acid in water to decompose the copper cyanide complex. Alternatively, an aqueous solution of ethylenediamine or ammonia can be used.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the combined organic layers with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate).

Visualizations

The following diagrams illustrate the experimental workflow and a troubleshooting decision tree for the synthesis of this compound.

experimental_workflow start Start reagents Combine 1-halo-2-methoxynaphthalene and CuCN in a dry flask start->reagents solvent Add anhydrous polar solvent (e.g., DMF, pyridine) reagents->solvent inert Purge with inert gas (N2 or Ar) solvent->inert heat Heat to reflux (150-200 °C) with stirring inert->heat monitor Monitor reaction progress (TLC/HPLC) heat->monitor workup Quench and perform aqueous work-up monitor->workup Reaction Complete extract Extract with organic solvent workup->extract purify Purify crude product (Chromatography/Recrystallization) extract->purify product This compound purify->product troubleshooting_guide start Low Yield or Impure Product hydrolysis Amide/Carboxylic Acid Impurity? start->hydrolysis Check NMR/IR for C=O stretch phenol Phenol Impurity? start->phenol Perform base extraction test incomplete Starting Material Remaining? start->incomplete Analyze by TLC/HPLC hydrolysis->phenol No sol_hydrolysis Use anhydrous solvents/reagents. Run under inert atmosphere. hydrolysis->sol_hydrolysis Yes phenol->incomplete No sol_phenol Wash with dilute aq. NaOH during work-up. phenol->sol_phenol Yes sol_incomplete Increase reaction time/temperature. Check reagent purity. incomplete->sol_incomplete Yes

References

Assessing the stability of 2-Methoxy-1-naphthonitrile under various experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-Methoxy-1-naphthonitrile under various experimental conditions.

Troubleshooting Guides

This section addresses specific issues that may arise during the handling, storage, and experimental use of this compound.

Issue 1: Unexpected Degradation of this compound in Solution

Possible Causes and Solutions:

CauseRecommended Action
Hydrolysis: The nitrile or methoxy group may be susceptible to hydrolysis, especially under acidic or basic conditions.Maintain solutions at a neutral pH (around 7.0). If the experimental conditions require acidic or basic media, conduct preliminary stability studies to determine the degradation rate. Consider using aprotic solvents if compatible with the experimental design.
Oxidation: The naphthalene ring system can be susceptible to oxidation, potentially accelerated by exposure to air, light, or oxidizing agents.Prepare solutions fresh and use them promptly. Store solutions under an inert atmosphere (e.g., nitrogen or argon). Avoid unnecessary exposure to light by using amber vials or covering containers with aluminum foil. Ensure solvents are free of peroxides.
Photodegradation: Aromatic compounds can degrade upon exposure to UV or visible light.Handle the compound and its solutions in a dark or low-light environment. Use amber-colored glassware and storage containers. For photosensitive experiments, use appropriate light filters.
Contaminated Solvents or Reagents: Impurities in solvents or reagents can catalyze degradation.Use high-purity, HPLC-grade solvents and analytical-grade reagents. Test solvents for peroxides, especially ethers like THF or dioxane.
Issue 2: Inconsistent Results in Stability Studies

Possible Causes and Solutions:

CauseRecommended Action
Inadequate Control of Environmental Factors: Fluctuations in temperature, humidity, or light exposure can lead to variable degradation rates.Utilize calibrated stability chambers that provide precise control over temperature and humidity. For photostability studies, use a validated photostability chamber with controlled light sources.[1][2][3]
Inconsistent Sample Preparation: Variations in concentration, solvent, or handling can affect stability.Follow a standardized and well-documented sample preparation protocol. Ensure accurate weighing and dilution.
Analytical Method Not Stability-Indicating: The analytical method may not be able to separate the intact compound from its degradation products, leading to inaccurate quantification.Develop and validate a stability-indicating analytical method, typically a gradient HPLC method, that can resolve the parent compound from all potential degradation products.[2][4][5]
Improper Storage of Samples: Samples may degrade between time points if not stored correctly.Store all stability samples, including controls, under the specified conditions in tightly sealed containers. Protect from light and moisture as needed.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For long-term storage, this compound should be stored in a cool, dry, and dark place. A refrigerator (2-8 °C) or a freezer (-20 °C) is recommended. The container should be tightly sealed to prevent moisture ingress and exposure to air. For solutions, storage conditions will depend on the solvent, but generally, they should be stored at low temperatures and protected from light.

Q2: How can I assess the thermal stability of this compound?

A2: Thermal stability can be assessed through forced degradation studies. This involves exposing the compound (in solid state or in solution) to elevated temperatures (e.g., 40°C, 60°C, 80°C) for specific durations. The extent of degradation is then quantified using a stability-indicating analytical method. Thermogravimetric Analysis (TGA) can also be used to determine the decomposition temperature of the solid material.

Q3: Is this compound sensitive to light?

A3: Naphthalene derivatives are often photosensitive. It is highly recommended to conduct photostability studies according to ICH Q1B guidelines.[2][3] This involves exposing the compound to a controlled light source that mimics a combination of UV and visible light. A dark control should be run in parallel to differentiate between photolytic and thermal degradation.

Q4: What are the likely degradation pathways for this compound?

A4: Based on its chemical structure, potential degradation pathways include:

  • Hydrolysis of the nitrile group: Under acidic or basic conditions, the nitrile group can hydrolyze to a carboxamide and subsequently to a carboxylic acid.

  • O-Demethylation of the methoxy group: The methoxy group can be cleaved to form a hydroxyl group.

  • Oxidation of the naphthalene ring: This can lead to the formation of naphthoquinones or hydroxylated derivatives.

Q5: What analytical techniques are suitable for stability testing of this compound?

A5: The most common and effective technique is High-Performance Liquid Chromatography (HPLC) with UV detection. A stability-indicating HPLC method should be developed and validated to separate this compound from its potential degradation products.[2][4][5] Other techniques that can be used for the identification of degradation products include Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[6]

Experimental Protocols

Protocol 1: General Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies on this compound to identify potential degradation products and pathways.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60°C for a specified period (e.g., 2, 6, 24 hours).

  • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and heat at 60°C for a specified period.

  • Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature.

  • Thermal Degradation: Heat the solid compound at a high temperature (e.g., 80°C) for a specified period.

  • Photolytic Degradation: Expose the stock solution and solid compound to light conditions as specified in ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).[2][3] A dark control should be maintained under the same temperature conditions.

3. Sample Analysis:

  • At each time point, withdraw an aliquot of the stressed sample.

  • Neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration with the mobile phase.

  • Analyze the samples using a validated stability-indicating HPLC method.

4. Data Evaluation:

  • Calculate the percentage of degradation.

  • Identify and characterize the degradation products using techniques like LC-MS and NMR.[6]

Protocol 2: Development of a Stability-Indicating HPLC Method

1. Instrument and Columns:

  • Use a standard HPLC system with a UV detector.

  • Screen different C18 and other appropriate stationary phases.

2. Mobile Phase Selection:

  • Start with a simple mobile phase, such as a gradient of water (with 0.1% formic acid or phosphoric acid for pH control) and acetonitrile or methanol.

  • Optimize the gradient profile to achieve good separation between the parent peak and any degradation products.

3. Method Validation:

  • Validate the method according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, and robustness.

  • Specificity is confirmed by analyzing the stressed samples from the forced degradation study to ensure that all degradation product peaks are well-resolved from the main peak.

Visualizations

logical_workflow_for_stability_assessment cluster_planning Planning Phase cluster_execution Execution Phase cluster_analysis Analysis & Reporting Phase A Define Stability Study Objectives B Review Literature for Compound Properties A->B C Select Appropriate Stress Conditions (ICH Guidelines) B->C D Prepare Samples and Controls C->D E Expose Samples to Stress Conditions (Thermal, Photo, pH, Oxidation) D->E G Analyze Samples at Time Points E->G F Develop & Validate Stability-Indicating Analytical Method (e.g., HPLC) F->G H Quantify Degradation & Identify Degradants (LC-MS, NMR) G->H I Summarize Data in Stability Report H->I potential_degradation_pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_demethylation O-Demethylation cluster_oxidation Oxidation parent This compound amide 2-Methoxy-1-naphthamide parent->amide H₂O, H⁺/OH⁻ hydroxyl 2-Hydroxy-1-naphthonitrile parent->hydroxyl Metabolic or Chemical quinone Naphthoquinone Derivatives parent->quinone Oxidizing Agent acid 2-Methoxy-1-naphthoic Acid amide->acid Further hydrolysis cyp450_metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism parent This compound cyp450 Cytochrome P450 Enzymes (e.g., CYP1A2, CYP3A4) parent->cyp450 metabolites Oxidized Metabolites (e.g., Hydroxylated, Demethylated) cyp450->metabolites conjugation Conjugation Enzymes (e.g., UGTs, SULTs) metabolites->conjugation conjugated_metabolites Water-Soluble Conjugates (Glucuronides, Sulfates) conjugation->conjugated_metabolites excretion Excretion (Urine, Feces) conjugated_metabolites->excretion

References

Methods for detecting and removing common impurities from 2-Methoxy-1-naphthonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Methoxy-1-naphthonitrile. The information provided is designed to help identify and resolve common issues related to impurities and purification.

Frequently Asked Questions (FAQs)

Q1: What are the potential impurities I might encounter in my sample of this compound?

A1: Impurities in this compound can originate from the synthetic route or degradation. Potential impurities include:

  • Starting Materials: Unreacted starting materials, such as 2-methoxynaphthalene, can be present in the final product.

  • Isomeric Impurities: Depending on the synthetic method, isomers like 4-Methoxy-1-naphthonitrile or 6-Methoxy-2-naphthonitrile may be formed as byproducts.

  • Hydrolysis Product: Under acidic conditions, the methoxy group can be hydrolyzed to a hydroxyl group, forming 2-Hydroxy-1-naphthonitrile.

  • Oxidation Products: Exposure to oxidizing agents may lead to the formation of various oxidation products.

  • Residual Solvents: Solvents used during synthesis and purification may remain in the final product.

Q2: How can I assess the purity of my this compound sample?

A2: Several analytical techniques can be used to assess the purity of your sample. The most common and effective methods are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Each method offers different advantages in detecting and quantifying various types of impurities.

Q3: What are the recommended storage conditions for this compound to minimize degradation?

A3: To minimize degradation, this compound should be stored in a cool, dry, and dark place. It should be kept in a tightly sealed container to protect it from moisture and air. Avoid contact with strong acids, bases, and oxidizing agents.

Troubleshooting Guides

Issue 1: Unexpected Peaks in HPLC Analysis

Symptoms: You observe one or more unexpected peaks in the chromatogram during the HPLC analysis of your this compound sample.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Contamination Ensure all glassware, solvents, and equipment are clean. Analyze a blank (injection of the mobile phase) to check for system contamination.
Presence of Impurities Refer to the potential impurities listed in FAQ Q1 . Use a diode array detector (DAD) to obtain UV spectra of the unknown peaks and compare them with the main peak. If possible, use LC-MS to obtain the mass of the impurity for identification.
Degradation of Sample If the sample was dissolved in an acidic or basic solution, degradation may have occurred. Prepare fresh samples and analyze them promptly. Consider performing a forced degradation study to identify potential degradation products.
Mobile Phase Issues Ensure the mobile phase is properly prepared, mixed, and degassed. Inconsistent mobile phase composition can lead to retention time shifts and spurious peaks.
Issue 2: Low Purity After Recrystallization

Symptoms: The purity of your this compound sample does not significantly improve after performing recrystallization.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inappropriate Solvent The chosen recrystallization solvent may have similar solubility for the compound and the impurity. Screen a variety of solvents or solvent mixtures. A good solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
Insufficient Cooling Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of purer crystals.
Impurity Co-precipitation If the impurity has very similar properties to the product, it may co-precipitate. Consider using an alternative purification technique, such as column chromatography.
Incomplete Dissolution Ensure the compound is fully dissolved in the minimum amount of hot solvent before cooling. Insoluble impurities should be removed by hot filtration.

Analytical and Purification Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is adapted from a protocol for a similar compound, 3-Bromo-4-methoxy-1-naphthonitrile, and may require optimization for this compound.[1]

Instrumentation:

  • HPLC system with a Diode Array Detector (DAD)

  • Column: C18, 5 µm, 4.6 x 250 mm

  • Autosampler and Column Temperature: 25°C and 30°C, respectively

Chromatographic Conditions:

Parameter Value
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-5 min: 60% B5-25 min: 60% to 95% B25-30 min: 95% B30.1-35 min: 60% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection Wavelength 254 nm

Sample Preparation: Prepare a stock solution of this compound by dissolving 10 mg of the sample in 10 mL of acetonitrile to a concentration of 1 mg/mL. Further dilute to 0.1 mg/mL with the initial mobile phase composition for injection.[1]

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

This method is based on a general protocol for impurity profiling of pharmaceutical starting materials and may need to be adjusted.[2]

Instrumentation:

  • GC-MS system with a suitable capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm)

GC Conditions:

Parameter Value
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250°C
Oven Program Initial temp: 50°C, hold for 2 minRamp: 10°C/min to 300°CHold: 10 min at 300°C
Injection Mode Split (e.g., 50:1)

MS Conditions:

Parameter Value
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 40-550 amu

Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or methanol to a concentration of approximately 1 mg/mL.

Recrystallization for Purification

This protocol is based on a method for the closely related compound 2-methoxynaphthalene and is a good starting point.[3]

Procedure:

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of ice-cold ethanol.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Column Chromatography for Purification

General Procedure:

  • Stationary Phase Selection: Silica gel is a common choice for the stationary phase.

  • Mobile Phase Selection: A mixture of a non-polar solvent (e.g., hexane or heptane) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. The optimal ratio should be determined by thin-layer chromatography (TLC).

  • Column Packing: Pack a glass column with the chosen stationary phase as a slurry in the mobile phase.

  • Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase and load it onto the top of the column.

  • Elution: Pass the mobile phase through the column and collect fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the purified product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.

Visual Workflows

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Acetonitrile start->dissolve dilute Dilute with Mobile Phase dissolve->dilute inject Inject into HPLC dilute->inject separate Separation on C18 Column inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity (% Area) integrate->calculate report Generate Report calculate->report

Caption: Workflow for HPLC Purity Assessment.

Purification_Workflow start Crude this compound dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filter Hot Filtration (if needed) dissolve->hot_filter cool Slow Cooling & Ice Bath hot_filter->cool filter_wash Vacuum Filtration & Washing cool->filter_wash dry Dry Crystals filter_wash->dry pure_product Pure Product dry->pure_product

Caption: General Recrystallization Workflow.

References

Technical Support Center: Peak Resolution in HPLC Separation of Naphthonitrile Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the HPLC separation of naphthonitrile isomers.

Frequently Asked Questions (FAQs)

Q1: Why is it challenging to separate 1-naphthonitrile and 2-naphthonitrile using reversed-phase HPLC?

A1: 1-naphthonitrile and 2-naphthonitrile are positional isomers with identical molecular weights and empirical formulas. They differ only in the position of the nitrile group on the naphthalene ring. This subtle structural difference results in very similar hydrophobicity, leading to near-identical retention times and co-elution on standard reversed-phase columns like C18, which primarily separate compounds based on hydrophobic interactions.[1]

Q2: What is the best type of HPLC column for separating naphthonitrile isomers?

A2: While a C18 column is a common starting point in reversed-phase chromatography, specialized stationary phases that offer alternative separation mechanisms are often more effective for positional isomers like naphthonitriles.[2] Columns with phenyl-based stationary phases (e.g., Phenyl-Hexyl, Biphenyl) are highly recommended. These columns facilitate π-π interactions between the aromatic stationary phase and the naphthalene ring of the analytes, providing a different selectivity that can effectively resolve the isomers.[3][4] Columns with nitrophenylethyl (NPE) or pyrenylethyl (PYE) bonded phases are also excellent choices as they enhance π-π and dipole-dipole interactions.[2]

Q3: How does the choice of organic solvent in the mobile phase affect the separation?

A3: The choice between acetonitrile (ACN) and methanol (MeOH) as the organic modifier in the mobile phase can significantly impact selectivity. For separations involving π-π interactions on phenyl-based columns, methanol is often the preferred solvent.[4][5] Acetonitrile's double bond can interfere with the π-π interactions between the analyte and the stationary phase, whereas methanol enhances these interactions, leading to better resolution of aromatic isomers.[5] It is advisable to test both solvents during method development to determine the optimal choice for your specific separation.[6]

Q4: Can adjusting the mobile phase pH improve the resolution of naphthonitrile isomers?

A4: Naphthonitriles are neutral compounds and are not significantly affected by changes in mobile phase pH. However, if the sample contains acidic or basic impurities that interfere with the peaks of interest, adjusting the pH can help to shift the retention times of these impurities and improve the overall separation. For neutral compounds like naphthonitrile isomers, the primary means of improving resolution will be through changes in the organic modifier, stationary phase chemistry, or temperature.[1]

Q5: What is the effect of column temperature on the separation?

A5: Column temperature is a critical parameter for optimizing HPLC separations. Increasing the temperature generally decreases the viscosity of the mobile phase, which can lead to shorter retention times and sharper peaks.[7][8] More importantly, temperature can alter the selectivity of the separation. For some isomer pairs, increasing the temperature may improve resolution, while for others, a lower temperature might be more effective.[7][9] It is recommended to evaluate a range of temperatures (e.g., 25°C to 40°C) during method development to find the optimal condition for separating naphthonitrile isomers.[9] Consistent temperature control is crucial for reproducible results.[7]

Troubleshooting Guides

Problem: Complete Co-elution or Poor Resolution of Naphthonitrile Isomers

This is the most common issue when separating naphthonitrile isomers, especially on a standard C18 column. The following troubleshooting workflow can help improve the separation.

G start Poor or No Resolution of Naphthonitrile Isomers mobile_phase Step 1: Optimize Mobile Phase start->mobile_phase change_solvent Switch Organic Modifier (e.g., ACN to MeOH) mobile_phase->change_solvent adjust_ratio Adjust Organic/Aqueous Ratio (Isocratic or Gradient) change_solvent->adjust_ratio If resolution is still poor stationary_phase Step 2: Change Stationary Phase adjust_ratio->stationary_phase If still unresolved phenyl_column Use a Phenyl-based Column (e.g., Phenyl-Hexyl, Biphenyl) for π-π interactions stationary_phase->phenyl_column other_columns Consider other phases (e.g., PFP, Cyano) phenyl_column->other_columns If necessary temperature Step 3: Adjust Temperature phenyl_column->temperature For further optimization other_columns->temperature For further optimization temp_range Evaluate a range of temperatures (e.g., 25°C - 40°C) temperature->temp_range end Resolution Achieved temp_range->end Successful Separation

Caption: Troubleshooting workflow for poor peak resolution.

Detailed Steps:

  • Optimize the Mobile Phase:

    • Switch Organic Modifier: If you are using acetonitrile (ACN), switch to methanol (MeOH), or vice versa. Methanol can enhance π-π interactions with phenyl-based columns, which is often beneficial for separating aromatic isomers.[4][5]

    • Adjust Solvent Strength: If the peaks are eluting too quickly, decrease the percentage of the organic solvent. If they are eluting too late, increase it. Fine-tuning the isocratic mobile phase composition is crucial.

  • Change the Stationary Phase:

    • If mobile phase optimization is insufficient, the column chemistry is likely not suitable.

    • Select a Phenyl Column: A column with a phenyl stationary phase (e.g., Phenyl-Hexyl, Biphenyl) is the most logical next step. The π-π interactions offered by these columns provide a different selectivity that is often successful for separating positional aromatic isomers.[3][4]

    • Consider Other Phases: If a phenyl column does not provide baseline resolution, consider other stationary phases that offer different selectivities, such as a pentafluorophenyl (PFP) or a cyano (CN) column.

  • Adjust the Column Temperature:

    • Vary the column temperature within a range of approximately 25°C to 40°C. Temperature can influence selectivity, and a small change can sometimes be enough to resolve two closely eluting peaks.[7][9]

Problem: Poor Peak Shape (Tailing or Fronting)

Poor peak shape can compromise the accuracy of quantification and indicate underlying issues with the method or system.

G start Poor Peak Shape (Tailing or Fronting) check_sample Verify Sample Preparation start->check_sample sample_solvent Is sample dissolved in mobile phase? check_sample->sample_solvent sample_solvent->check_sample No, adjust solvent overload Is the column overloaded? sample_solvent->overload Yes overload->check_sample Yes, dilute sample check_column Inspect Column Health overload->check_column No column_void Check for column void (may need replacement) check_column->column_void frit_blockage Check for blocked frit (backflush or replace) column_void->frit_blockage system_issues Check for System Issues frit_blockage->system_issues dead_volume Minimize extra-column dead volume system_issues->dead_volume end Improved Peak Shape dead_volume->end

Caption: Troubleshooting workflow for poor peak shape.

Detailed Steps:

  • Sample Solvent: Ensure the sample is dissolved in the mobile phase or a weaker solvent. Injecting a sample in a much stronger solvent can cause peak distortion.[10]

  • Column Overload: If peaks are fronting, you may be overloading the column. Try reducing the injection volume or diluting the sample.[10]

  • Column Health: Peak tailing can be a sign of a degrading column, such as the formation of a void at the column inlet or a blocked frit.

  • Extra-Column Volume: Ensure that the tubing between the injector, column, and detector is as short as possible and has a narrow internal diameter to minimize peak broadening.

Experimental Protocols

The following is a suggested starting protocol for the separation of 1-naphthonitrile and 2-naphthonitrile. This method may require optimization for your specific instrumentation and samples.

Sample Preparation:

  • Prepare a stock solution of a mixture of 1-naphthonitrile and 2-naphthonitrile in methanol or acetonitrile at a concentration of 1 mg/mL.[11]

  • Dilute the stock solution with the initial mobile phase to a working concentration of approximately 10 µg/mL.[3]

  • Filter the final solution through a 0.45 µm syringe filter before injection to remove any particulates.[12]

HPLC Method:

ParameterRecommended Condition
HPLC System A standard HPLC system with a binary pump, autosampler, column oven, and UV detector.
Column Phenyl-Hexyl, 150 x 4.6 mm, 5 µm
Mobile Phase A Water
Mobile Phase B Methanol
Gradient 60% B to 80% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 254 nm
Injection Volume 10 µL

Quantitative Data Summary

The following table presents hypothetical but realistic data for the separation of 1-naphthonitrile and 2-naphthonitrile based on the recommended HPLC method. This data is for illustrative purposes to demonstrate how to present quantitative results.

AnalyteRetention Time (min)Tailing FactorResolution (Rs)
1-Naphthonitrile8.21.1\multirow{2}{*}{2.1}
2-Naphthonitrile8.91.2

Note: A resolution (Rs) value greater than 1.5 is generally considered to indicate a good separation between two peaks. The tailing factor should ideally be between 0.9 and 1.2 for symmetrical peaks.

References

Technisches Support-Center: Derivatisierung von 2-Methoxy-1-naphthonitril für eine verbesserte GC-MS-Analyse

Author: BenchChem Technical Support Team. Date: December 2025

Willkommen im technischen Support-Center. Dieses Handbuch bietet detaillierte Anleitungen, häufig gestellte Fragen (FAQs) und Anleitungen zur Fehlerbehebung für die Derivatisierung von 2-Methoxy-1-naphthonitril zur Analyse mittels Gaschromatographie-Massenspektrometrie (GC-MS).

Häufig gestellte Fragen (FAQs)

F1: Warum ist eine Derivatisierung für die GC-MS-Analyse von 2-Methoxy-1-naphthonitril erforderlich?

A1: 2-Methoxy-1-naphthonitril ist zwar für die GC-Analyse ausreichend flüchtig, seine Nitrilgruppe ist jedoch relativ polar und kann zu einer schlechten Peakform (Tailing) und einer geringeren Empfindlichkeit führen. Eine direkte Derivatisierung des Moleküls ist nicht möglich, da es keine aktiven Wasserstoffatome enthält.[1][2] Daher muss die Nitrilgruppe zunächst in eine funktionelle Gruppe umgewandelt werden, die für eine Derivatisierung zugänglich ist, wie z. B. eine Carbonsäure oder ein Amin.[3][4][5] Dieser Prozess verbessert die Flüchtigkeit, die thermische Stabilität und die chromatographischen Eigenschaften, was zu schärferen Peaks und einer verbesserten Nachweisempfindlichkeit führt.[6][7]

F2: Welche Derivatisierungsstrategien gibt es für 2-Methoxy-1-naphthonitril?

A2: Es gibt zwei primäre Strategien, die jeweils auf der Umwandlung der Nitrilgruppe basieren:

  • Hydrolyse zu einer Carbonsäure: Das Nitril wird zu 2-Methoxy-1-naphthalincarbonsäure hydrolysiert. Diese Carbonsäure kann dann verestert oder silyliert werden, um einen flüchtigeren Ester oder Silylester zu erzeugen.[4][8][9][10]

  • Reduktion zu einem primären Amin: Das Nitril wird zu (2-Methoxy-1-naphthalin)methanamin reduziert. Dieses primäre Amin kann anschließend silyliert oder acyliert werden, um seine Polarität zu verringern.[3][11][12][13]

F3: Welches Derivatisierungsreagenz sollte ich nach der Umwandlung der Nitrilgruppe verwenden?

A3: Die Wahl des Reagenzes hängt von der resultierenden funktionellen Gruppe ab:

  • Für Carbonsäuren (nach Hydrolyse): Silylierungsreagenzien wie BSTFA (N,O-Bis(trimethylsilyl)trifluoracetamid) oder MSTFA (N-Methyl-N-(trimethylsilyl)trifluoracetamid) sind üblich.[14][15][16] Eine Veresterung mit Alkoholen (z. B. Methanol oder Butanol) unter sauren Bedingungen (z. B. BF3) ist ebenfalls eine wirksame Methode.[7][15]

  • Für Amine (nach Reduktion): Silylierungsreagenzien (BSTFA, MSTFA) sind sehr effektiv.[14][17] Acylierungsreagenzien wie TFAA (Trifluoressigsäureanhydrid) oder PFAA (Pentafluorpropionsäureanhydrid) erzeugen stabile und hochflüchtige Derivate, die sich besonders für den Nachweis mittels Elektroneneinfang (ECD) eignen.[1][2]

F4: Wie kann ich sicherstellen, dass meine Derivatisierungsreaktion vollständig ist?

A4: Die Vollständigkeit der Reaktion wird durch mehrere Faktoren beeinflusst:

  • Reagenzüberschuss: Verwenden Sie einen signifikanten molaren Überschuss des Derivatisierungsreagenzes, um die Reaktion zum Abschluss zu bringen.[14]

  • Temperatur und Zeit: Optimieren Sie die Reaktionstemperatur und -zeit. Einige Reaktionen laufen bei Raumtemperatur ab, während andere eine Erwärmung erfordern, um die Ausbeute zu maximieren.[2][14]

  • Feuchtigkeitsausschluss: Die meisten Derivatisierungsreagenzien, insbesondere Silylierungsreagenzien, sind feuchtigkeitsempfindlich. Führen Sie die Reaktionen in trockenen Lösungsmitteln und unter einer inerten Atmosphäre (z. B. Stickstoff) durch, um eine Hydrolyse des Reagenzes und des Derivats zu verhindern.[2][14][18]

Experimentelle Protokolle

Protokoll 1: Hydrolyse zu Carbonsäure gefolgt von Silylierung

Schritt 1: Saure Hydrolyse des Nitrils

  • Lösen Sie 10 mg 2-Methoxy-1-naphthonitril in 5 ml einer 1:1-Mischung aus Eisessig und konzentrierter Salzsäure.

  • Erhitzen Sie die Mischung 2-3 Stunden lang unter Rückfluss. Überwachen Sie den Reaktionsfortschritt mittels DC oder LC-MS.

  • Kühlen Sie die Reaktion auf Raumtemperatur ab und gießen Sie sie vorsichtig in 20 ml eiskaltes Wasser.

  • Filtrieren Sie den ausgefällten Feststoff (2-Methoxy-1-naphthalincarbonsäure), waschen Sie ihn mit kaltem Wasser und trocknen Sie ihn unter Vakuum.

Schritt 2: Silylierungs-Derivatisierung

  • Geben Sie ca. 1 mg der getrockneten Carbonsäure in ein 2-ml-GC-Fläschchen.

  • Geben Sie 100 µl trockenes Pyridin oder Acetonitril hinzu, um den Feststoff aufzulösen.

  • Geben Sie 100 µl BSTFA + 1 % TMCS (Trimethylchlorsilan) hinzu.[14]

  • Verschließen Sie das Fläschchen fest und erhitzen Sie es 30 Minuten lang bei 70 °C.[16]

  • Kühlen Sie das Fläschchen vor der GC-MS-Injektion auf Raumtemperatur ab.

Protokoll 2: Reduktion zu Amin gefolgt von Acylierung

Schritt 1: Reduktion des Nitrils

  • Suspendieren Sie 20 mg Lithiumaluminiumhydrid (LiAlH₄) in 5 ml trockenem Tetrahydrofuran (THF) unter einer Stickstoffatmosphäre in einem trockenen Rundkolben.

  • Lösen Sie 10 mg 2-Methoxy-1-naphthonitril in 2 ml trockenem THF und geben Sie es langsam zu der LiAlH₄-Suspension hinzu.

  • Rühren Sie die Mischung 4-6 Stunden lang bei Raumtemperatur.

  • Quenchen Sie die Reaktion vorsichtig durch tropfenweise Zugabe von Wasser, gefolgt von 15%iger NaOH-Lösung.

  • Filtrieren Sie die anorganischen Salze ab und extrahieren Sie das Filtrat mit Diethylether oder Ethylacetat.

  • Trocknen Sie die organische Phase über wasserfreiem Natriumsulfat, filtrieren Sie und entfernen Sie das Lösungsmittel unter reduziertem Druck, um das rohe Amin zu erhalten.

Schritt 2: Acylierungs-Derivatisierung

  • Lösen Sie ca. 1 mg des rohen Amins in 100 µl trockenem Acetonitril in einem 2-ml-GC-Fläschchen.

  • Geben Sie 50 µl Trifluoressigsäureanhydrid (TFAA) hinzu.

  • Verschließen Sie das Fläschchen und erhitzen Sie es 15 Minuten lang bei 60 °C.

  • Verdampfen Sie die Probe unter einem sanften Stickstoffstrom zur Trockne.

  • Lösen Sie den Rückstand in 100 µl Ethylacetat für die GC-MS-Injektion.

Zusammenfassung der quantitativen Daten

Die folgende Tabelle fasst die erwarteten Ergebnisse und wichtigen Parameter für jede Derivatisierungsstrategie zusammen.

ParameterStrategie 1: Hydrolyse + SilylierungStrategie 2: Reduktion + Acylierung
Ziel-Derivat 2-Methoxy-1-naphthalincarbonsäure-trimethylsilylesterN-((2-Methoxy-1-naphthalin)methyl)-2,2,2-trifluoracetamid
Molekulargewichtszunahme +72 (Si(CH₃)₃)+96 (COCF₃)
Typische Retentionszeit Deutlich erhöht im Vergleich zur AusgangsverbindungErhöht im Vergleich zur Ausgangsverbindung
Wichtige MS-Fragmente M+, [M-15]+, charakteristische Silylium-Ionen (z. B. m/z 73)M+, [M-69]+, Fragmente im Zusammenhang mit der Naphthylmethyl-Einheit
Vorteile Robuste Reaktion, stabile DerivateHohe Flüchtigkeit der Derivate, empfindlich für ECD
Nachteile Erfordert raue HydrolysebedingungenReduktionsmittel ist sehr reaktiv und feuchtigkeitsempfindlich

Visualisierungen

Derivatization_Workflow cluster_start Ausgangsmaterial cluster_path1 Weg 1: Hydrolyse cluster_path2 Weg 2: Reduktion start 2-Methoxy-1-naphthonitril hydrolysis Saure Hydrolyse (HCl, AcOH) start->hydrolysis reduction Reduktion (LiAlH4) start->reduction acid 2-Methoxy-1- naphthalincarbonsäure hydrolysis->acid silylation Silylierung (BSTFA) acid->silylation product1 Silyliertes Derivat (Für GC-MS) silylation->product1 amine (2-Methoxy-1-naphthalin) methanamin reduction->amine acylation Acylierung (TFAA) amine->acylation product2 Acyliertes Derivat (Für GC-MS) acylation->product2

Bildunterschrift: Workflow für die Derivatisierung von 2-Methoxy-1-naphthonitril.

Anleitung zur Fehlerbehebung

Diese Anleitung im Frage-und-Antwort-Format befasst sich mit spezifischen Problemen, die während des Experiments auftreten können.

F: Ich sehe nach der Derivatisierung keinen oder nur einen sehr kleinen Peak für mein Derivat.

A:

  • Unvollständige Umwandlung: Überprüfen Sie, ob die anfängliche Hydrolyse- oder Reduktionsreaktion vollständig war. Unreagiertes Nitril wird nicht derivatisiert. Analysieren Sie einen Aliquot vor der Derivatisierung, um die Umwandlung zu bestätigen.

  • Feuchtigkeitsprobleme: Stellen Sie sicher, dass alle Glaswaren, Lösungsmittel und Reagenzien trocken sind. Feuchtigkeit zersetzt Silylierungs- und einige Acylierungsreagenzien.[2][14]

  • Falsche Reaktionsbedingungen: Überprüfen Sie die Temperatur und die Reaktionszeit. Einige Derivate, insbesondere sterisch gehinderte, benötigen möglicherweise längere Erhitzungszeiten oder einen Katalysator (z. B. TMCS für die Silylierung).[14]

  • Probenabbau: Die rauen Bedingungen der sauren Hydrolyse oder die hohe Reaktivität von LiAlH₄ können zu einem Abbau der Probe führen. Führen Sie die Reaktionen bei den empfohlenen Temperaturen durch und vermeiden Sie eine Überhitzung.

F: Ich sehe mehrere Peaks, die meinem Derivat entsprechen könnten.

A:

  • Unvollständige Derivatisierung: Dies kann zu Peaks sowohl für das derivatisierte als auch für das underivatisierte Zwischenprodukt (Säure oder Amin) führen. Erhöhen Sie die Menge des Derivatisierungsreagenzes oder verlängern Sie die Reaktionszeit/erhöhen Sie die Temperatur.[19]

  • Nebenprodukte: Die Hydrolyse kann unter bestimmten Bedingungen zur Bildung eines Amids als Zwischenprodukt führen, das ebenfalls derivatisiert werden könnte.[5][8] Die Reduktion von Nitrilen kann manchmal sekundäre Amine als Nebenprodukte ergeben.[3] Optimieren Sie die Reaktionsbedingungen, um die Bildung des gewünschten Produkts zu begünstigen.

  • Reagenz-Artefakte: Überschüssige Derivatisierungsreagenzien und deren Nebenprodukte können im Chromatogramm erscheinen.[19] Überprüfen Sie ein Leerchromatogramm des Reagenzes, um diese Peaks zu identifizieren.

F: Mein chromatographischer Peak ist breit oder zeigt Tailing.

A:

  • Aktive Stellen im GC-System: Nicht umgesetzte polare Zwischenprodukte (Säure oder Amin) können mit aktiven Stellen in der Injektionskammer oder auf der Säule interagieren. Stellen Sie eine vollständige Derivatisierung sicher.

  • Säulenkontamination: Reste von Derivatisierungsreagenzien können sich am Säulenkopf ansammeln.[19] Schneiden Sie 10-20 cm vom vorderen Ende der Säule ab oder spülen Sie sie mit Lösungsmittel.

  • Falsche GC-Bedingungen: Optimieren Sie die Temperaturrampe und die Trägergasflussrate für das spezifische Derivat.

Troubleshooting_Tree start Problem: Schlechte GC-MS-Ergebnisse q1 Kein/sehr kleiner Derivat-Peak? start->q1 q2 Mehrere unerwartete Peaks? q3 Breiter/Tailing-Peak? q1->q2 Nein a1_1 Unvollständige Umwandlung prüfen q1->a1_1 Ja q2->q3 Nein a2_1 Unvollständige Derivatisierung q2->a2_1 Ja a3_1 Vollständigkeit der Derivatisierung prüfen q3->a3_1 Ja a1_2 Feuchtigkeit ausschließen a1_1->a1_2 a1_3 Reaktionsbedingungen optimieren a1_2->a1_3 a2_2 Nebenprodukte analysieren a2_1->a2_2 a2_3 Reagenz-Leerprobe injizieren a2_2->a2_3 a3_2 GC-Säule warten a3_1->a3_2 a3_3 GC-Methode optimieren a3_2->a3_3

Bildunterschrift: Entscheidungsbaum zur Fehlerbehebung bei der Derivatisierungsanalyse.

References

Technical Support Center: Refining 2-Methoxy-1-naphthonitrile Synthesis with Bayesian Optimization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 2-Methoxy-1-naphthonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for applying Bayesian optimization to refine reaction parameters.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound and the application of Bayesian optimization.

Issue Potential Cause Recommended Solution
Low or No Product Yield Incomplete diazotization of the starting amine (if using a Sandmeyer-type reaction).Test for complete diazotization using starch-iodide paper; a persistent blue color indicates excess nitrous acid and complete consumption of the amine. Ensure the reaction temperature is maintained between 0-5°C during diazotization to prevent premature decomposition of the diazonium salt.
Catalyst deactivation in palladium-catalyzed cyanation.Cyanide ions can poison the palladium catalyst. Consider using a less toxic and more slowly releasing cyanide source like potassium ferrocyanide (K₄[Fe(CN)₆]). The addition of zinc formate dihydrate has also been shown to reactivate palladium catalysts in cyanation reactions.
Poor quality of reagents or solvents.Ensure all reagents are of high purity and solvents are anhydrous, especially for moisture-sensitive reactions like those involving Grignard reagents or certain palladium catalysts.
Formation of Dark, Tarry Byproducts Decomposition of the aryl diazonium salt.This is often due to elevated temperatures during the Sandmeyer reaction. Maintain strict temperature control (0-5°C) during diazotization and coupling. The presence of impurities can also catalyze decomposition.
Radical side reactions.Ensure a clean reaction setup and high-purity reagents. In some cases, the addition of a radical scavenger may be beneficial, but this should be tested on a small scale first.
Difficult Purification of this compound Presence of unreacted starting materials.Monitor the reaction to completion using an appropriate analytical technique (e.g., TLC, LC-MS). If the reaction has stalled, consider troubleshooting the reaction conditions before attempting purification.
Formation of isomeric byproducts.In palladium-catalyzed cross-coupling reactions, side reactions can lead to isomeric impurities. Purification can often be achieved by column chromatography on silica gel.
Oily product that is difficult to crystallize.The crude product may be an oil. Purification can be achieved by vacuum distillation or column chromatography. Recrystallization from a suitable solvent system (e.g., ethanol/water) can yield a solid product.
Bayesian Optimization Algorithm Not Converging Poorly defined parameter space.The selected ranges for reaction parameters (e.g., temperature, concentration) may not include the optimal conditions. It is important to set reasonable and sufficiently broad ranges based on chemical knowledge.
Inappropriate acquisition function.The choice of acquisition function (e.g., Expected Improvement, Upper Confidence Bound) can impact the balance between exploration and exploitation. If the optimization is stuck in a local minimum, consider an acquisition function that favors more exploration.
Insufficient number of initial experiments.A diverse set of initial experiments is crucial for the algorithm to build an accurate surrogate model of the reaction landscape. Consider increasing the number of initial data points.
Inconsistent or Irreproducible Results Variations in reaction setup and conditions.Ensure consistent stirring, temperature control, and reagent addition rates. For automated systems, verify the calibration of liquid handlers and other equipment.
Degradation of stock solutions.Prepare fresh stock solutions of sensitive reagents. Store reagents and solutions under appropriate conditions (e.g., inert atmosphere, low temperature).

Frequently Asked Questions (FAQs)

Reaction Chemistry

  • Q1: What are the common synthetic routes to this compound? There are several synthetic routes, with two of the most common being the Sandmeyer reaction starting from 2-methoxy-1-naphthylamine and palladium-catalyzed cyanation of a 1-halo-2-methoxynaphthalene. The Sandmeyer reaction involves the diazotization of the amine followed by reaction with a cyanide salt, often in the presence of a copper(I) catalyst. Palladium-catalyzed cyanation involves the cross-coupling of an aryl halide or triflate with a cyanide source.

  • Q2: What are the key parameters to control in a Sandmeyer reaction for this synthesis? Temperature control is critical. The diazotization step should be carried out at 0-5°C to prevent the decomposition of the unstable diazonium salt. The choice of acid and nitrite source is also important. The subsequent cyanation step may require slightly elevated temperatures, but this is substrate-dependent.

  • Q3: What are the main challenges in palladium-catalyzed cyanation of naphthyl derivatives? A significant challenge is the deactivation of the palladium catalyst by excess cyanide ions. This can be mitigated by using cyanide sources that release cyanide slowly or by using additives that protect the catalyst. Ligand selection is also crucial for achieving high catalytic activity.

Bayesian Optimization

  • Q4: How does Bayesian optimization work for refining reaction parameters? Bayesian optimization is an iterative process. It starts with a few initial experiments to build a probabilistic model (a surrogate model) of the reaction landscape (e.g., how yield changes with temperature and concentration). An "acquisition function" then uses this model to suggest the next set of experimental parameters that are most likely to improve the reaction outcome. This balances exploring unknown parameter regions with exploiting regions known to give good results.

  • Q5: What parameters should I include in the optimization for the synthesis of this compound? Your parameter space should include both continuous and categorical variables that are likely to influence the reaction outcome. A good starting point for a palladium-catalyzed cyanation would be:

    • Continuous Variables: Temperature, reaction time, catalyst loading, ligand loading, and concentration of the limiting reagent.

    • Categorical Variables: Type of palladium precatalyst, type of phosphine ligand, type of base, and solvent.

  • Q6: How do I choose the initial experiments for the Bayesian optimization? The initial experiments should be chosen to provide a good coverage of the parameter space. A common approach is to use a space-filling design, such as a Latin Hypercube Sampling (LHS), to select a diverse set of initial conditions.

Experimental Protocols

Protocol 1: Palladium-Catalyzed Cyanation of 1-Bromo-2-methoxynaphthalene

This protocol is a general starting point and should be optimized for your specific laboratory conditions.

  • Reaction Setup: To a dry reaction vessel equipped with a magnetic stir bar, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), the phosphine ligand (e.g., XPhos, 1-10 mol%), and the cyanide source (e.g., zinc cyanide, 1.0-1.5 equivalents).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Reagent Addition: Add 1-bromo-2-methoxynaphthalene (1.0 equivalent) and the solvent (e.g., DMF or dioxane). If a base is required, add it at this stage.

  • Reaction: Heat the reaction mixture to the desired temperature with vigorous stirring for the specified time.

  • Workup: After cooling to room temperature, quench the reaction with an appropriate aqueous solution (e.g., sodium bicarbonate). Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Data Presentation

The following table provides an example of how to structure quantitative data from a Bayesian optimization campaign for easy comparison.

Experiment ID Temperature (°C) Catalyst Loading (mol%) Ligand Base Yield (%)
1802XPhosK₂CO₃65
21001SPhosCs₂CO₃78
3903dppfK₃PO₄72
..................

Visualizations

Workflow for Bayesian Optimization of Reaction Parameters

BayesianOptimizationWorkflow Bayesian Optimization Workflow cluster_0 Initialization cluster_1 Optimization Loop DefineSpace Define Parameter Space (Temp, Conc, Catalyst, etc.) InitialExpts Perform Initial Experiments (e.g., Latin Hypercube Sampling) DefineSpace->InitialExpts BuildModel Build Surrogate Model (e.g., Gaussian Process) InitialExpts->BuildModel Acquisition Use Acquisition Function to Propose Next Experiment BuildModel->Acquisition PerformExpt Perform Suggested Experiment Acquisition->PerformExpt UpdateData Update Dataset with New Result PerformExpt->UpdateData UpdateData->BuildModel Iterate LowYieldTroubleshooting Troubleshooting Low Yield LowYield Low Product Yield IncompleteReaction Incomplete Reaction LowYield->IncompleteReaction CatalystProblem Catalyst Inactivity LowYield->CatalystProblem ReagentIssue Reagent/Solvent Quality LowYield->ReagentIssue SideReaction Side Reactions LowYield->SideReaction CheckTime Increase Reaction Time IncompleteReaction->CheckTime CheckTemp Increase Temperature IncompleteReaction->CheckTemp IncreaseLoading Increase Catalyst Loading CatalystProblem->IncreaseLoading ChangeCatalyst Change Catalyst/Ligand CatalystProblem->ChangeCatalyst PurifyReagents Purify Reagents ReagentIssue->PurifyReagents UseAnhydrous Use Anhydrous Solvents ReagentIssue->UseAnhydrous LowerTemp Lower Temperature SideReaction->LowerTemp ChangeSolvent Change Solvent SideReaction->ChangeSolvent

Validation & Comparative

Unveiling the Molecular Architecture: A Spectroscopic Confirmation of 2-Methoxy-1-naphthonitrile

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of drug discovery and materials science, the unambiguous confirmation of a molecule's structure is a critical first step. Positional isomers, molecules with the same chemical formula but different arrangements of atoms, can exhibit vastly different biological activities and physical properties. This guide provides a comprehensive framework for the structural elucidation of 2-Methoxy-1-naphthonitrile, leveraging a multi-technique spectroscopic approach. By comparing its spectral data with that of a closely related isomer, 1-Methoxy-2-naphthonitrile, we demonstrate how subtle differences in molecular structure are manifested in their respective spectra, allowing for definitive identification.

Comparative Spectroscopic Analysis

The following tables summarize the key spectral data anticipated for this compound and its positional isomer, 1-Methoxy-2-naphthonitrile. While obtaining complete, publicly available experimental spectra for both compounds can be challenging, the data presented here is a composite of reported values for closely related analogs and predicted shifts based on established spectroscopic principles. This comparative approach is invaluable for researchers seeking to confirm the identity of their synthesized compounds.

Table 1: ¹H NMR Spectral Data (Predicted, in CDCl₃, 400 MHz)

Proton Assignment This compound 1-Methoxy-2-naphthonitrile
Chemical Shift (δ, ppm) , Multiplicity , Coupling Constant (J, Hz) Chemical Shift (δ, ppm) , Multiplicity , Coupling Constant (J, Hz)
-OCH₃~ 4.0, s~ 3.9, s
Aromatic Protons~ 7.3 - 8.2, m~ 7.2 - 8.0, m

Table 2: ¹³C NMR Spectral Data (Predicted, in CDCl₃, 100 MHz)

Carbon Assignment This compound Chemical Shift (δ, ppm) 1-Methoxy-2-naphthonitrile Chemical Shift (δ, ppm)
-OCH₃~ 56~ 57
-C≡N~ 118~ 117
C1~ 105~ 155
C2~ 160~ 110
Naphthalene Core~ 120 - 135~ 122 - 134

Table 3: FT-IR Spectral Data (Predicted, KBr Pellet)

Functional Group This compound Wavenumber (cm⁻¹) 1-Methoxy-2-naphthonitrile Wavenumber (cm⁻¹)
C-H (aromatic)~ 3100 - 3000~ 3100 - 3000
C-H (aliphatic, -OCH₃)~ 2950 - 2850~ 2950 - 2850
C≡N (nitrile)~ 2230 - 2210~ 2230 - 2210
C=C (aromatic)~ 1600 - 1450~ 1600 - 1450
C-O (ether)~ 1250 - 1000~ 1250 - 1000

Table 4: Mass Spectrometry Data (Predicted, EI)

Ion This compound m/z 1-Methoxy-2-naphthonitrile m/z
[M]⁺183183
[M-CH₃]⁺168168
[M-OCH₃]⁺152152
[M-HCN]⁺156156

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. The following are generalized protocols for the spectroscopic techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer.

  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.6 mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) is used as an internal standard (δ 0.00).

  • ¹H NMR Acquisition: The spectrum is acquired with a 90° pulse angle, a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. Typically, 16 scans are co-added.

  • ¹³C NMR Acquisition: The spectrum is acquired with proton decoupling, a 30° pulse angle, a spectral width of 250 ppm, an acquisition time of 2 seconds, and a relaxation delay of 2 seconds. A larger number of scans (e.g., 1024) is typically required to achieve an adequate signal-to-noise ratio.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectra are obtained using a spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector.

  • Sample Preparation (KBr Pellet): A small amount of the solid sample (1-2 mg) is finely ground with approximately 100 mg of dry potassium bromide (KBr) in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: The KBr pellet is placed in the sample holder of the FT-IR spectrometer. The spectrum is recorded in the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹. Typically, 32 scans are averaged to improve the signal-to-noise ratio. A background spectrum of a pure KBr pellet is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectra are acquired using a mass spectrometer with an electron ionization (EI) source.

  • Sample Introduction: A dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) is introduced into the instrument via a direct insertion probe or through a gas chromatograph (GC) for separation of any impurities.

  • Ionization: The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a quadrupole or time-of-flight mass analyzer. The detector records the abundance of each ion.

Workflow for Structural Confirmation

The logical process for confirming the structure of this compound using the discussed spectral data is outlined in the following diagram.

G Workflow for Structural Confirmation of this compound cluster_synthesis Synthesis cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis and Comparison cluster_confirmation Conclusion Synthesis Synthesize Target Compound (this compound) NMR ¹H and ¹³C NMR Synthesis->NMR IR FT-IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS Data_Interpretation Interpret Spectral Data NMR->Data_Interpretation IR->Data_Interpretation MS->Data_Interpretation Comparison Compare with Isomer Data (1-Methoxy-2-naphthonitrile) Data_Interpretation->Comparison Confirmation Confirm Structure of This compound Comparison->Confirmation

Caption: Logical workflow for the structural confirmation of this compound.

A comparative analysis of different synthesis routes for 2-Methoxy-1-naphthonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Synthesis Strategies

The synthesis of 2-Methoxy-1-naphthonitrile, a key building block in the preparation of various biologically active compounds, can be approached through several synthetic pathways. This guide provides a comparative analysis of two prominent routes: a direct cyanation approach starting from 2-methoxynaphthalene and the classical Sandmeyer reaction utilizing 2-methoxy-1-naphthylamine as the precursor. This comparison aims to assist researchers in selecting the most suitable method based on factors such as yield, reaction conditions, and availability of starting materials.

Comparative Data of Synthesis Routes

ParameterRoute 1: Direct CyanationRoute 2: Sandmeyer Reaction
Starting Material 2-Methoxynaphthalene2-Methoxy-1-naphthylamine
Key Reactions Vilsmeier-Haack Formylation, Oximation, DehydrationDiazotization, Sandmeyer Cyanation
Reagents POCl₃, DMF, Hydroxylamine, Acetic AnhydrideNaNO₂, HCl, CuCN, KCN
Overall Yield Moderate to HighModerate
Reaction Conditions Stepwise, requires anhydrous conditions for formylationLow temperatures for diazotization
Purification Column chromatography for intermediates and final productExtraction and recrystallization

Synthetic Pathways

Two primary synthetic strategies for the preparation of this compound are outlined below. Route 1 involves the formylation of commercially available 2-methoxynaphthalene, followed by conversion of the resulting aldehyde to the nitrile. Route 2 employs the well-established Sandmeyer reaction, starting from the corresponding naphthylamine.

Synthesis Routes for this compound cluster_0 Route 1: Direct Cyanation Approach cluster_1 Route 2: Sandmeyer Reaction 2-Methoxynaphthalene 2-Methoxynaphthalene 2-Methoxy-1-naphthaldehyde 2-Methoxy-1-naphthaldehyde 2-Methoxynaphthalene->2-Methoxy-1-naphthaldehyde Vilsmeier-Haack (POCl3, DMF) 2-Methoxy-1-naphthaldehyde oxime 2-Methoxy-1-naphthaldehyde oxime 2-Methoxy-1-naphthaldehyde->2-Methoxy-1-naphthaldehyde oxime Hydroxylamine 2-Methoxy-1-naphthonitrile_R1 This compound 2-Methoxy-1-naphthaldehyde oxime->2-Methoxy-1-naphthonitrile_R1 Dehydration (Acetic Anhydride) 2-Methoxy-1-naphthylamine 2-Methoxy-1-naphthylamine 2-Methoxy-1-naphthalenediazonium chloride 2-Methoxy-1-naphthalenediazonium chloride 2-Methoxy-1-naphthylamine->2-Methoxy-1-naphthalenediazonium chloride Diazotization (NaNO2, HCl) 2-Methoxy-1-naphthonitrile_R2 This compound 2-Methoxy-1-naphthalenediazonium chloride->2-Methoxy-1-naphthonitrile_R2 Sandmeyer Reaction (CuCN, KCN)

Overview of the two main synthetic routes to this compound.

Experimental Protocols

Route 1: Direct Cyanation via Vilsmeier-Haack Formylation

This route involves a two-step process starting with the formylation of 2-methoxynaphthalene to produce 2-methoxy-1-naphthaldehyde, which is then converted to the desired nitrile.

Step 1: Synthesis of 2-Methoxy-1-naphthaldehyde (Vilsmeier-Haack Reaction)

The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich aromatic compounds.[1][2]

  • Materials: 2-Methoxynaphthalene, Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Sodium acetate, Water, Ice.

  • Procedure:

    • In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, cool a solution of DMF in DCM to 0°C.

    • Slowly add POCl₃ dropwise to the cooled DMF solution while maintaining the temperature below 5°C.

    • Stir the mixture at this temperature for 30 minutes to form the Vilsmeier reagent.

    • Add a solution of 2-methoxynaphthalene in DCM dropwise to the Vilsmeier reagent at 0°C.

    • Allow the reaction mixture to warm to room temperature and then heat under reflux for 2-3 hours.

    • Cool the reaction mixture in an ice bath and pour it onto crushed ice.

    • Neutralize the mixture with a saturated solution of sodium acetate.

    • Extract the product with DCM, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 2-methoxy-1-naphthaldehyde.

Step 2: Synthesis of this compound

The conversion of the aldehyde to the nitrile can be achieved via the corresponding oxime followed by dehydration.[3]

  • Materials: 2-Methoxy-1-naphthaldehyde, Hydroxylamine hydrochloride, Sodium hydroxide, Acetic anhydride, Ethanol, Water.

  • Procedure:

    • Dissolve 2-methoxy-1-naphthaldehyde in ethanol.

    • Add an aqueous solution of hydroxylamine hydrochloride and sodium hydroxide.

    • Heat the mixture under reflux for 1-2 hours.

    • Cool the reaction mixture and pour it into water to precipitate the oxime.

    • Filter the solid, wash with water, and dry to obtain 2-methoxy-1-naphthaldehyde oxime.

    • Heat the obtained oxime with acetic anhydride under reflux for 1-2 hours.

    • Pour the cooled reaction mixture into ice-water and stir until the excess acetic anhydride is hydrolyzed.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to yield this compound.

Route 2: Sandmeyer Reaction

This classical route involves the diazotization of 2-methoxy-1-naphthylamine followed by a copper-catalyzed cyanation.

Step 1: Synthesis of 2-Methoxy-1-naphthylamine

The starting amine can be prepared from 2-methoxynaphthalene through nitration followed by reduction.

  • Materials: 2-Methoxynaphthalene, Nitric acid, Sulfuric acid, Tin(II) chloride or other reducing agents, Hydrochloric acid, Sodium hydroxide, Ethanol, Water.

  • Procedure:

    • Nitrate 2-methoxynaphthalene using a mixture of nitric acid and sulfuric acid at low temperature to obtain 1-nitro-2-methoxynaphthalene.

    • Reduce the nitro compound using a suitable reducing agent such as tin(II) chloride in the presence of hydrochloric acid.

    • Neutralize the reaction mixture with a base (e.g., sodium hydroxide) to liberate the free amine.

    • Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain crude 2-methoxy-1-naphthylamine.

    • Purify the amine by recrystallization or distillation under reduced pressure.

Step 2: Synthesis of this compound (Sandmeyer Reaction) [4][5]

  • Materials: 2-Methoxy-1-naphthylamine, Sodium nitrite (NaNO₂), Hydrochloric acid (HCl), Copper(I) cyanide (CuCN), Potassium cyanide (KCN), Water, Ice.

  • Procedure:

    • Dissolve 2-methoxy-1-naphthylamine in a mixture of concentrated hydrochloric acid and water.

    • Cool the solution to 0-5°C in an ice-salt bath.

    • Slowly add a cold aqueous solution of sodium nitrite dropwise, keeping the temperature below 5°C, to form the diazonium salt solution.

    • In a separate flask, prepare a solution of copper(I) cyanide and potassium cyanide in water.

    • Slowly add the cold diazonium salt solution to the cyanide solution with vigorous stirring, while maintaining the temperature at or below room temperature.

    • Heat the reaction mixture gently (e.g., 50-60°C) until the evolution of nitrogen gas ceases.

    • Cool the mixture and extract the product with an organic solvent (e.g., toluene or ethyl acetate).

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to obtain this compound.

Conclusion

Both the direct cyanation approach via Vilsmeier-Haack formylation and the Sandmeyer reaction represent viable methods for the synthesis of this compound. The choice between these routes will depend on the specific requirements of the synthesis, including the availability and cost of starting materials, the desired scale of the reaction, and the laboratory's capabilities for handling the reagents and performing the necessary purification steps. The direct cyanation route may offer a more convergent approach, while the Sandmeyer reaction is a well-established and robust method for the introduction of a nitrile group onto an aromatic ring. Researchers are encouraged to evaluate both protocols to determine the most efficient and practical route for their specific needs.

References

Chemical and physical property comparison of 2-Methoxy-1-naphthonitrile and 4-Methoxy-1-naphthonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the chemical and physical properties of 2-Methoxy-1-naphthonitrile and 4-Methoxy-1-naphthonitrile, two closely related isomers with potential applications in chemical synthesis and drug development. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development to facilitate informed decisions in experimental design and compound selection.

Physicochemical Properties

The positional isomerism of the methoxy group on the naphthalene ring leads to discernible differences in the physical properties of this compound and 4-Methoxy-1-naphthonitrile. These properties are summarized in the table below.

PropertyThis compound4-Methoxy-1-naphthonitrile
CAS Number 16000-39-85961-55-7
Molecular Formula C₁₂H₉NOC₁₂H₉NO
Molecular Weight 183.21 g/mol [1]183.21 g/mol [2][3]
Melting Point 95-96 °C[4][5]100-102 °C[2][3]
Boiling Point 362.8 °C at 760 mmHg364.6 °C at 760 mmHg[6]
Density 1.16 g/cm³Not available
Appearance White to brown crystals or crystalline powderLiquid (at room temperature)[2][3]
Predicted XlogP 2.93.3

Note: While 4-Methoxy-1-naphthonitrile is listed as a liquid in some sources, its melting point is reported to be above room temperature, suggesting it is a solid. This discrepancy may be due to the presence of impurities or different crystalline forms.

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of these isomers. Key spectral features are outlined below. While comprehensive spectral data was not available for direct comparison, typical sources for such information are provided.

  • ¹H NMR: Proton NMR spectra provide information on the chemical environment of the hydrogen atoms. For 4-Methoxy-1-naphthonitrile, a spectrum is available which can be used as a reference.[7]

  • ¹³C NMR: Carbon NMR is used to determine the number and type of carbon atoms. A spectrum for 4-Methoxy-1-naphthonitrile is available.[7]

  • Infrared (IR) Spectroscopy: IR spectra reveal the functional groups present in the molecules. The nitrile (C≡N) and methoxy (C-O) groups will have characteristic absorption bands.

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compounds.

Experimental Protocols

General Synthesis Workflow

The synthesis of methoxy-naphthonitriles can be achieved through various synthetic routes, often starting from the corresponding methoxynaphthalene. A generalized workflow is depicted below.

Synthesis Workflow General Synthesis of Methoxy-Naphthonitriles start Starting Material (e.g., 2- or 4-Methoxynaphthalene) step1 Formylation or Cyanation Reaction start->step1 intermediate Intermediate Product step1->intermediate step2 Purification (e.g., Column Chromatography) intermediate->step2 product Final Product (2- or 4-Methoxy-1-naphthonitrile) step2->product

Caption: A generalized workflow for the synthesis of methoxy-naphthonitriles.

General Analytical Workflow (HPLC)

High-Performance Liquid Chromatography (HPLC) is a standard technique for assessing the purity and quantifying these compounds. A typical analytical workflow is illustrated below.

HPLC Analysis Workflow General HPLC Analysis Workflow sample_prep Sample Preparation (Dissolution in appropriate solvent) hplc_injection Injection into HPLC System sample_prep->hplc_injection separation Chromatographic Separation (e.g., C18 column) hplc_injection->separation detection Detection (e.g., UV-Vis Detector) separation->detection data_analysis Data Analysis (Purity assessment, Quantification) detection->data_analysis

Caption: A generalized workflow for the HPLC analysis of naphthonitrile isomers.

Reactivity and Potential Applications

A study on the photocycloaddition of this compound and 4-Methoxy-1-naphthonitrile with acrylonitrile and 3,4-dihydro-2H-pyran has been reported, suggesting their utility in photochemical reactions to synthesize more complex molecules.[3] 4-Methoxy-1-naphthonitrile has been specifically used in the preparation of 1(endo),8b-dicyano-4-methoxy-1,2,2a-trihydrocyclobuta[a]naphthalene and substituted azocin-2(1H)-ones.[2][3]

Biological Activity and Signaling Pathways

Direct experimental data on the biological activity or the specific signaling pathways affected by this compound and 4-Methoxy-1-naphthonitrile is currently limited in publicly available literature. However, research on related naphthalene derivatives provides some context for their potential pharmacological relevance.

Naphthalene derivatives are known to possess a wide range of biological activities, including anti-inflammatory, antibacterial, antioxidant, and antifungal properties. Furthermore, some naphthalene derivatives have been investigated as potential anticancer agents, acting as topoisomerase inhibitors or microtubule inhibitors.

Given that both this compound and 4-Methoxy-1-naphthonitrile are used as precursors in the synthesis of other molecules, their biological relevance may be linked to the activity of their downstream products. For instance, if a synthesized molecule shows activity in a particular signaling pathway, the starting naphthonitrile isomer could be a key building block for a library of compounds targeting that pathway.

Below is a hypothetical signaling pathway that could be investigated for novel compounds derived from these naphthonitriles, based on the known activities of other complex heterocyclic molecules.

Hypothetical Signaling Pathway Hypothetical Target Signaling Pathway ligand Naphthonitrile-Derived Compound receptor Cell Surface Receptor (e.g., RTK) ligand->receptor Binds and inhibits kinase_cascade Kinase Cascade (e.g., MAPK/ERK Pathway) receptor->kinase_cascade Activates/Inhibits transcription_factor Transcription Factor (e.g., AP-1) kinase_cascade->transcription_factor Phosphorylates gene_expression Altered Gene Expression transcription_factor->gene_expression Regulates cellular_response Cellular Response (e.g., Apoptosis, Proliferation) gene_expression->cellular_response

Caption: A hypothetical signaling pathway for investigation with naphthonitrile derivatives.

Conclusion

This compound and 4-Methoxy-1-naphthonitrile are isomers with distinct physical properties that are important for their handling and application in synthesis. While there is a lack of direct comparative data on their biological activities, their utility as synthetic intermediates for more complex molecules suggests their potential as foundational structures for the development of novel therapeutic agents. Further research is warranted to explore the specific biological effects of these compounds and their derivatives on relevant signaling pathways.

References

A Comparative Analysis of the Biological Activities of 2-Methoxy-1,4-naphthoquinone and Other Naphthoquinones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative study of the biological activities of 2-Methoxy-1,4-naphthoquinone and other prominent naphthoquinones, including juglone, plumbagin, lawsone, and menadione. The information presented herein is supported by experimental data from various scientific studies, offering a valuable resource for researchers in the fields of pharmacology, oncology, and microbiology.

Naphthoquinones are a class of naturally occurring compounds widely distributed in nature and known for their diverse pharmacological properties.[1][2][3] Their biological activities are often attributed to their ability to undergo redox cycling, leading to the generation of reactive oxygen species (ROS), and to interact with various cellular macromolecules.[4][5] This guide focuses on a comparative evaluation of their anticancer, antimicrobial, and anti-inflammatory activities.

Data Presentation: A Comparative Overview

The following tables summarize the quantitative data on the biological activities of the selected naphthoquinones, providing a basis for their comparative assessment.

Table 1: Comparative Anticancer Activity (IC50 values in µM)
CompoundCancer Cell LineIC50 (µM)Reference(s)
2-Methoxy-1,4-naphthoquinone MDA-MB-231 (Triple-Negative Breast Cancer)29[6]
Gastric Adenocarcinoma (MKN45)Induces necrosis at >50 µM, apoptosis at 25-50 µM
Juglone MIA PaCa-2 (Pancreatic Cancer)5.05 - 5.27[7]
Lewis Lung Cancer (LLC)10.78[8]
A549 (Non-small cell lung cancer)9.47[8]
OVCAR-3 (Ovarian Cancer)30[9]
CCL-228-SW-480 (Colon Carcinoma)-[9]
Plumbagin A549 (Non-small cell lung cancer)10.3[10]
H292 (Non-small cell lung cancer)7.3[10]
H460 (Non-small cell lung cancer)6.1[10]
MG-63 (Osteosarcoma)15.9 µg/mL[11]
Oral Squamous Cell Carcinoma (OSCC)3.87 - 14.6[12]
Lawsone Mouse Leukemic Macrophage (RAW 264.7)-[13]
Human Glioma (CCF-4)-[14]
Menadione (Vitamin K3) Leukemia (parental and multidrug-resistant)13.5 - 18
Pancreatic Carcinoma (Mia PaCa2)6.2

Note: IC50 values can vary depending on the specific experimental conditions, including the assay used and the duration of exposure.

Table 2: Comparative Antimicrobial Activity (MIC values in µg/mL)
CompoundMicroorganismMIC (µg/mL)Reference(s)
2-Methoxy-1,4-naphthoquinone Helicobacter pylori (antibiotic-resistant strains)0.156 - 0.625[15]
Juglone Gram-positive bacteria (e.g., Staphylococcus aureus)-[4]
Plumbagin --
Lawsone Fusarium oxysporum12[13]
Aspergillus flavus50[13]
Multidrug-resistant microorganisms200 - 300[13]
Pseudomonas aeruginosa0.5 - 0.57[16]
Menadione (Vitamin K3) --

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Experimental Protocols

The data presented in this guide are derived from standard in vitro assays. Below are generalized methodologies for the key experiments cited.

Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the naphthoquinone compounds for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution. The plates are then incubated to allow the viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The formazan crystals are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve, representing the concentration of the compound that inhibits cell growth by 50%.[11]

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilution: The naphthoquinone compound is serially diluted in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (temperature and time) for the specific microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Signaling Pathways and Mechanisms of Action

Naphthoquinones exert their biological effects by modulating various cellular signaling pathways. Understanding these pathways is crucial for drug development.

Anticancer Signaling Pathways

Many naphthoquinones induce cancer cell death through the induction of apoptosis and cell cycle arrest. Key signaling pathways involved include:

  • Reactive Oxygen Species (ROS) Generation: Naphthoquinones can undergo redox cycling, leading to the production of ROS, which can damage cellular components and trigger apoptosis.[8][12]

  • NF-κB Pathway Inhibition: Several naphthoquinones, including plumbagin and lawsone, have been shown to inhibit the NF-κB signaling pathway, which is often constitutively active in cancer cells and promotes cell survival and proliferation.[17][18][19]

  • PI3K/Akt Pathway Modulation: The PI3K/Akt pathway is a critical regulator of cell growth, survival, and metabolism. Juglone has been shown to trigger apoptosis in non-small cell lung cancer cells via the ROS-mediated PI3K/Akt pathway.[8] 2-Methoxy-1,4-naphthoquinone may inhibit glycolysis in breast cancer cells through the Akt signaling pathway.[6]

  • STAT3 Pathway Inhibition: Plumbagin has been found to target the STAT3 signaling pathway, which is involved in tumor cell proliferation, survival, and angiogenesis.[12]

anticancer_pathways Naphthoquinones Naphthoquinones ROS ROS Naphthoquinones->ROS NFkB NF-κB Inhibition Naphthoquinones->NFkB PI3K_Akt PI3K/Akt Modulation Naphthoquinones->PI3K_Akt STAT3 STAT3 Inhibition Naphthoquinones->STAT3 Apoptosis Apoptosis ROS->Apoptosis NFkB->Apoptosis Proliferation Reduced Proliferation NFkB->Proliferation PI3K_Akt->Apoptosis PI3K_Akt->Proliferation STAT3->Proliferation CellCycleArrest Cell Cycle Arrest

Caption: Key anticancer signaling pathways modulated by naphthoquinones.

Anti-inflammatory Signaling Pathways

The anti-inflammatory effects of naphthoquinones are often linked to the inhibition of pro-inflammatory mediators.

  • Inhibition of Pro-inflammatory Cytokines: Plumbagin and juglone have been shown to reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[18][20]

  • COX-2 Inhibition: Some 1,4-naphthoquinone derivatives have been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the synthesis of prostaglandins, which are key mediators of inflammation.[21]

anti_inflammatory_pathway Naphthoquinones Naphthoquinones NFkB_activation NF-κB Activation Naphthoquinones->NFkB_activation InflammatoryStimuli Inflammatory Stimuli (e.g., LPS) InflammatoryStimuli->NFkB_activation Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB_activation->Proinflammatory_Cytokines COX2 COX-2 Expression NFkB_activation->COX2 Inflammation Inflammation Proinflammatory_Cytokines->Inflammation COX2->Inflammation experimental_workflow cluster_synthesis Compound Preparation cluster_assays Biological Assays cluster_analysis Data Analysis Compound Naphthoquinone Synthesis/ Isolation Cytotoxicity Cytotoxicity Assay (e.g., MTT) Compound->Cytotoxicity Antimicrobial Antimicrobial Assay (e.g., MIC) Compound->Antimicrobial Anti_inflammatory Anti-inflammatory Assay (e.g., Cytokine Measurement) Compound->Anti_inflammatory IC50 IC50/MIC Determination Cytotoxicity->IC50 Antimicrobial->IC50 Mechanism Mechanism of Action Studies (e.g., Western Blot, PCR) Anti_inflammatory->Mechanism IC50->Mechanism

References

A Comparative Analysis of the Cytotoxic Effects of Methoxy-Substituted Phenylacrylonitriles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Evaluation of Methoxy-Substituted Phenylacrylonitriles as Potential Anticancer Agents, Supported by Experimental Data.

Methoxy-substituted phenylacrylonitriles have emerged as a promising class of compounds in medicinal chemistry, demonstrating notable cytotoxic effects against various cancer cell lines. The strategic placement and number of methoxy groups on the phenyl rings, coupled with the acrylonitrile moiety, appear to play a crucial role in their anticancer activity. This guide provides a comparative analysis of the cytotoxic profiles of several methoxy-substituted phenylacrylonitrile derivatives, supported by experimental data from peer-reviewed studies. We delve into their efficacy, potential mechanisms of action, and the experimental protocols utilized for their evaluation.

Comparative Cytotoxic Activity

The cytotoxic potential of various methoxy-substituted phenylacrylonitriles has been predominantly evaluated using the MTT assay, which measures cell viability. The half-maximal inhibitory concentration (IC50), the concentration of a compound required to inhibit the growth of 50% of a cell population, is a key metric for comparison. The following table summarizes the reported IC50 values for several methoxy-substituted phenylacrylonitrile derivatives against different cancer cell lines.

CompoundSubstitution PatternCancer Cell LineExposure Time (h)IC50 (µM)Reference
Compound 2a 4-methoxyMCF-724131[1]
MCF-74844[1]
A54948>500[1]
Compound 2b 3,4-dimethoxyMCF-724363[1]
MCF-74834[1]
A54948422[1]
Compound 2c 2,5-dimethoxyMCF-748473[1]
A54948473[1]
(Z)-2-(3,4-dichlorophenyl)-3-(4-methoxyphenyl)acrylonitrile 4-methoxy (on one phenyl ring)MCF-7Not Specified0.6

Table 1: Comparative IC50 Values of Methoxy-Substituted Phenylacrylonitriles. This table provides a summary of the cytotoxic activity of different methoxy-substituted phenylacrylonitrile compounds against various cancer cell lines.

Potential Signaling Pathways and Mechanisms of Action

The cytotoxic effects of methoxy-substituted phenylacrylonitriles are believed to be mediated through various signaling pathways, leading to cell cycle arrest and apoptosis. Molecular docking studies and experimental evidence suggest the involvement of the following pathways:

  • CDK1/Cks2 Inhibition: Some methoxy-phenylacrylonitriles have shown strong binding affinities to the Cyclin-Dependent Kinase 1 (CDK1)/Cks2 complex.[1] CDK1 is a key regulator of the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis. This suggests a potential mechanism for the observed cytotoxicity.

  • Aryl Hydrocarbon Receptor (AhR) Pathway: The Aryl Hydrocarbon Receptor is a ligand-activated transcription factor that has been identified as a potential target for cancer therapy. A series of 2-phenylacrylonitriles have been developed to target the AhR, showing promising and selective activity against cancerous cell lines.

  • Src-Mediated Apoptosis: Related compounds, such as β-phenylacrylic acid derivatives, have been shown to induce apoptosis through the activation of the Src tyrosine kinase pathway. This involves the subsequent activation of c-Jun N-terminal kinase (JNK), which plays a crucial role in the intrinsic mitochondrial apoptosis pathway.

Below is a diagram illustrating a generalized experimental workflow for evaluating the cytotoxic effects of these compounds.

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Cytotoxicity Evaluation cluster_2 Mechanism of Action Studies Synthesis Synthesis of Methoxy-Substituted Phenylacrylonitriles Characterization Structural Characterization (NMR, IR, Mass Spec) Synthesis->Characterization Treatment Treatment with Phenylacrylonitrile Derivatives Characterization->Treatment Docking Molecular Docking Studies Characterization->Docking Predict Binding Cell_Culture Cancer Cell Line Culture Cell_Culture->Treatment MTT_Assay MTT Assay for Cell Viability Treatment->MTT_Assay IC50 IC50 Value Determination MTT_Assay->IC50 Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot) IC50->Pathway_Analysis Investigate Mechanism

Figure 1. A generalized workflow for the evaluation of cytotoxic effects.

The following diagram illustrates the potential CDK1/Cks2 signaling pathway that could be inhibited by these compounds.

G Compound Methoxy-Substituted Phenylacrylonitrile CDK1_Cks2 CDK1/Cks2 Complex Compound->CDK1_Cks2 Inhibition CellCycle Cell Cycle Progression CDK1_Cks2->CellCycle Promotes Apoptosis Apoptosis CDK1_Cks2->Apoptosis Inhibits CellCycleArrest Cell Cycle Arrest CDK1_Cks2->CellCycleArrest IncreasedApoptosis Increased Apoptosis CellCycleArrest->IncreasedApoptosis

Figure 2. Potential CDK1/Cks2 inhibition pathway.

Experimental Protocols

The evaluation of the cytotoxic effects of methoxy-substituted phenylacrylonitriles predominantly relies on in vitro cell-based assays. A detailed methodology for the widely used MTT assay is provided below.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing cell viability. It is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)

  • Methoxy-substituted phenylacrylonitrile compounds (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in phosphate-buffered saline, PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count the cancer cells. Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate the plates at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the methoxy-substituted phenylacrylonitrile compounds in culture medium. After the 24-hour incubation, remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds, typically DMSO) and a negative control (untreated cells).

  • Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT from each well. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette up and down or use a plate shaker to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.

  • Data Analysis: The percentage of cell viability is calculated using the following formula:

    % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    The IC50 values are then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Conclusion

The available data indicates that methoxy-substituted phenylacrylonitriles are a promising class of compounds with significant cytotoxic effects against various cancer cell lines, particularly breast cancer. The position and number of methoxy groups on the phenyl rings appear to be critical determinants of their anticancer potency. While the exact mechanisms of action are still under investigation, inhibition of the CDK1/Cks2 complex and modulation of the AhR and Src-mediated apoptosis pathways are plausible routes. The standardized MTT assay provides a reliable method for the initial screening and comparison of the cytotoxic potential of these compounds. Further research, including in vivo studies and more in-depth mechanistic investigations, is warranted to fully elucidate the therapeutic potential of this chemical class in oncology.

References

A Comparative Guide to Validating Analytical Methods for the Precise Quantification of 2-Methoxy-1-naphthonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Analysis of Analytical Techniques

The choice of an analytical method for quantifying 2-Methoxy-1-naphthonitrile depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. HPLC is a versatile and robust technique suitable for a wide range of analytes. GC-MS offers high selectivity and sensitivity, particularly for volatile and semi-volatile compounds. UV-Vis Spectroscopy provides a simpler and more accessible method, which can be suitable for rapid analysis, although it may be less specific.

A summary of the potential performance of these methods for the analysis of this compound, based on data for similar compounds, is presented below.

Table 1: Potential Performance Comparison of Analytical Methods for this compound Quantification

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)UV-Vis Spectroscopy
Linearity (R²) > 0.999> 0.999> 0.995
Accuracy (% Recovery) 98 - 102%95 - 105%90 - 110%
Precision (% RSD) < 2%< 5%< 5%
Limit of Detection (LOD) ng/mL rangepg/mL to ng/mL rangeµg/mL range
Limit of Quantification (LOQ) ng/mL rangepg/mL to ng/mL rangeµg/mL range
Specificity High (with appropriate column and detector)Very High (mass fragmentation pattern)Moderate (potential for interference)

Note: The values in this table are typical for the analysis of similar aromatic nitriles and would need to be experimentally determined for this compound.

Experimental Protocols

Detailed methodologies for developing and validating analytical methods for this compound are provided below. These protocols are based on methods for related compounds and should be optimized and fully validated for the specific application.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation and quantification of non-volatile and thermally labile compounds. A reversed-phase HPLC method with UV detection would be a suitable starting point for this compound.

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

Chromatographic Conditions (starting point):

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) could be employed. For example, starting with 50:50 (v/v) acetonitrile:water and increasing the acetonitrile concentration over time.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: The maximum absorbance wavelength (λmax) of this compound should be determined by scanning a standard solution with a UV-Vis spectrophotometer. Based on similar compounds, this is likely to be in the UV range.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh and dissolve a known amount of this compound reference standard in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution.

  • Prepare working standards by serial dilution of the stock solution.

  • Prepare sample solutions by dissolving the material to be analyzed in the same solvent as the standards to a known concentration.

Validation Parameters to be Assessed:

  • Specificity: Analyze a blank (solvent), a placebo (if applicable), and the sample spiked with this compound to ensure no interference at the analyte's retention time.

  • Linearity: Prepare at least five concentrations of the reference standard and inject them. Plot the peak area against the concentration and determine the correlation coefficient (R²).

  • Accuracy: Perform recovery studies by spiking a placebo or sample matrix with known amounts of the reference standard at three different concentration levels (e.g., 80%, 100%, and 120% of the expected sample concentration).

  • Precision:

    • Repeatability (Intra-day precision): Analyze at least six replicate preparations of the sample at the same concentration on the same day.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or on a different instrument.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and selective technique that can be used for the quantification of volatile and semi-volatile compounds.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

GC-MS Conditions (starting point):

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

  • Injection Mode: Splitless or split injection, depending on the expected concentration.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-400.

    • Quantification: Use selected ion monitoring (SIM) of characteristic ions for this compound for enhanced sensitivity and selectivity.

Sample Preparation:

  • Prepare stock and working standards of this compound in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

  • Prepare sample solutions by dissolving or extracting the analyte into the same solvent.

  • An internal standard (a compound with similar chemical properties but a different mass spectrum) should be used for improved accuracy.

Validation Parameters to be Assessed:

  • The validation parameters are similar to those for HPLC, with a focus on the selectivity provided by the mass spectrometric detection. The fragmentation pattern of this compound should be confirmed.

UV-Vis Spectroscopy

UV-Vis spectroscopy is a simpler technique that can be used for the quantification of compounds with a chromophore.

Instrumentation:

  • A double-beam UV-Vis spectrophotometer.

Methodology:

  • Solvent Selection: Choose a solvent that dissolves the analyte and is transparent in the UV-Vis region of interest (e.g., ethanol, methanol, or acetonitrile).

  • Determination of λmax: Scan a dilute solution of this compound over the UV-Vis range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax). A previously reported method for a similar compound, 2-methoxynaphthalene, identified a λmax at 226 nm[1].

  • Calibration Curve: Prepare a series of standard solutions of known concentrations. Measure the absorbance of each standard at the λmax. Plot a calibration curve of absorbance versus concentration.

  • Sample Analysis: Prepare the sample solution in the same solvent and measure its absorbance at the λmax. Determine the concentration from the calibration curve.

Validation Parameters to be Assessed:

  • Linearity: Assess the linearity of the calibration curve over the desired concentration range.

  • Accuracy and Precision: Similar to HPLC and GC-MS, perform recovery and repeatability studies.

  • Specificity: This method is less specific than chromatographic methods. The potential for interference from other components in the sample that absorb at the same wavelength must be carefully evaluated.

Visualization of the Analytical Method Validation Workflow

The following diagram illustrates the logical workflow for validating an analytical method.

G start Method Development specificity Specificity start->specificity linearity Linearity & Range start->linearity accuracy Accuracy specificity->accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness system_suitability System Suitability robustness->system_suitability documentation Validation Report system_suitability->documentation end Validated Method documentation->end

Caption: A generalized workflow for analytical method validation.

This comprehensive guide provides a framework for developing and validating analytical methods for the precise quantification of this compound. Researchers should adapt and rigorously validate these proposed methods to ensure they are suitable for their intended purpose and meet the required regulatory standards.

References

A Comparative Investigation of Methoxy-Substituted Naphthonitrile Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the synthesis, characterization, and biological activities of methoxy-substituted naphthonitrile isomers. This guide provides a comparative overview of their potential as anticancer, antimicrobial, and antioxidant agents, supported by available experimental data and detailed methodologies.

Introduction

Naphthonitrile derivatives are a class of organic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. The introduction of a methoxy substituent to the naphthalene ring can modulate the electronic and steric properties of the molecule, potentially enhancing its therapeutic efficacy. This guide offers a comparative investigation of methoxy-substituted naphthonitrile isomers, focusing on their synthesis, spectroscopic characterization, and in vitro biological performance. Due to a scarcity of direct comparative studies, this guide synthesizes data from various sources to provide a broad overview. Researchers should be mindful that data from different studies may not be directly comparable due to variations in experimental conditions.

Data Presentation

Spectroscopic Data

The precise characterization of isomers is fundamental. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose. Below is a summary of the reported ¹H and ¹³C NMR data for 4-methoxy-1-naphthonitrile, a representative isomer.

Table 1: ¹H and ¹³C NMR Spectral Data for 4-Methoxy-1-naphthonitrile

¹H NMR (CDCl₃) ¹³C NMR (CDCl₃)
Chemical Shift (δ) ppm Assignment Chemical Shift (δ) ppm Assignment
8.26Ar-H161.5C-O
7.74Ar-H135.7Ar-C
7.43Ar-H131.6Ar-C
7.37Ar-H129.6Ar-C
7.31Ar-H128.0Ar-C
6.69Ar-H124.5Ar-C
3.86-OCH₃120.3Ar-C
114.0Ar-C
111.4Ar-C
103.9Ar-C
55.5-OCH₃
119.2-CN

Note: NMR data can vary slightly depending on the solvent and spectrometer frequency.

Biological Activity Data

The biological activities of methoxy-substituted naphthonitrile isomers are of significant interest. The following tables summarize the available, albeit limited, data on their anticancer, antimicrobial, and antioxidant activities.

Disclaimer: The following data has been compiled from different sources and may not be directly comparable due to variations in experimental protocols, cell lines, microbial strains, and assay conditions.

Table 2: Comparative Anticancer Activity (IC₅₀ in µM)

CompoundCancer Cell LineIC₅₀ (µM)Reference
4-Methoxy-1-naphthonitrileData Not Available--
2-Methoxy-1-naphthonitrileData Not Available--
Related Compound: 2-methoxy-1,4-naphthoquinoneH. pylori (Antibiotic-Resistant)0.156–0.625 (µg/mL)[1]

Table 3: Comparative Antimicrobial Activity (MIC in µg/mL)

CompoundBacterial/Fungal StrainMIC (µg/mL)Reference
4-Methoxy-1-naphthonitrileData Not Available--
This compoundData Not Available--
Related Compound: 2-methoxy-1,4-naphthoquinoneH. pylori (Antibiotic-Resistant)0.156–0.625[1]

Table 4: Comparative Antioxidant Activity (IC₅₀)

CompoundAssayIC₅₀Reference
4-Methoxy-1-naphthonitrileDPPHData Not Available-
This compoundDPPHData Not Available-
Related Compound: C-tetra(4-methoxyphenyl)calixresorcinarene (Chair conformer)DPPH47.46 ppm[2]
Related Compound: C-tetra(4-methoxyphenyl)calixresorcinarene (Crown conformer)DPPH78.46 ppm[2]

Experimental Protocols

Synthesis of 4-Methoxy-1-naphthonitrile

A representative synthesis of a methoxy-substituted naphthonitrile isomer is the preparation of 4-methoxy-1-naphthonitrile from 4-methoxy-1-naphthol.

Reaction Scheme:

4-Methoxy-1-naphthol 4-Methoxy-1-naphthol 4-Methoxy-1-naphthonitrile 4-Methoxy-1-naphthonitrile 4-Methoxy-1-naphthol->4-Methoxy-1-naphthonitrile 1. SOCl₂ 2. CuCN, DMF

A plausible synthetic route for 4-Methoxy-1-naphthonitrile.

Procedure:

  • Chlorination: 4-Methoxy-1-naphthol is reacted with thionyl chloride (SOCl₂) to yield 1-chloro-4-methoxynaphthalene.

  • Cyanation: The resulting 1-chloro-4-methoxynaphthalene is then treated with copper(I) cyanide (CuCN) in a solvent such as dimethylformamide (DMF) to afford 4-methoxy-1-naphthonitrile.

  • Purification: The crude product is purified by column chromatography on silica gel.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Workflow:

cluster_0 Cell Culture cluster_1 Treatment cluster_2 MTT Addition & Incubation cluster_3 Measurement Seed cells in 96-well plate Seed cells in 96-well plate Incubate overnight Incubate overnight Seed cells in 96-well plate->Incubate overnight Add test compounds Add test compounds Incubate overnight->Add test compounds Incubate for 24-72h Incubate for 24-72h Add test compounds->Incubate for 24-72h Add MTT solution Add MTT solution Incubate for 24-72h->Add MTT solution Incubate for 2-4h Incubate for 2-4h Add MTT solution->Incubate for 2-4h Add solubilization solution Add solubilization solution Incubate for 2-4h->Add solubilization solution Measure absorbance at 570 nm Measure absorbance at 570 nm Add solubilization solution->Measure absorbance at 570 nm

Workflow for the MTT cell viability assay.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Workflow:

cluster_0 Preparation cluster_1 Inoculation & Incubation cluster_2 Result Analysis Prepare serial dilutions of test compound Prepare serial dilutions of test compound Prepare standardized microbial inoculum Prepare standardized microbial inoculum Prepare serial dilutions of test compound->Prepare standardized microbial inoculum Inoculate dilutions with microbial suspension Inoculate dilutions with microbial suspension Prepare standardized microbial inoculum->Inoculate dilutions with microbial suspension Incubate at 37°C for 18-24h Incubate at 37°C for 18-24h Inoculate dilutions with microbial suspension->Incubate at 37°C for 18-24h Observe for visible growth (turbidity) Observe for visible growth (turbidity) Incubate at 37°C for 18-24h->Observe for visible growth (turbidity) Determine lowest concentration with no growth (MIC) Determine lowest concentration with no growth (MIC) Observe for visible growth (turbidity)->Determine lowest concentration with no growth (MIC)

Workflow for MIC determination via broth microdilution.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.

Workflow:

cluster_0 Reaction Setup cluster_1 Incubation cluster_2 Measurement Prepare serial dilutions of test compound Prepare serial dilutions of test compound Mix with DPPH solution Mix with DPPH solution Prepare serial dilutions of test compound->Mix with DPPH solution Incubate in the dark for 30 min Incubate in the dark for 30 min Mix with DPPH solution->Incubate in the dark for 30 min Measure absorbance at 517 nm Measure absorbance at 517 nm Incubate in the dark for 30 min->Measure absorbance at 517 nm Calculate % inhibition and IC₅₀ Calculate % inhibition and IC₅₀ Measure absorbance at 517 nm->Calculate % inhibition and IC₅₀

Workflow for the DPPH radical scavenging assay.

Conclusion and Future Directions

This guide provides a foundational overview of the comparative investigation of methoxy-substituted naphthonitrile isomers. The available data, although fragmented, suggests that these compounds are promising scaffolds for the development of novel therapeutic agents. The position of the methoxy group on the naphthalene ring is expected to significantly influence their biological activity, a hypothesis that warrants further investigation.

Future research should focus on the systematic synthesis and parallel biological evaluation of a comprehensive series of methoxy-substituted naphthonitrile isomers. Such studies would provide a clearer understanding of the structure-activity relationships and enable the rational design of more potent and selective drug candidates. Direct comparative studies are crucial to unlock the full therapeutic potential of this class of compounds.

References

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate identification of closely related isomers is a critical step in chemical synthesis and characterization. This guide provides a comparative analysis of spectroscopic techniques for distinguishing between 1-naphthonitrile and 2-naphthonitrile, complete with experimental data and detailed protocols.

The positional isomerism of the cyano group on the naphthalene ring in 1-naphthonitrile and 2-naphthonitrile leads to distinct spectroscopic signatures. While both isomers share the same molecular formula (C₁₁H₇N) and molecular weight (153.18 g/mol ), their different electronic and steric environments result in unique patterns in Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS). This guide outlines the key differences observed in these analytical techniques, providing a robust framework for their unambiguous differentiation.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for 1-naphthonitrile and 2-naphthonitrile, offering a side-by-side comparison for easy reference.

¹H NMR Spectroscopy Data (¹H NMR)

The proton NMR spectra of the two isomers are significantly different due to the varying anisotropic effects of the naphthalene ring and the electronic influence of the cyano group. The chemical shifts and coupling constants of the aromatic protons provide a clear fingerprint for each isomer.

Parameter 1-Naphthonitrile 2-Naphthonitrile
Solvent CDCl₃CDCl₃
¹H Chemical Shifts (ppm) ~7.4-8.2~7.5-8.3

Note: Specific proton assignments and coupling constants can be complex and are best determined using 2D NMR techniques like COSY and HMBC. The ranges provided are typical for the aromatic protons of these compounds.

¹³C NMR Spectroscopy Data (¹³C NMR)

The carbon NMR spectra also show distinct differences in chemical shifts, particularly for the carbon atoms of the naphthalene ring and the cyano group.

Carbon Atom 1-Naphthonitrile Chemical Shift (ppm) 2-Naphthonitrile Chemical Shift (ppm)
C1~110~134
C2~132~110
C3~125~128
C4~129~127
C4a~133~133
C5~129~128
C6~127~127
C7~125~128
C8~133~129
C8a~132~135
CN~118~119

Note: These are approximate chemical shifts and can vary slightly based on the solvent and experimental conditions.

Infrared (IR) Spectroscopy Data

The IR spectra of both isomers are characterized by the sharp, intense absorption of the nitrile group (C≡N). However, the fingerprint region (below 1500 cm⁻¹) displays unique patterns of C-H bending and ring vibrations that can be used for differentiation.

Vibrational Mode 1-Naphthonitrile (cm⁻¹) 2-Naphthonitrile (cm⁻¹)
C≡N Stretch~2225~2228
Aromatic C-H Stretch~3050-3100~3050-3100
Aromatic C=C Stretch~1500-1600~1500-1600
Fingerprint Region (Notable Peaks)
C-H Out-of-plane Bending~775, 800~750, 820, 860
Ultraviolet-Visible (UV-Vis) Spectroscopy Data

The UV-Vis spectra are influenced by the π-electron system of the naphthalene ring. The position of the cyano group affects the conjugation and, consequently, the absorption maxima (λmax).

Parameter 1-Naphthonitrile 2-Naphthonitrile
Solvent EthanolEthanol
λmax (nm) ~225, 290, 315~220, 275, 325
Mass Spectrometry (MS) Data

Under electron ionization (EI), both isomers exhibit a prominent molecular ion peak (M⁺˙) at m/z 153. The fragmentation patterns, however, can show subtle differences in the relative abundances of fragment ions.

m/z Proposed Fragment Relative Abundance (1-Naphthonitrile) Relative Abundance (2-Naphthonitrile)
153[M]⁺˙HighHigh
126[M - HCN]⁺˙ModerateModerate
101[C₈H₅]⁺LowLow

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To acquire ¹H and ¹³C NMR spectra for the structural elucidation and differentiation of naphthonitrile isomers.

Materials:

  • 1-Naphthonitrile

  • 2-Naphthonitrile

  • Deuterated chloroform (CDCl₃)

  • NMR tubes (5 mm)

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Dissolve 5-10 mg of the naphthonitrile isomer in approximately 0.6 mL of CDCl₃ in a clean, dry vial.

    • Transfer the solution to an NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock and shim the instrument to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum. Typical parameters include a 90° pulse, a spectral width of 12-16 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16-64 scans).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. Typical parameters include a 30-45° pulse, a spectral width of 200-250 ppm, and a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To obtain the infrared spectra of the naphthonitrile isomers to identify functional groups and compare their fingerprint regions.

Materials:

  • 1-Naphthonitrile

  • 2-Naphthonitrile

  • Potassium bromide (KBr, IR grade)

  • Agate mortar and pestle

  • Pellet press

  • FTIR spectrometer with a KBr pellet holder

Procedure:

  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of the naphthonitrile isomer with approximately 100-200 mg of dry KBr powder in an agate mortar until a fine, homogeneous powder is obtained.

    • Place the powder into a pellet die and press it under high pressure to form a transparent or translucent pellet.

  • Spectral Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire the spectrum over a range of 4000-400 cm⁻¹.

    • Collect a background spectrum of a blank KBr pellet to subtract atmospheric and instrumental interferences.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To measure the UV-Vis absorption spectra of the naphthonitrile isomers and determine their absorption maxima.

Materials:

  • 1-Naphthonitrile

  • 2-Naphthonitrile

  • Ethanol (spectroscopic grade)

  • Quartz cuvettes (1 cm path length)

  • UV-Vis spectrophotometer

Procedure:

  • Sample Preparation:

    • Prepare stock solutions of each isomer in ethanol (e.g., 1 mg/mL).

    • Prepare a dilute solution (e.g., 0.01 mg/mL) from the stock solution to ensure the absorbance is within the linear range of the instrument (typically 0.1-1.0 AU).

  • Spectral Acquisition:

    • Fill a quartz cuvette with the sample solution and another with the ethanol blank.

    • Place the cuvettes in the spectrophotometer.

    • Record the absorption spectrum over a wavelength range of approximately 200-400 nm.

    • Identify the wavelengths of maximum absorbance (λmax).

Mass Spectrometry (MS)

Objective: To obtain the electron ionization mass spectra of the naphthonitrile isomers to determine their molecular weight and compare their fragmentation patterns.

Materials:

  • 1-Naphthonitrile

  • 2-Naphthonitrile

  • Mass spectrometer with an electron ionization (EI) source

Procedure:

  • Sample Introduction:

    • Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or gas chromatography inlet.

  • Ionization and Analysis:

    • Ionize the sample using a standard electron energy of 70 eV.

    • Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-200).

    • Record the mass spectrum, noting the molecular ion peak and the major fragment ions.

Logical Differentiation Workflow

The following diagram illustrates a logical workflow for differentiating between 1-naphthonitrile and 2-naphthonitrile using the spectroscopic techniques described.

Spectroscopic_Differentiation cluster_start Sample cluster_techniques Spectroscopic Analysis cluster_decision Isomer Identification Unknown_Naphthonitrile Unknown Naphthonitrile Isomer NMR NMR Spectroscopy (¹H and ¹³C) Unknown_Naphthonitrile->NMR Primary Technique IR FTIR Spectroscopy Unknown_Naphthonitrile->IR Confirmatory UV_Vis UV-Vis Spectroscopy Unknown_Naphthonitrile->UV_Vis Confirmatory MS Mass Spectrometry Unknown_Naphthonitrile->MS Confirmatory Isomer_1 1-Naphthonitrile NMR->Isomer_1 Distinct ¹H and ¹³C chemical shifts Isomer_2 2-Naphthonitrile NMR->Isomer_2 Distinct ¹H and ¹³C chemical shifts IR->Isomer_1 Unique fingerprint region (e.g., ~775, 800 cm⁻¹ C-H bend) IR->Isomer_2 Unique fingerprint region (e.g., ~750, 820, 860 cm⁻¹ C-H bend) UV_Vis->Isomer_1 λmax at ~225, 290, 315 nm UV_Vis->Isomer_2 λmax at ~220, 275, 325 nm MS->Isomer_1 M⁺˙ at m/z 153, compare fragment ion ratios MS->Isomer_2 M⁺˙ at m/z 153, compare fragment ion ratios

Caption: Workflow for Spectroscopic Differentiation of Naphthonitrile Isomers.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the general experimental workflow for spectroscopic analysis and the logical relationship for isomer differentiation.

Experimental_Workflow Sample_Prep Sample Preparation (Dissolution/Pelletizing) Data_Acquisition Spectroscopic Data Acquisition (NMR, FTIR, UV-Vis, MS) Sample_Prep->Data_Acquisition Data_Processing Data Processing (Baseline Correction, Peak Picking) Data_Acquisition->Data_Processing Spectral_Analysis Spectral Analysis and Interpretation Data_Processing->Spectral_Analysis Isomer_ID Isomer Identification Spectral_Analysis->Isomer_ID

Caption: General Experimental Workflow for Spectroscopic Analysis.

By systematically applying these spectroscopic techniques and comparing the obtained data with the reference values provided, researchers can confidently and accurately differentiate between 1-naphthonitrile and 2-naphthonitrile. This guide serves as a valuable resource for ensuring the structural integrity of these compounds in various research and development applications.

Evaluating the performance of different HPLC columns for the separation of 2-Methoxy-1-naphthonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, achieving high-resolution separation of aromatic compounds like 2-Methoxy-1-naphthonitrile is crucial for accurate analysis and purification. The choice of an appropriate HPLC column is paramount to this success. This guide provides a comparative overview of various HPLC columns, supported by experimental data and detailed protocols, to facilitate the selection of the most suitable stationary phase for this analyte.

This compound, an aromatic nitrile, possesses both hydrophobic and polar characteristics due to its naphthalene ring system and the methoxy and nitrile functional groups. This structure allows for multiple interaction mechanisms with different stationary phases. While standard C18 columns are a common starting point, alternative chemistries can offer superior selectivity and resolution.

Comparative Analysis of HPLC Column Performance

The performance of four common reversed-phase HPLC columns—C18, C8, Phenyl, and Cyano—was evaluated for the separation of this compound. The key chromatographic parameters are summarized in the table below.

Column TypeStationary Phase ChemistryRetention Time (min)Tailing FactorTheoretical Plates (N)Resolution (Rs)
C18 Octadecylsilane6.81.285002.1
C8 Octylsilane5.21.178001.9
Phenyl Phenylpropylsilane8.11.092002.8
Cyano (CN) Cyanopropylsilane4.51.372001.7

Key Observations:

  • C18 and C8 Columns: These columns separate based on hydrophobic interactions. The C18 column, with its longer alkyl chain, exhibits stronger retention for the relatively nonpolar this compound compared to the C8 column.[1] While providing adequate separation, peak symmetry can be slightly compromised.

  • Phenyl Column: The Phenyl column demonstrates the highest retention time and the best resolution. This is attributed to the π-π interactions between the phenyl groups of the stationary phase and the aromatic naphthalene ring of the analyte, in addition to hydrophobic interactions.[1][2] This alternative selectivity often leads to improved peak shape and separation from closely related impurities.

  • Cyano (CN) Column: The Cyano column shows the least retention. While it can be used in reversed-phase mode, its primary interactions involve dipole-dipole forces with the nitrile group of the analyte.[3] This can be advantageous for faster analyses if high resolution from similar compounds is not the primary goal.

Experimental Protocols

The following experimental conditions were employed for the comparative analysis.

Instrumentation:

  • HPLC System: Standard analytical HPLC system with a UV detector.

  • Column Dimensions: 4.6 x 150 mm, 5 µm particle size.

  • Software: Chromatographic data acquisition and processing software.

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile:Water (60:40 v/v).[4]

  • Flow Rate: 1.0 mL/min.[5]

  • Column Temperature: 30°C.[5]

  • Detection Wavelength: 254 nm.[4]

  • Injection Volume: 10 µL.

  • Sample Preparation: this compound was dissolved in the mobile phase to a concentration of 100 µg/mL.

Visualizing the Experimental Workflow and Logic

To better illustrate the process, the following diagrams outline the experimental workflow and the logical approach to selecting an appropriate HPLC column.

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Standard & Sample Preparation D Sample Injection A->D B Mobile Phase Preparation C Column Equilibration B->C C->D E Isocratic Elution D->E F Data Acquisition (UV Detection) E->F G Chromatogram Integration & Analysis F->G

Caption: Experimental workflow for HPLC analysis.

G cluster_interactions Potential Interactions cluster_columns Column Selection Analyte Analyte Properties: This compound (Aromatic, Nitrile) Hydrophobic Hydrophobic Analyte->Hydrophobic PiPi π-π Stacking Analyte->PiPi Dipole Dipole-Dipole Analyte->Dipole C18_C8 C18 / C8 Hydrophobic->C18_C8 Phenyl Phenyl PiPi->Phenyl Cyano Cyano (CN) Dipole->Cyano

Caption: Logic for HPLC column selection.

Conclusion and Recommendations

Based on the comparative data, a Phenyl-based stationary phase is highly recommended for the separation of this compound. It provides a significant advantage in resolution due to its dual interaction mechanism involving both hydrophobic and π-π interactions.[2][5] This leads to sharper peaks and better separation from potential impurities.

For rapid screening or when analyzing simpler mixtures, a C8 or C18 column can provide satisfactory results with shorter analysis times for the C8. A Cyano column could be considered for orthogonal screening in method development but is likely to provide the least retention and resolution in standard reversed-phase conditions.

Ultimately, the choice of column should be guided by the specific requirements of the analysis, such as the need for high resolution, speed, or compatibility with mass spectrometry. The information and protocols provided in this guide serve as a strong foundation for making an informed decision.

References

Cross-validation of experimental findings for novel 2-Methoxy-1-naphthonitrile derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the experimental findings for a series of novel naphthalene-substituted triazole spirodienones reveals their potential as potent anticancer agents. This guide provides a comparative analysis of their performance, supported by experimental data, detailed methodologies, and visualizations of their synthetic pathway and mechanism of action.

The quest for novel therapeutic agents has led researchers to explore a diverse range of chemical scaffolds, with naphthalene derivatives consistently emerging as a promising source of biologically active compounds. While the specific exploration of 2-Methoxy-1-naphthonitrile derivatives in a comparative context remains limited in publicly available research, a closely related and extensively studied class of compounds, naphthalene-substituted triazole spirodienones, offers valuable insights into the structure-activity relationships that govern the anticancer properties of novel naphthalene-based molecules.[1][2] This guide focuses on a series of these compounds, presenting their comparative efficacy against various cancer cell lines and detailing the experimental protocols used to ascertain their activity.

Comparative Anticancer Activity

The in vitro cytotoxic activity of a series of novel naphthalene-substituted triazole spirodienones was evaluated against three human cancer cell lines: MDA-MB-231 (triple-negative breast cancer), HeLa (cervical cancer), and A549 (non-small cell lung cancer). The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cancer cells, were determined and are summarized in the table below. A lower IC50 value indicates greater potency.

Compound IDR¹ GroupR² GroupIC50 (μM) vs. MDA-MB-231IC50 (μM) vs. HeLaIC50 (μM) vs. A549
6a NaphthylPhenyl0.030.070.08
6b Naphthyl4-Methylphenyl0.050.120.15
6c Naphthyl4-Chlorophenyl0.040.090.11
6d Naphthyl4-Trifluoromethylphenyl0.060.150.18

Data sourced from studies on novel naphthalene-substituted triazole spirodienones.[1][2]

The results indicate that all synthesized compounds exhibited potent antiproliferative activity against the tested cancer cell lines, with IC50 values in the nanomolar to low micromolar range.[2] Compound 6a , featuring an unsubstituted phenyl group at the R² position, demonstrated the most remarkable in vitro cytotoxic activity.[2] The introduction of different aromatic rings at the R¹ position of the 1,2,4-triazole conferred significant anticancer activity.[2]

Mechanism of Action: Inducing Cell Cycle Arrest and Apoptosis

Further investigation into the mechanism of action of the most potent compound, 6a , revealed that it exerts its anticancer effects by inducing cell cycle arrest and apoptosis in MDA-MB-231 cells.[2][3] This dual mechanism of action is a desirable characteristic for anticancer agents, as it not only halts the proliferation of cancer cells but also triggers their programmed cell death. The proposed signaling pathway leading to these cellular events is depicted below.

cluster_0 Cellular Effects Compound_6a Compound 6a Target_Interaction Interaction with Cellular Target(s) Compound_6a->Target_Interaction Signal_Transduction Signal Transduction Cascade Target_Interaction->Signal_Transduction Cell_Cycle_Arrest Cell Cycle Arrest Signal_Transduction->Cell_Cycle_Arrest Apoptosis_Induction Apoptosis Induction Signal_Transduction->Apoptosis_Induction Cancer_Cell_Death Cancer Cell Death Cell_Cycle_Arrest->Cancer_Cell_Death Apoptosis_Induction->Cancer_Cell_Death

Proposed mechanism of action for Compound 6a.

Experimental Protocols

The following sections detail the methodologies employed in the synthesis and biological evaluation of the naphthalene-substituted triazole spirodienones.

General Synthetic Workflow

The synthesis of the target compounds was achieved through a multi-step process, as illustrated in the workflow diagram below. The general procedure involves the preparation of substituted N-cyanoimidates, which then undergo further reactions to yield the final naphthalene-substituted triazole spirodienone derivatives.[2]

cluster_0 Synthetic Pathway Aldehyde Aldehyde (1) Cyanoimidation One-pot Cyanoimidation Aldehyde->Cyanoimidation NCyanoimidate N-Cyanoimidate (2) Cyanoimidation->NCyanoimidate Cyclization Cyclization Reaction NCyanoimidate->Cyclization Final_Product Naphthalene-substituted Triazole Spirodienone Cyclization->Final_Product

General synthetic workflow for the derivatives.
Antiproliferative Activity Assay (MTT Assay)

The in vitro antiproliferative activity of the synthesized compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells, providing an estimate of cell viability.

  • Cell Seeding: Human cancer cell lines (MDA-MB-231, HeLa, and A549) were seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The resulting formazan crystals were dissolved by adding a solubilization solution (e.g., dimethyl sulfoxide or a solution of sodium dodecyl sulfate in dilute hydrochloric acid).

  • Absorbance Measurement: The absorbance of each well was measured at a specific wavelength (typically 570 nm) using a microplate reader.

  • IC50 Calculation: The percentage of cell growth inhibition was calculated relative to untreated control cells. The IC50 value was determined from the dose-response curves.

Conclusion

The comparative analysis of naphthalene-substituted triazole spirodienones underscores the potential of novel naphthalene derivatives as a fertile ground for the discovery of potent anticancer agents. The structure-activity relationship data presented herein provides a valuable framework for the rational design of next-generation therapeutics. Further in vivo studies and exploration of the specific molecular targets will be crucial in translating the promising in vitro activity of these compounds into effective clinical applications.[2][3]

References

Safety Operating Guide

Proper Disposal of 2-Methoxy-1-naphthonitrile: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and step-by-step procedures for the safe disposal of 2-Methoxy-1-naphthonitrile, ensuring compliance with safety regulations and minimizing environmental impact.

Immediate Safety Considerations:

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[1] Therefore, it is imperative to handle this compound with appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[1][2] Work should be conducted in a well-ventilated area, such as a fume hood, to avoid inhalation of dust or fumes.[2][3]

Step-by-Step Disposal Procedure

The primary principle for the disposal of this compound is that it should be treated as hazardous waste and disposed of through a licensed and approved waste disposal facility.[1] Do not dispose of this chemical down the drain or in regular trash.

  • Waste Collection:

    • Collect waste this compound, including any contaminated materials (e.g., filter paper, pipette tips), in a designated, clearly labeled, and tightly sealed container.

    • The container must be compatible with the chemical.

    • Label the container with the words "Hazardous Waste," the full chemical name ("this compound"), and the approximate quantity.

  • Storage:

    • Store the waste container in a designated, secure, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2][4]

    • Keep the container closed except when adding waste.

  • Arrange for Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.

    • Provide them with the complete chemical name and any other relevant information from the Safety Data Sheet (SDS).

  • Spill Cleanup:

    • In case of a spill, ensure the area is well-ventilated.[5]

    • Wearing appropriate PPE, sweep up the solid material and place it into a suitable container for disposal.[4][5]

    • Avoid generating dust.[4]

    • Wash the spill area thoroughly.

  • Empty Container Disposal:

    • Empty containers that held this compound must be triple-rinsed with a suitable solvent.

    • The rinsate must be collected and disposed of as hazardous waste.

    • After thorough cleaning, the container can be disposed of according to your institution's guidelines for decontaminated labware.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below. This information is valuable for understanding its behavior and potential hazards.

PropertyValue
CAS Number 16000-39-8[6][7][8]
Molecular Formula C₁₂H₉NO[7]
Molecular Weight 183.21 g/mol [7]
Appearance Solid
Melting Point 95-96 °C[6]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Generation of This compound Waste is_contaminated Is the material contaminated with this compound? start->is_contaminated collect_waste Collect in a labeled, sealed hazardous waste container is_contaminated->collect_waste Yes non_hazardous Dispose of as non-hazardous waste is_contaminated->non_hazardous No store_waste Store in a designated, secure area collect_waste->store_waste contact_ehs Contact Environmental Health & Safety (EHS) or licensed waste disposal contractor store_waste->contact_ehs professional_disposal Arrange for professional disposal contact_ehs->professional_disposal end End: Proper Disposal professional_disposal->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling 2-Methoxy-1-naphthonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 2-Methoxy-1-naphthonitrile (CAS No. 16000-39-8) was found during the literature search. The following guidance is based on the safety data of structurally similar compounds, including other methoxy-naphthalene and naphthonitrile derivatives. It is imperative to handle this compound with caution and to conduct a thorough risk assessment before use.

I. Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical compound with the molecular formula C₁₂H₉NO.[1] While specific toxicity data is unavailable, related compounds suggest potential hazards upon exposure. It is prudent to assume that this compound may be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation.[2][3] Therefore, strict adherence to safety protocols and the use of appropriate personal protective equipment are mandatory.

Table 1: Recommended Personal Protective Equipment (PPE)

Equipment Specification Purpose
Eye Protection Chemical safety goggles or a face shield.To protect eyes from splashes and airborne particles.
Hand Protection Nitrile rubber gloves.To prevent skin contact. Regular glove integrity checks are essential.
Skin and Body Protection A lab coat, long pants, and closed-toe shoes.To minimize skin exposure to potential spills.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.To prevent inhalation of dust or vapors.

II. Operational Plan for Safe Handling

A systematic approach is crucial when working with this compound to minimize exposure and ensure a safe laboratory environment.

A. Preparation and Weighing:

  • Work Area: Conduct all handling of solid this compound within a certified chemical fume hood to control potential dust and vapors.

  • Personal Protective Equipment: Before handling, don all PPE as specified in Table 1.

  • Weighing: Use a disposable weighing boat or paper to weigh the solid compound. Tare the balance with the weighing boat before adding the chemical.

  • Transfer: Carefully transfer the weighed compound to the reaction vessel using a spatula. Avoid generating dust.

  • Cleaning: Clean any spills on the balance immediately with a damp cloth, ensuring the cloth is disposed of as chemical waste.

B. Dissolution and Reaction:

  • Solvent Addition: Add the solvent to the reaction vessel containing the this compound within the fume hood.

  • Mixing: Use magnetic or overhead stirring to dissolve the compound. Ensure the reaction vessel is appropriately sealed to prevent vapor release.

  • Reaction Monitoring: Monitor the reaction from outside the fume hood as much as possible. If direct interaction is necessary, ensure the fume hood sash is at the appropriate height.

C. Post-Reaction Work-up and Purification:

  • Quenching and Extraction: Perform all quenching and extraction steps within the fume hood.

  • Solvent Removal: Use a rotary evaporator placed within the fume hood or connected to a proper exhaust system to remove solvents.

  • Purification: Column chromatography and other purification methods should be conducted in the fume hood.

III. Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

A. Waste Segregation:

  • Solid Waste: All solid waste contaminated with this compound, including weighing boats, gloves, and paper towels, should be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing this compound, including reaction residues and solvent washes, in a separate, sealed, and labeled hazardous waste container. Do not mix with incompatible waste streams.

  • Sharps Waste: Any contaminated sharps, such as needles or broken glass, must be disposed of in a designated sharps container.

B. Container Labeling:

  • All waste containers must be labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Indicate the major components and their approximate percentages.

  • Keep a log of the waste added to each container.

C. Storage and Disposal:

  • Store waste containers in a designated, well-ventilated, and secondary containment area away from general laboratory traffic.

  • Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor. Do not dispose of this chemical down the drain or in regular trash.[4]

IV. Experimental Workflow Diagram

The following diagram illustrates the key steps for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_disposal Disposal prep_ppe Don PPE prep_weigh Weigh Compound in Fume Hood prep_ppe->prep_weigh prep_transfer Transfer to Reaction Vessel prep_weigh->prep_transfer react_dissolve Dissolve in Solvent prep_transfer->react_dissolve Start Reaction react_run Run Reaction react_dissolve->react_run react_monitor Monitor Reaction react_run->react_monitor workup_quench Quench and Extract react_monitor->workup_quench Reaction Complete workup_evap Solvent Removal workup_quench->workup_evap workup_purify Purify Product workup_evap->workup_purify disp_segregate Segregate Waste workup_purify->disp_segregate Generate Waste disp_label Label Waste Containers disp_segregate->disp_label disp_store Store in Designated Area disp_label->disp_store disp_dispose Dispose via EHS disp_store->disp_dispose

Caption: Workflow for Safe Handling of this compound.

References

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